5,7-Dimethyladamantane-1,3-dicarboxylic acid
Description
Properties
IUPAC Name |
5,7-dimethyladamantane-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c1-11-3-12(2)6-13(4-11,9(15)16)8-14(5-11,7-12)10(17)18/h3-8H2,1-2H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFHKUZOSKDAKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)O)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40385722 | |
| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13928-68-2 | |
| Record name | 5,7-dimethyladamantane-1,3-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40385722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 5,7-Dimethyladamantane-1,3-dicarboxylic acid, a key building block in medicinal chemistry and materials science. The unique structural rigidity and lipophilicity imparted by the adamantane cage make its derivatives highly valuable for the development of novel therapeutics and advanced polymers.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the primary synthetic strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is presented as a self-validating system, grounded in authoritative references.
Introduction: The Significance of the Adamantane Scaffold
Adamantane, a perfectly symmetrical, strain-free tricyclic hydrocarbon, has captivated chemists since its discovery. Its rigid, cage-like structure provides a unique three-dimensional scaffold that has been extensively utilized in drug design to modulate the pharmacokinetic and pharmacodynamic properties of active pharmaceutical ingredients.[2] The introduction of an adamantane moiety can enhance a drug's lipophilicity, improve its metabolic stability, and facilitate its transport across biological membranes.[1][2]
This compound is a particularly valuable derivative. The dicarboxylic acid functionality at the bridgehead positions offers versatile handles for further chemical modifications, such as the formation of amides, esters, and polymers. The methyl groups at the 5 and 7 positions enhance the lipophilicity of the core structure. This combination of features makes it a sought-after intermediate in the synthesis of a wide range of complex molecules, from antiviral and antidiabetic drugs to high-performance polymers.[1]
This guide will focus on the most prevalent and practical synthetic routes to this important compound, providing the necessary detail for its successful laboratory preparation.
Overview of Synthetic Strategies
The synthesis of this compound predominantly begins with the readily available starting material, 1,3-dimethyladamantane. From this point, two primary synthetic routes diverge, each with its own set of advantages and challenges.
-
Route A: Bromination followed by Carboxylation. This classic approach involves the selective dibromination of the 1,3-dimethyladamantane core at the 5 and 7 positions, followed by a double Koch-Haaf carboxylation to replace the bromine atoms with carboxylic acid groups.
-
Route B: Direct Dicarboxylation. This more direct route involves the one-pot dicarboxylation of 1,3-dimethyladamantane using a strong acid catalyst and a source of carbon monoxide, typically formic acid in oleum.
The following sections will provide a detailed examination of each step in these synthetic pathways.
Caption: High-level overview of the two primary synthetic routes to this compound.
Preparation of the Key Starting Material: 1,3-Dimethyladamantane
Both synthetic routes commence with 1,3-dimethyladamantane (1,3-DMA). While commercially available, it can also be synthesized in the laboratory from the inexpensive starting material acenaphthene, a product of coal tar. This preparation involves a two-step process: hydrogenation followed by Lewis acid-catalyzed isomerization.
Step 1: Hydrogenation of Acenaphthene
The first step is the saturation of the aromatic rings of acenaphthene to yield perhydroacenaphthene. This is a standard hydrogenation reaction.
Experimental Protocol:
-
In a high-pressure autoclave, a solution of acenaphthene in a suitable solvent (e.g., decalin) is prepared.
-
A hydrogenation catalyst, such as Raney nickel or platinum oxide, is added to the solution.
-
The autoclave is sealed and purged with nitrogen, followed by pressurization with hydrogen gas (typically 50-100 atm).
-
The reaction mixture is heated (e.g., to 150-200 °C) and stirred vigorously until the theoretical amount of hydrogen has been consumed.
-
After cooling and venting the autoclave, the catalyst is removed by filtration.
-
The solvent is removed under reduced pressure to yield crude perhydroacenaphthene.
Step 2: Isomerization of Perhydroacenaphthene
The crucial step in forming the adamantane core is the Lewis acid-catalyzed skeletal rearrangement of perhydroacenaphthene to the thermodynamically more stable 1,3-dimethyladamantane.[3]
Causality of Experimental Choices:
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) is a strong Lewis acid that effectively promotes the carbocation-mediated rearrangements required for the formation of the adamantane cage.[1]
-
Co-catalyst: A small amount of water is often added continuously to the reaction. This generates trace amounts of HCl, which acts as a proton source to initiate the formation of carbocations.[1]
-
Temperature: The reaction is typically conducted at 80-100 °C to provide sufficient energy for the skeletal rearrangement while minimizing side reactions.[1]
Experimental Protocol: [1]
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add perhydroacenaphthene and anhydrous aluminum chloride (e.g., a 1:0.3 molar ratio).
-
Heat the mixture to 80 °C with stirring.
-
Slowly add a small amount of water dropwise over several hours while maintaining the temperature between 80-100 °C.
-
After the addition is complete, continue to stir the reaction mixture for an additional period to ensure complete isomerization.
-
Cool the reaction mixture and slowly pour it into a beaker containing ice water to quench the reaction and dissolve the aluminum chloride.
-
Separate the organic layer, wash it with a sodium carbonate solution and then with water.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
The crude 1,3-dimethyladamantane can be purified by distillation.
Route A: Synthesis via Dibromination and Carboxylation
This route offers a stepwise approach that can provide better control over the introduction of the functional groups.
Caption: Workflow for the synthesis of this compound via Route A.
Step 3a: Two-Stage Bromination of 1,3-Dimethyladamantane
A patent describes a two-stage bromination process to achieve the desired 1,3-dimethyl-5,7-dibromoadamantane.[4] This approach allows for the initial formation of a monobrominated derivative, which is then subjected to a second bromination to introduce the second bromine atom.
Experimental Protocol (Representative):
Stage 1: Monobromination
-
To a solution of 1,3-dimethyladamantane in a suitable solvent (e.g., a halogenated hydrocarbon), add a catalytic amount of a Lewis acid (e.g., AlCl₃ or Fe powder).
-
Slowly add one equivalent of bromine to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Stir the reaction until the bromine color disappears.
-
The reaction mixture containing the monobrominated product can be used directly in the next stage or worked up to isolate the intermediate.
Stage 2: Dibromination
-
To the reaction mixture from Stage 1, add an additional equivalent of bromine.
-
The reaction may require more forcing conditions, such as a higher temperature, to introduce the second bromine atom.
-
After the reaction is complete, quench the excess bromine with a reducing agent (e.g., sodium bisulfite solution).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain crude 1,3-dimethyl-5,7-dibromoadamantane, which can be purified by recrystallization.
Step 4a: Koch-Haaf Carboxylation of 1,3-Dimethyl-5,7-dibromoadamantane
The dibrominated intermediate is then converted to the target dicarboxylic acid via a double Koch-Haaf reaction.
Causality of Experimental Choices:
-
Reagents: Formic acid serves as the in-situ source of carbon monoxide. Oleum (fuming sulfuric acid) is a sufficiently strong acid to promote the formation of the adamantyl carbocation from the dibromo precursor, which is necessary for the carboxylation to occur.[4][5]
-
Mechanism: The strong acid facilitates the departure of the bromide ion, generating a tertiary carbocation at the bridgehead position. This carbocation is then attacked by carbon monoxide (from the decomposition of formic acid). The resulting acylium ion is subsequently hydrolyzed upon workup to yield the carboxylic acid.
Experimental Protocol: [4]
-
In a flask equipped with a stirrer and cooled in an ice bath, place 10-20% oleum.
-
Slowly add 1,3-dimethyl-5,7-dibromoadamantane to the oleum with stirring.
-
Add formic acid dropwise to the reaction mixture while maintaining a low temperature.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the resulting precipitate by filtration and wash it with water.
-
Purify the crude product by dissolving it in an aqueous alkaline solution (e.g., NaOH), filtering to remove any insoluble impurities, and then re-precipitating the dicarboxylic acid by adding a mineral acid (e.g., HCl).
-
Collect the purified product by filtration, wash with water, and dry under vacuum.
Route B: Direct Dicarboxylation of 1,3-Dimethyladamantane
This route is more atom-economical as it avoids the use of bromine. However, it may require careful control of reaction conditions to achieve a good yield of the dicarboxylic acid.
Caption: Workflow for the synthesis of this compound via Route B.
Step 3b: Direct Koch-Haaf Dicarboxylation
This one-pot reaction directly converts 1,3-dimethyladamantane to the target dicarboxylic acid.
Experimental Protocol: [4]
-
To a flask containing 13% oleum (1200 mL), add crude 1,3-dimethyladamantane (230 g) in portions while cooling the flask with running water.
-
Add 85% formic acid (80 mL) dropwise to the mixture.
-
Stir the reaction mixture at room temperature for 5 hours.
-
Pour the reaction mixture onto crushed ice (4 kg).
-
Collect the precipitate by filtration and wash it with water.
-
Purify the product by reprecipitation from an alkaline solution as described in section 4.2. A yield of 77% has been reported for this method.[4]
Comparative Analysis of Synthetic Routes
| Feature | Route A: Bromination-Carboxylation | Route B: Direct Carboxylation |
| Number of Steps | More steps (bromination and carboxylation are separate) | Fewer steps (one-pot carboxylation) |
| Reagents | Involves handling of hazardous bromine | Avoids the use of bromine, but requires large quantities of oleum |
| Control | Stepwise nature may allow for better control and purification of intermediates | May be more challenging to control the selectivity of dicarboxylation over monocarboxylation |
| Yield | Yields for individual steps are generally high | A good yield (77%) has been reported for the one-pot reaction[4] |
| Atom Economy | Lower due to the use of bromine | Higher |
| Scalability | May be more complex to scale up due to multiple steps | Potentially more straightforward to scale up |
Recommendation: For laboratory-scale synthesis where control and purity of intermediates are important, Route A may be preferred. For larger-scale production where atom economy and a reduced number of steps are critical, Route B presents a compelling alternative, provided the reaction conditions can be carefully controlled to maximize the yield of the desired dicarboxylic acid.
Characterization and Data
The final product, this compound, is a white crystalline solid.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄ | [6][7][8] |
| Molecular Weight | 252.31 g/mol | [6][7][8] |
| Melting Point | 273-274 °C (from acetic acid) | [6] |
| Boiling Point | 371.4 °C at 760 mmHg | [6][7] |
| Density | 1.379 g/cm³ | [6][7] |
Spectroscopic Analysis:
-
¹H NMR: The spectrum is expected to show complex multiplets for the adamantane cage protons and a broad singlet for the carboxylic acid protons (typically >10 ppm). A key feature will be a singlet in the aliphatic region corresponding to the two methyl groups.
-
¹³C NMR: The spectrum will show signals for the quaternary carbons attached to the carboxylic acid groups and the methyl groups, as well as signals for the CH and CH₂ groups of the adamantane core. The carboxylic acid carbonyl carbons will appear downfield (typically >170 ppm). The methyl carbons will appear upfield.
-
IR Spectroscopy: The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid groups (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). C-H stretching and bending vibrations for the adamantane core and methyl groups will also be present.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns of the adamantane core. Predicted mass spectrometry data for the [M+H]⁺ adduct is m/z 253.14343.[3]
Safety and Handling
-
1,3-Dimethyladamantane: Flammable solid. Handle in a well-ventilated area.
-
Bromine: Highly corrosive, toxic, and a strong oxidizing agent. Handle with extreme care in a fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat).
-
Oleum (Fuming Sulfuric Acid): Extremely corrosive and reacts violently with water. Handle with extreme care in a fume hood, using appropriate personal protective equipment.
-
Formic Acid: Corrosive and causes severe burns. Handle in a fume hood with appropriate personal protective equipment.
-
This compound: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[8] Handle with care, avoiding inhalation and contact with skin and eyes.
Conclusion
The synthesis of this compound is a multi-step process that can be achieved through two primary routes, both starting from 1,3-dimethyladamantane. The choice between a stepwise bromination-carboxylation route and a direct dicarboxylation route will depend on the specific requirements of the synthesis, such as scale, desired control over intermediates, and atom economy. This guide has provided detailed protocols and mechanistic insights to enable researchers to confidently undertake the synthesis of this valuable compound. The unique properties of the adamantane scaffold will undoubtedly continue to drive innovation in drug discovery and materials science, and a thorough understanding of the synthesis of its key derivatives is essential for progress in these fields.
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (2013). SciSpace. Available at: [Link]
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Exploring the Synthesis Routes of Adamantane: A Foundation for Pharmaceutical Innovation. (2026). Available at: [Link]
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The Synthesis and Pharmacological Evaluation of Adamantane-Derived Indoles: Cannabimimetic Drugs of Abuse. PMC - PubMed Central. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Foreword: The Adamantane Cage in Modern Science
The adamantane moiety, a rigid, lipophilic, and thermally stable diamondoid hydrocarbon, has carved a unique niche in the landscape of chemical and pharmaceutical sciences. Its three-dimensional structure provides a robust scaffold for the precise spatial arrangement of functional groups, a property that has been astutely exploited in drug discovery to enhance pharmacokinetics and pharmacodynamics.[1][2][3] Adamantane derivatives have found clinical success in a surprising breadth of therapeutic areas, from antiviral and antidiabetic agents to treatments for neurodegenerative diseases.[1] Beyond medicine, the unique architecture of adamantane-based molecules is leveraged in materials science for the development of high-performance polymers and advanced electronic materials.[4][5] This guide focuses on a specific, bifunctional derivative, 5,7-Dimethyladamantane-1,3-dicarboxylic acid, providing a comprehensive overview of its physicochemical properties for researchers, scientists, and drug development professionals.
Molecular Identity and Core Physicochemical Properties
This compound, with the CAS number 13928-68-2, is a dicarboxylic acid derivative of 1,3-dimethyladamantane. The presence of two carboxylic acid groups on the rigid adamantane cage imparts a unique combination of lipophilicity and hydrophilicity, making it an intriguing building block for supramolecular chemistry and drug design.
Structural and General Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄ | [6] |
| Molecular Weight | 252.31 g/mol | |
| CAS Number | 13928-68-2 | [6] |
| Appearance | White crystalline solid (predicted) | [6] |
Thermal and Physical Properties
| Property | Value | Source |
| Melting Point | 273-274 °C (in acetic acid) | [6] |
| Boiling Point | 371.4 °C (predicted) | [6] |
| Density | 1.379 ± 0.06 g/cm³ (predicted) | [6] |
| Flash Point | 192.6 °C (predicted) | [6] |
| Vapor Pressure | 1.55E-06 mmHg at 25°C (predicted) | [6] |
| Refractive Index | 1.61 (predicted) | [6] |
Acidity and Solubility Profile
The dicarboxylic acid nature of this molecule dictates its acidity and solubility behavior, which are critical parameters in both synthetic chemistry and pharmaceutical formulation.
Acidity (pKa)
| Property | Value | Source |
| pKa | 4.26 ± 0.70 (predicted) |
This predicted pKa is for the first dissociation. The second dissociation would occur at a higher pKa.
Solubility
The solubility of this compound is expected to be low in water due to the large, nonpolar adamantane core. However, it should be soluble in alkaline aqueous solutions through the formation of carboxylate salts. Its solubility in organic solvents is likely to be moderate, favoring polar organic solvents.
Representative Experimental Protocol for Solubility Determination:
A qualitative assessment of solubility can be performed as follows:
-
Preparation: Add approximately 25 mg of this compound to each of several test tubes.
-
Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, 5% NaOH, 5% NaHCO₃, ethanol, acetone, dichloromethane, hexane).[7]
-
Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all. For the alkaline solutions, the formation of a clear solution indicates the formation of a soluble salt.[7]
Caption: A simple workflow for the qualitative determination of solubility.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound. While specific spectra for this compound are not publicly available, the expected characteristics based on its structure are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a broad singlet for the carboxylic acid protons in the downfield region (10-13 ppm).[8] The adamantane cage protons will appear as a series of complex multiplets in the aliphatic region (typically 1.5-2.5 ppm). The methyl protons would likely appear as a singlet further upfield.
-
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carboxylic acid carbons in the range of 170-185 ppm.[8] The quaternary carbons of the adamantane cage will appear in the 30-50 ppm region, while the methyl carbons will be found at higher field (lower ppm).
Infrared (IR) Spectroscopy
The IR spectrum of a dicarboxylic acid is distinguished by a very broad absorption band for the O-H stretch of the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[9] A strong, sharp absorption for the C=O stretch of the carboxyl group is expected between 1710 and 1760 cm⁻¹.[9] The C-O stretching and O-H bending vibrations will also be present in the fingerprint region.
Mass Spectrometry (MS)
In mass spectrometry, dicarboxylic acids can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS).[10][11][12] Derivatization to form esters may be employed to improve ionization and fragmentation patterns.[10][11] The mass spectrum would be expected to show a molecular ion peak, although it may be of low intensity.[13] Fragmentation may involve the loss of water, carboxyl groups, and cleavage of the adamantane cage.
Experimental Methodologies
The following are detailed, representative protocols for the experimental determination of key physicochemical properties.
Determination of Melting Point
Principle: The melting point of a crystalline solid is a physical property used for identification and purity assessment. A sharp melting range (typically < 2°C) is indicative of a pure compound.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if needed to grind crystals)
Procedure:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely ground.
-
Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to pack a small amount (2-3 mm height) into the sealed end.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.
-
Heating: The sample is heated at a moderate rate until the temperature is about 15-20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is the end of the melting range.
Caption: A standard workflow for determining the melting point of a solid.
Determination of pKa by Potentiometric Titration
Principle: The pKa of a weak acid can be determined by titrating a solution of the acid with a strong base and monitoring the pH. The pKa is the pH at which half of the acid has been neutralized.
Apparatus:
-
pH meter with a calibrated electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (e.g., a water/ethanol mixture to ensure solubility) to a known concentration (e.g., 0.01 M). A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared.
-
Titration Setup: A known volume of the acid solution is placed in a beaker with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.
-
Titration: The NaOH solution is added in small, precise increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
Data Analysis: The pH is plotted against the volume of NaOH added. The equivalence point(s) are identified from the steepest part of the curve. The pKa value(s) correspond to the pH at the half-equivalence point(s).
Caption: Workflow for determining pKa via potentiometric titration.
Applications in Research and Development
The unique structural and physicochemical properties of adamantane derivatives, including dicarboxylic acids, make them valuable in several areas of research and development.
Drug Discovery and Development
The adamantane cage is often used as a lipophilic moiety to improve the pharmacokinetic properties of drug candidates, such as their ability to cross cell membranes.[2][5] Dicarboxylic acid functionalization provides points for further chemical modification and can influence a compound's solubility and interaction with biological targets. Adamantane-based compounds have been investigated for a wide range of therapeutic applications, including as antivirals, anticancer agents, and for the treatment of central nervous system disorders.[1][10]
Materials Science
The rigidity and thermal stability of the adamantane core make it an excellent building block for high-performance polymers and other advanced materials.[4] Dicarboxylic acids, in particular, can be used as monomers in the synthesis of polyesters and polyamides with unique properties. They can also serve as linkers in the construction of metal-organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis.[10]
Safety and Handling
While specific toxicity data for this compound is limited, it should be handled with the standard precautions for laboratory chemicals. It is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and requires careful handling to avoid ingestion. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
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- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- MDPI. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion.
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- Wikipedia. (n.d.). 1,3,5,7-Adamantanetetracarboxylic acid.
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- Simson Pharma Limited. (n.d.). 5,7-Dimethyladamantane-1,3-diamine | CAS No- 19385-96-7.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 5,7-Dimethyladamantane-1,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 5,7-dimethyladamantane-1,3-dicarboxylic acid, a substituted diamondoid of significant interest in medicinal chemistry and materials science. The inherent rigidity of the adamantane cage, combined with the stereochemical implications of its substituents, presents unique structural characteristics. This document outlines the synthetic pathways to this molecule and delves into the advanced analytical techniques required for its full structural elucidation and conformational assessment. Detailed experimental and computational protocols are provided to serve as a practical resource for researchers in the field.
Introduction: The Adamantane Scaffold - A Rigid Foundation for Molecular Design
Adamantane, a tricyclic hydrocarbon with a diamond-like cage structure, has captivated chemists since its discovery. Its remarkable thermal stability, lipophilicity, and rigid, strain-free framework make it an exceptional building block in drug design and materials science. The precise three-dimensional arrangement of atoms in the adamantane core provides a predictable and robust scaffold for the attachment of functional groups, enabling the exploration of structure-activity relationships with a high degree of confidence. The introduction of substituents onto the adamantane cage, as in this compound (C₁₄H₂₀O₄, CAS No. 13928-68-2), creates chiral centers and defines specific spatial orientations of functional moieties, which can profoundly influence molecular interactions and biological activity.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process starting from a more readily available adamantane derivative. A common strategy is the carboxylation of 1,3-dimethyladamantane.
Synthetic Protocol: Carboxylation of 1,3-Dimethyladamantane
This procedure is adapted from established methods for the carboxylation of adamantane derivatives.
Materials:
-
1,3-Dimethyladamantane
-
Anhydrous formic acid
-
Concentrated sulfuric acid
-
Nitric acid
-
Crushed ice
-
Sodium hydroxide solution
-
Hydrochloric acid
-
Ethanol (for recrystallization)
Step-by-Step Protocol:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, a mixture of concentrated sulfuric acid and nitric acid is prepared and cooled to 0°C.
-
1,3-Dimethyladamantane is added portion-wise to the cooled acid mixture while maintaining the temperature at 0°C.
-
Anhydrous formic acid is then added dropwise over several hours, ensuring the reaction temperature does not exceed 5°C. The reaction is stirred for an additional hour at this temperature.
-
The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed thoroughly with water.
-
The crude solid is dissolved in an aqueous sodium hydroxide solution. The resulting solution is filtered to remove any insoluble impurities.
-
The clear filtrate is then acidified with hydrochloric acid to a pH of approximately 3, causing the precipitation of this compound.
-
The purified product is collected by filtration, washed with water, and dried under vacuum.
-
Further purification can be achieved by recrystallization from ethanol to yield a white crystalline solid.
Molecular Structure Elucidation
The unambiguous determination of the molecular structure of this compound requires a combination of spectroscopic and crystallographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. For this compound, a combination of ¹H and ¹³C NMR, along with 2D techniques, is essential.
Expected Spectral Features:
-
¹H NMR: The proton spectrum is expected to be complex due to the presence of multiple, diastereotopic methylene protons on the adamantane cage. The methyl protons should appear as singlets, and the protons on the adamantane core will exhibit characteristic shifts depending on their proximity to the electron-withdrawing carboxylic acid groups.
-
¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbons bearing the carboxylic acid and methyl groups, the methine carbons, the methylene carbons of the adamantane cage, and the carboxyl carbons. The chemical shifts will be influenced by the substitution pattern.
Experimental Protocol for NMR Analysis:
-
Dissolve a 5-10 mg sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
An HMBC (Heteronuclear Multiple Bond Correlation) experiment will be crucial for identifying long-range correlations, which will help in assigning the quaternary carbons.
Workflow for NMR-based Structural Elucidation
Caption: Workflow for NMR-based structural elucidation.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a suitable solvent or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final molecular structure.
Expected Structural Parameters: The adamantane core is expected to exhibit typical C-C bond lengths of approximately 1.54 Å. The C-C-C bond angles within the cage will be close to the tetrahedral angle of 109.5°. The geometry of the carboxylic acid groups will also be determined with high precision.
Conformational Analysis
The adamantane cage is exceptionally rigid, and its conformation is essentially locked. However, the substituents, in this case, the two carboxylic acid groups, can exhibit rotational freedom around the C-C single bond connecting them to the adamantane core.
Torsional Isomers
The orientation of the carboxylic acid groups relative to the adamantane framework can lead to different conformers. The most stable conformation will be the one that minimizes steric hindrance and maximizes any favorable intramolecular interactions, such as hydrogen bonding.
Computational Modeling
In the absence of experimental crystal structure data, computational modeling is an invaluable tool for predicting the most stable conformation of this compound.
Computational Protocol for Conformational Analysis:
-
Model Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface associated with the rotation of the carboxylic acid groups.
-
Energy Minimization: Optimize the geometry of each identified conformer using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.
-
Frequency Analysis: Perform a frequency calculation for the minimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
-
Population Analysis: Based on the calculated relative energies, determine the Boltzmann population of each conformer at a given temperature.
Workflow for Computational Conformational Analysis
Caption: Workflow for computational conformational analysis.
Data Summary
| Property | Predicted/Expected Value | Method of Determination |
| Molecular Formula | C₁₄H₂₀O₄ | Mass Spectrometry |
| Molecular Weight | 252.31 g/mol | Mass Spectrometry |
| Adamantane C-C Bond Length | ~1.54 Å | X-ray Crystallography, Computational Modeling |
| Adamantane C-C-C Bond Angle | ~109.5° | X-ray Crystallography, Computational Modeling |
| ¹H NMR (Methyl Protons) | Singlet | NMR Spectroscopy |
| ¹³C NMR (Carboxyl Carbons) | ~170-180 ppm | NMR Spectroscopy |
Conclusion
The molecular structure and conformation of this compound are defined by the rigid adamantane core and the spatial arrangement of its methyl and carboxylic acid substituents. A thorough understanding of its three-dimensional structure is paramount for its application in drug design and materials science. This guide has provided a comprehensive overview of the synthetic route to this molecule and detailed the essential experimental and computational protocols for its complete structural characterization. The methodologies outlined herein serve as a robust framework for researchers investigating this and other substituted adamantane derivatives.
References
-
Koch, H., & Haaf, W. (1958). Über die Synthese von Carbonsäuren aus Alkoholen und Alkenen mit Kohlenoxyd bei Normaldruck. Justus Liebigs Annalen der Chemie, 618(1), 251-266. [Link]
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Fort, R. C., & Schleyer, P. V. R. (1964). Adamantane: Consequences of the Diamondoid Structure. Chemical Reviews, 64(3), 277-300. [Link]
-
Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(7), 4119-4120. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Ivleva, E. A., et al. (2020). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 56(8), 1399-1406. [Link]
Navigating Drug Formulation Challenges: A Technical Guide to Glycocholic Acid Hydrate
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Excipients in Modern Drug Delivery
In the landscape of pharmaceutical development, the journey of a promising active pharmaceutical ingredient (API) from discovery to a viable therapeutic is fraught with challenges. One of the most significant hurdles is overcoming poor aqueous solubility and low membrane permeability, which can severely limit a drug's bioavailability and, consequently, its efficacy. This technical guide delves into the properties and applications of Glycocholic Acid Hydrate, a key excipient that has emerged as a powerful tool for formulators seeking to enhance the performance of challenging drug candidates.
While the inquiry specified CAS number 13928-68-2, it is important to note that this identifier corresponds to 5,7-Dimethyladamantane-1,3-dicarboxylic acid.[1] Adamantane derivatives are indeed utilized in drug delivery systems due to their unique cage-like structure that can influence lipophilicity and metabolic stability.[2][3] However, for the purposes of a comprehensive guide for drug development professionals focused on a widely used excipient, Glycocholic Acid Hydrate (primarily associated with CAS number 475-31-0) is a more pertinent subject.[4][5][6] This guide will, therefore, focus on the latter, providing in-depth technical information relevant to its application in pharmaceutical sciences.
Glycocholic acid is a naturally occurring bile acid, a product of the conjugation of cholic acid and glycine in the liver.[7][8] Its primary biological function is to facilitate the digestion and absorption of fats and fat-soluble vitamins.[4] This inherent physiological role is intrinsically linked to its utility as a pharmaceutical excipient. Its amphipathic nature, possessing both hydrophilic and hydrophobic regions, allows it to act as a potent emulsifying and solubilizing agent.[9]
Physicochemical Properties of Glycocholic Acid Hydrate
A thorough understanding of the physicochemical properties of Glycocholic Acid Hydrate is paramount for its effective application in formulation development.
| Property | Value | Source(s) |
| Chemical Name | N-[(3α,5β,7α,12α)-3,7,12-Trihydroxy-24-oxocholan-24-yl]glycine hydrate | |
| Synonyms | Cholylglycine hydrate, Glycine cholate | [4] |
| CAS Number | 475-31-0 (anhydrous); various for hydrates, e.g., 1192657-83-2 | [4][5] |
| Molecular Formula | C₂₆H₄₃NO₆ · xH₂O | |
| Molecular Weight | 465.63 g/mol (anhydrous basis) | [4] |
| Appearance | White crystalline powder | [4] |
| Solubility | DMSO: 55 mg/mL (113.72 mM) | [7] |
| Storage | 0-8 °C | [4] |
Mechanism of Action in Drug Delivery
The efficacy of Glycocholic Acid Hydrate as a drug delivery excipient stems from its multifaceted mechanisms of action, primarily centered around enhancing solubility and permeability.
Micelle Formation and Solubilization
Glycocholic acid is an anionic biological detergent.[10] In aqueous environments, its molecules self-assemble into micelles above a certain concentration (the critical micelle concentration). These micelles have a hydrophobic core and a hydrophilic shell. Poorly water-soluble drugs can be encapsulated within the hydrophobic core, effectively increasing their solubility in the aqueous medium of the gastrointestinal tract.[11] This micellar solubilization is a key factor in improving the dissolution rate of hydrophobic APIs, a prerequisite for absorption.
Caption: Self-assembly of glycocholic acid molecules into a micelle.
Permeability Enhancement
Beyond solubilization, Glycocholic Acid Hydrate actively enhances the permeation of drugs across the intestinal epithelium. This is achieved through several mechanisms:
-
Transporter-Mediated Uptake: Glycocholic acid is a substrate for the apical sodium-dependent bile acid transporter (ASBT), which is primarily expressed in the terminal ileum.[12] By modifying the surface of nanoparticles or micelles with glycocholic acid, formulations can leverage this active transport mechanism to facilitate their uptake across the intestinal barrier.[12][13]
-
Modulation of Tight Junctions: Bile acids can transiently and reversibly open the tight junctions between intestinal epithelial cells, promoting paracellular drug absorption.[11]
Applications in Pharmaceutical Development
The unique properties of Glycocholic Acid Hydrate make it a versatile tool in various aspects of drug development.
-
Oral Drug Delivery: This is the most prominent application, where it is used to improve the oral bioavailability of poorly soluble drugs.[9][12] For instance, studies have shown that glycocholic acid-modified micelles can significantly enhance the oral bioavailability of the anticancer drug gemcitabine.[12]
-
Topical and Transdermal Delivery: Its ability to modulate membrane fluidity and act as a penetration enhancer is also being explored in topical and transdermal formulations to improve drug delivery through the skin.[11]
-
Biochemical Research: In a research context, it is used in studies of lipid metabolism, membrane protein solubilization, and as a standard in the analysis of bile acids.[4]
Experimental Protocol: Preparation of Glycocholic Acid-Modified Nanoparticles
The following is a generalized protocol for the preparation of drug-loaded, glycocholic acid-modified nanoparticles, a common application in drug delivery research.
-
Polymer-Glycocholic Acid Conjugate Synthesis:
-
Dissolve a biodegradable polymer (e.g., PLGA-PEG) and Glycocholic Acid in a suitable organic solvent (e.g., DMSO).
-
Add coupling agents (e.g., EDC/NHS) to facilitate the formation of an amide bond between the polymer and the amine group of glycine in glycocholic acid.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Purify the resulting conjugate by dialysis against deionized water to remove unreacted reagents.
-
Lyophilize the purified solution to obtain the polymer-glycocholic acid conjugate as a powder.
-
-
Nanoparticle Formulation via Nanoprecipitation:
-
Dissolve the polymer-glycocholic acid conjugate and the hydrophobic drug in a water-miscible organic solvent (e.g., acetone).
-
Slowly inject the organic phase into an aqueous phase under constant stirring.
-
The polymer will precipitate, encapsulating the drug to form nanoparticles.
-
Stir the resulting nanoparticle suspension overnight to allow for solvent evaporation.
-
-
Purification and Characterization:
-
Purify the nanoparticles by centrifugation or tangential flow filtration to remove unencapsulated drug and excess polymer.
-
Characterize the nanoparticles for size, polydispersity index, zeta potential, drug loading, and encapsulation efficiency using standard techniques (e.g., DLS, HPLC).
-
Caption: Workflow for preparing glycocholic acid-modified nanoparticles.
Suppliers of Glycocholic Acid Hydrate
For researchers and drug development professionals, sourcing high-purity Glycocholic Acid Hydrate is crucial. Several reputable suppliers offer this compound, often with pharmaceutical-grade options.
-
Sigma-Aldrich (Merck): A major supplier of chemicals for research and pharmaceutical applications, offering various grades of Glycocholic Acid Hydrate.
-
Chem-Impex: Provides a range of biochemicals, including Glycocholic Acid Hydrate, for research and development.[4]
-
United States Biological: A supplier of biochemicals, antibodies, and other life science research products.[5]
-
GoldBio: Offers Glycocholic Acid Sodium Salt Hydrate for research purposes.[10]
-
Simson Pharma Limited: A manufacturer and exporter of Glycocholic Acid.
-
TargetMol: Supplies Glycocholic Acid for research, particularly as an endogenous metabolite.[7]
-
Biosynth: A supplier of natural products and bile acids, including Glycocholic Acid and its derivatives.[14]
Conclusion
Glycocholic Acid Hydrate stands out as a biocompatible and highly effective excipient for addressing the pervasive challenges of poor drug solubility and permeability. Its natural origin, well-understood mechanisms of action, and established role in enhancing bioavailability make it an invaluable component in the toolkit of pharmaceutical formulators. As drug discovery pipelines continue to produce increasingly complex and lipophilic molecules, the strategic application of excipients like Glycocholic Acid Hydrate will be more critical than ever in translating these discoveries into effective medicines.
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Frontiers. Research progress on the synthesis process, detection method, pharmacological effects and application of glycocholic acid. [Link]
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MDPI. Adamantane in Drug Delivery Systems and Surface Recognition. [Link]
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PubMed Central. Oral Delivery of Gemcitabine-Loaded Glycocholic Acid-Modified Micelles for Cancer Therapy. [Link]
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PubMed. Selected Factors Affecting Oral Bioavailability of Nanoparticles Surface-Conjugated with Glycocholic Acid via Intestinal Lymphatic Pathway. [Link]
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PubMed. Novel Cationic and Neutral Glycocholic Acid and Polyamine Conjugates Able to Inhibit Transporters Involved in Hepatic and Intestinal Bile Acid Uptake. [Link]
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A Technical Guide to the Synthesis and Crystallographic Exploration of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane derivatives have carved a significant niche in medicinal chemistry and materials science, owing to their unique rigid, cage-like structure that imparts desirable physicochemical properties.[1][2] This guide provides a comprehensive technical overview of 5,7-Dimethyladamantane-1,3-dicarboxylic acid, a member of this versatile family. While a definitive public record of its single-crystal structure is not available, this document serves as an in-depth resource for its synthesis, characterization, and the methodological approach to its crystallographic analysis. By synthesizing information from analogous structures and established protocols, we offer a roadmap for researchers to investigate its solid-state properties and unlock its potential in various applications.
Introduction: The Enduring Appeal of the Adamantane Scaffold
Adamantane, the smallest diamondoid, is a tricyclic alkane with a highly symmetrical and rigid structure.[3] This unique molecular architecture is not merely a chemical curiosity; it is the foundation for a vast array of derivatives with significant applications, particularly in drug development. The adamantane moiety is often considered a "lipophilic bullet," capable of enhancing the pharmacological profiles of parent compounds by increasing their lipophilicity, metabolic stability, and bioavailability.[1][2] From antiviral agents like Amantadine to novel therapeutics for neurodegenerative diseases and diabetes, the adamantane scaffold has proven its value.[1][4] this compound, with its two carboxylic acid functional groups, presents an intriguing platform for further derivatization and application in areas ranging from pharmaceuticals to advanced polymers and metal-organic frameworks.[2]
Molecular Structure and Predicted Physicochemical Properties
This compound possesses a molecular formula of C14H20O4 and a molecular weight of 252.31 g/mol .[5] The structure consists of the core adamantane cage with methyl groups at positions 5 and 7, and carboxylic acid groups at the bridgehead positions 1 and 3.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H20O4 | [5] |
| Molecular Weight | 252.31 g/mol | |
| XLogP3 | 2.52240 | [6] |
| Density | 1.379 g/cm³ | [6] |
| Boiling Point | 371.4 °C | [6] |
| Flash Point | 192.6 °C | [6] |
| Refractive Index | 1.61 | [6] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from acenaphthene, a readily available product from coal tar.[7] The following protocol is based on a patented method.[7]
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
-
Hydrogenation of Acenaphthene: Acenaphthene is hydrogenated in the presence of a suitable catalyst to yield perhydroacenaphthene.[7]
-
Isomerization: The resulting perhydroacenaphthene is isomerized to 1,3-dimethyladamantane in the presence of aluminum chloride (AlCl₃).[7]
-
Two-Stage Bromination: 1,3-dimethyladamantane undergoes a two-stage bromination. The first stage yields a monobromoderivative, which is then further brominated to produce 1,3-dimethyl-5,7-dibromoadamantane.[7]
-
Carboxylation: The final step involves the carboxylation of 1,3-dimethyl-5,7-dibromoadamantane using formic acid in the presence of 10-20% oleum to afford this compound.[7]
Crystallographic Analysis: A Guide for Structure Determination
While the specific crystal structure of this compound is not publicly documented, the principles of X-ray crystallography and the known structures of related adamantane derivatives provide a solid framework for its determination.[3][8]
Principles of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of atoms within the crystal lattice.
Expected Crystallographic Features of Adamantane Derivatives
Studies on various adamantane derivatives reveal several common crystallographic characteristics:
-
Conformational Rigidity: The adamantane cage is conformationally rigid, which can simplify the overall crystal packing analysis.
-
Disorder: The high symmetry of the adamantane cage can sometimes lead to orientational disorder within the crystal lattice, where the molecule occupies multiple positions.[3]
-
Hydrogen Bonding: The carboxylic acid groups of this compound are expected to form strong intermolecular hydrogen bonds, which will likely dominate the crystal packing, potentially leading to the formation of supramolecular assemblies such as dimers, chains, or sheets.
Experimental Workflow for Crystal Structure Determination
Caption: Workflow for single-crystal X-ray structure determination.
Detailed Protocol for Crystallization and Structure Determination
-
Purification: The synthesized this compound must be purified to the highest possible degree, typically by recrystallization or sublimation.
-
Crystal Growth: High-quality single crystals are grown from a supersaturated solution. Common techniques include slow evaporation of the solvent, vapor diffusion, or liquid-liquid diffusion. A variety of solvents should be screened to find the optimal conditions.
-
X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. This initial model is then refined using least-squares methods to achieve the best possible fit between the observed and calculated diffraction data.
-
Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The Cambridge Crystallographic Data Centre (CCDC) provides tools for this purpose. The analysis of the final structure will reveal details about bond lengths, bond angles, torsion angles, and intermolecular interactions.
Applications in Drug Discovery and Materials Science
Adamantane carboxylic acids are valuable building blocks in several fields:
-
Drug Development: The carboxylic acid groups provide convenient handles for the synthesis of esters, amides, and other derivatives.[3] These modifications can be used to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Adamantane derivatives have shown promise as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a target for the treatment of obesity and diabetes.[4]
-
Materials Science: Dicarboxylic acids are common linkers in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.[2] The rigid and well-defined geometry of this compound makes it an attractive candidate for the construction of robust and porous materials with potential applications in gas storage, separation, and catalysis.[2]
Conclusion
This compound is a molecule of significant interest due to the versatile properties of its adamantane core. While its single-crystal structure remains to be publicly reported, this guide provides a comprehensive framework for its synthesis and crystallographic investigation. The detailed protocols and workflows presented herein are intended to empower researchers to explore the solid-state chemistry of this compound and to leverage its unique structural features for the design of novel pharmaceuticals and advanced materials. Further research into the crystallization and structural analysis of this compound is highly encouraged to fully elucidate its properties and expand its application potential.
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (n.d.). National Institutes of Health. Retrieved January 13, 2026, from [Link]
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The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (n.d.). Royal Society of Chemistry. Retrieved January 13, 2026, from [Link]
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The Versatile Applications of 1,3-Adamantanedicarboxylic Acid in Modern Industries. (2026, January 9). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 13, 2026, from [Link]
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Single-crystal X-ray crystallographic data of compounds 7d and 8d. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
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Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2015, October 16). ResearchGate. Retrieved January 13, 2026, from [Link]
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X-ray Structures and Computational Studies of Two Bioactive 2-(Adamantane-1-carbonyl)-N-substituted Hydrazine-1-carbothioamides. (n.d.). MDPI. Retrieved January 13, 2026, from [Link]
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Discovery and Optimization of Adamantane Carboxylic Acid Derivatives as Potent Diacylglycerol Acyltransferase 1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2015, December 1). ResearchGate. Retrieved January 13, 2026, from [Link]
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Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes. (2015, August 28). PubMed. Retrieved January 13, 2026, from [Link]
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Adamantane-containing drug delivery systems. (2023, October 11). Pharmacia. Retrieved January 13, 2026, from [Link]
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- 4. Discovery and optimization of adamantane carboxylic acid derivatives as potent diacylglycerol acyltransferase 1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of 5,7-dimethyladamantane-1,3-dicarboxylic acid. Recognizing the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, theoretical principles of solubility, and established experimental methodologies. This approach offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining the solubility of this compound in various organic solvents.
Introduction to this compound
This compound is a derivative of adamantane, a rigid, cage-like hydrocarbon. The adamantane core imparts unique physicochemical properties to its derivatives, including high thermal stability and lipophilicity. The presence of two carboxylic acid groups introduces polar, hydrogen-bonding functionalities, creating a molecule with a complex solubility profile that is highly dependent on the nature of the solvent.
While specific applications for this compound are not extensively documented in publicly available literature, adamantane derivatives are widely utilized in medicinal chemistry and materials science. For instance, 1-adamantanecarboxylic acid has been used as a stabilizer in nanoparticle synthesis and as an additive in the creation of optoelectronic materials. Understanding the solubility of dicarboxylic acid derivatives like the topic compound is crucial for their potential application in areas such as drug formulation, polymer chemistry, and crystal engineering.
Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C14H20O4[1][2] |
| Molecular Weight | 252.31 g/mol [1] |
| XLogP3 | 2.5[1] |
| PSA (Polar Surface Area) | 74.60 Ų[1] |
| Boiling Point (Predicted) | 371.4 °C[1] |
| Density (Predicted) | 1.379 g/cm³[1] |
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[3] For this compound, its dissolution in an organic solvent is governed by the interplay of several factors:
-
"Like Dissolves Like": This principle suggests that solutes are most soluble in solvents with similar polarity. The adamantane cage is nonpolar, while the two carboxylic acid groups are highly polar. Therefore, the choice of solvent will depend on the balance between these two features.
-
Hydrogen Bonding: The carboxylic acid groups can act as both hydrogen bond donors and acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, carboxylic acids) are likely to be more effective at solvating the molecule than non-polar, aprotic solvents.
-
Crystal Lattice Energy: For a solid to dissolve, the energy of interaction between the solute and solvent molecules must overcome the energy holding the solute molecules together in the crystal lattice. The rigid structure of the adamantane core and the potential for intermolecular hydrogen bonding between the carboxylic acid groups can lead to a stable crystal lattice, potentially lowering solubility.
-
Odd-Even Effect in Dicarboxylic Acids: Studies on homologous series of dicarboxylic acids have shown that those with an even number of carbon atoms tend to have lower solubility in certain organic solvents compared to their odd-numbered counterparts.[4][5] This is attributed to differences in molecular packing in the solid state.[4] While this compound does not fit into a simple linear dicarboxylic acid series, the spatial arrangement of its functional groups will significantly influence its crystal packing and, consequently, its solubility.
Expected Solubility Profile Based on Analogues
In the absence of direct experimental data for this compound, we can infer its likely solubility behavior by examining a structurally similar compound, 1-adamantanecarboxylic acid.
Solubility of 1-Adamantanecarboxylic Acid:
| Solvent | Solubility |
| Water | Insoluble[6] |
| Methanol | Slightly soluble (may give faint turbidity)[6] |
| Ethanol | Soluble[6] |
| Chloroform | Soluble[6] |
| Dichloromethane | Soluble[6] |
| DMSO | 100 mg/mL (554.79 mM)[7] |
Analysis and Extrapolation:
1-Adamantanecarboxylic acid, having a single carboxylic acid group, is soluble in polar protic solvents like ethanol and polar aprotic solvents like chloroform and dichloromethane.[6] Its insolubility in water is expected due to the large, nonpolar adamantane cage.[6]
This compound possesses two carboxylic acid groups. This will increase its polarity and hydrogen bonding capability compared to the mono-carboxylic acid analogue. Consequently, we can predict the following:
-
Enhanced solubility in polar, hydrogen-bonding solvents: The presence of a second carboxylic acid group should increase its affinity for solvents like alcohols (methanol, ethanol) and potentially even allow for some solubility in polar aprotic solvents that can act as hydrogen bond acceptors, such as acetone and ethyl acetate. Studies have shown that acetone can be an effective solvent for mixtures of lower dicarboxylic acids.[8][9]
-
Continued insolubility in nonpolar solvents: The increased polarity will likely further decrease its solubility in nonpolar solvents like hexane or toluene. The parent compound, 1,3-dimethyladamantane, is soluble in such non-polar solvents but has low solubility in polar ones.[10]
-
Complex behavior in solvents of intermediate polarity: In solvents like chloroform and dichloromethane, the solubility will depend on the delicate balance between the nonpolar adamantane core and the two polar carboxylic acid groups.
Experimental Determination of Solubility
Given the lack of published data, experimental determination is necessary to quantify the solubility of this compound. The following is a detailed, step-by-step protocol for such a determination.
Materials and Equipment
-
This compound (solid)
-
A range of organic solvents of varying polarities (e.g., hexane, toluene, dichloromethane, chloroform, ethyl acetate, acetone, ethanol, methanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer)
-
Volumetric flasks and pipettes
Experimental Workflow
The following diagram outlines the key steps in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the compound. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand at the same temperature to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standards using the same HPLC method to generate a calibration curve.
-
Use the calibration curve to determine the concentration of the compound in the diluted samples and back-calculate the solubility in the original solvent.
-
Factors Influencing Solubility: A Deeper Dive
The solubility of this compound is a result of the competition between solute-solute, solvent-solvent, and solute-solvent interactions. The following diagram illustrates these key relationships.
Caption: Key intermolecular interactions governing the solubility of a solid in a liquid.
For dissolution to occur, the energy gained from solute-solvent interactions must be sufficient to overcome the solute-solute and solvent-solvent interactions. In the case of this compound, this translates to:
-
Breaking the Crystal Lattice: The energy required to break the intermolecular forces holding the solid together. This will be influenced by the rigidity of the adamantane core and the hydrogen bonds between the carboxylic acid groups.
-
Creating a Cavity in the Solvent: The energy required to overcome the cohesive forces of the solvent to make space for the solute molecule.
-
Solvation: The energy released when the solute molecule is surrounded by solvent molecules. This is the primary driving force for dissolution and will be maximized in solvents that can effectively interact with both the nonpolar adamantane cage and the polar carboxylic acid groups.
Conclusion
While direct, published solubility data for this compound is scarce, a comprehensive understanding of its potential behavior can be achieved through the analysis of its chemical structure, comparison with structurally similar compounds, and application of fundamental solubility principles. The dual nature of its structure, with a large nonpolar core and two polar functional groups, suggests a complex solubility profile that will be highly sensitive to the choice of organic solvent. The experimental protocol outlined in this guide provides a robust framework for researchers to accurately determine the solubility of this compound, enabling its effective use in drug development and materials science applications.
References
-
Murray, J. W., & Abolfathi, E. (2023). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]
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Prysyazhnyi, O. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies. [Link]
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Prysyazhnyi, O. V., et al. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]
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Zhang, L., et al. (2014). An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. [Link]
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Cheméo. This compound, dimethyl ester. [Link]
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SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]
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ACS Publications. Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. [Link]
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PubChem. 3-Amino-5,7-dimethyladamantan-1-ol. [Link]
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An In-depth Technical Guide on the Thermal Stability and Decomposition of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. Adamantane derivatives are of significant interest in pharmaceutical and materials science due to their rigid, thermally stable cage structure.[1] Understanding the thermal behavior of these molecules is critical for drug development, formulation, and ensuring the stability of active pharmaceutical ingredients (APIs).[2] While specific experimental thermal analysis data for this compound is not extensively available in peer-reviewed literature, this guide synthesizes information on the known properties of adamantane-based compounds and dicarboxylic acids to present a scientifically grounded overview. This document outlines the expected thermal behavior, detailed experimental protocols for its analysis, and a proposed decomposition mechanism.
Introduction: The Significance of the Adamantane Scaffold
The adamantane moiety, a rigid, diamondoid hydrocarbon, is a privileged scaffold in medicinal chemistry and materials science.[3] Its incorporation into molecular structures can enhance thermal stability, lipophilicity, and metabolic resistance.[4] this compound combines this robust cage with two carboxylic acid functional groups, making it a potentially valuable building block for polyesters, polyamides, and as a linker in metal-organic frameworks. In the pharmaceutical context, such molecules are explored for their potential as antiviral and neuroprotective agents.[5]
The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, storage conditions, and manufacturing processes.[6] Thermal decomposition can lead to loss of potency and the formation of potentially toxic degradation products. Therefore, a thorough understanding of the thermal properties of this compound is paramount for its potential applications.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. The high melting point is characteristic of the rigid adamantane core, which contributes to its thermal stability.[7]
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₀O₄ | [8] |
| Molecular Weight | 252.31 g/mol | |
| CAS Number | 13928-68-2 | |
| Appearance | White crystalline solid | [7] |
| Melting Point | 273-274 °C | [7] |
| Boiling Point | 371.4 °C | [8] |
| Density | 1.379 g/cm³ | [8] |
Table 1: Physicochemical Properties of this compound.
Theoretical Thermal Decomposition Pathway
The thermal decomposition of dicarboxylic acids is highly dependent on the relative positions of the two carboxyl groups.[9] For this compound, the carboxylic acid groups are attached to the rigid adamantane cage at the 1 and 3 positions. Given this structure, the primary decomposition pathway upon heating is expected to be decarboxylation, the loss of carbon dioxide (CO₂).[10]
The proposed decomposition is a two-step process:
-
First Decarboxylation: Upon heating, one of the carboxylic acid groups will likely undergo decarboxylation to yield 5,7-dimethyladamantane-1-carboxylic acid and a molecule of CO₂.
-
Second Decarboxylation: With further increases in temperature, the second carboxylic acid group will decarboxylate, resulting in the formation of 1,3-dimethyladamantane and another molecule of CO₂.
The adamantane cage itself is thermally very stable and is expected to remain intact under typical thermal analysis conditions.[11]
Figure 1: Proposed thermal decomposition pathway of this compound.
Experimental Protocols for Thermal Analysis
To rigorously assess the thermal stability and decomposition profile of this compound, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended.[12] To identify the evolved gases during decomposition, coupling TGA with mass spectrometry (TGA-MS) is the gold standard.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss associated with decomposition.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into an alumina or platinum crucible.
-
Atmosphere: Nitrogen (or another inert gas) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program: Heat the sample from ambient temperature to 500 °C at a constant heating rate of 10 °C/min.
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition and the percentage of mass loss for each decomposition step should be determined.
Figure 2: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy of fusion, as well as to detect any other thermal events such as solid-state phase transitions.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.
-
Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to 300 °C at a heating rate of 10 °C/min.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined from the peak of the endothermic event, and the enthalpy of fusion is calculated from the area under the peak.
Expected Thermal Analysis Data
Based on the properties of similar adamantane derivatives and dicarboxylic acids, the following data can be anticipated from TGA and DSC analyses.
TGA Data:
| Decomposition Step | Onset Temperature (°C) | Weight Loss (%) | Corresponding Moiety |
| 1 | ~280 - 320 | ~17.4 | -COOH (first group) |
| 2 | >320 | ~17.4 | -COOH (second group) |
Table 2: Predicted Thermogravimetric Analysis (TGA) data for this compound.
DSC Data:
| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
| Melting | ~270 | ~273-274 | To be determined |
Table 3: Predicted Differential Scanning Calorimetry (DSC) data for this compound.
Advanced Characterization: TGA-MS
To confirm the proposed decomposition pathway, coupling the TGA to a mass spectrometer (TGA-MS) is highly recommended. This technique allows for the identification of evolved gases during each mass loss step. For the proposed mechanism, the mass spectrometer would be expected to detect a signal corresponding to a mass-to-charge ratio (m/z) of 44, which is characteristic of carbon dioxide.
Conclusion
This compound is expected to exhibit high thermal stability due to its rigid adamantane core. The primary thermal decomposition pathway is predicted to be a two-step decarboxylation process, leading to the sequential loss of two molecules of carbon dioxide and the formation of 1,3-dimethyladamantane. The experimental protocols outlined in this guide provide a robust framework for the comprehensive thermal characterization of this compound. Such data is essential for its potential application in drug development and materials science, ensuring product quality, stability, and safety.
References
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (n.d.).
- Thermal Analysis – A Review of Techniques and Applications in the Pharmaceutical Sciences. (2010, March 1).
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- Thermal Analysis of Pharmaceutical Materials - News-Medical.Net. (n.d.).
- Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023, May 25).
- Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
- Thermal Decomposition ( Dicarboxylic Acid ) | Baba HSP - YouTube. (2023, May 26).
- 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid - ChemBK. (2024, April 10).
- WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents. (n.d.).
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- This compound, dimethyl ester - Cheméo. (n.d.).
- Synthesis, Physicochemical Properties, and Thermo-Oxidative Stability of Diesters of 5,7-Dimethyl-3-hydroxymethyl-1-adamantanol - ResearchGate. (2018, November 12).
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An In-Depth Technical Guide to 5,7-Dimethyladamantane-1,3-dicarboxylic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Chemistry
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and symmetrical cage-like structure, has captivated chemists since its discovery in petroleum in 1933.[1] Its derivatives have become crucial building blocks in a multitude of scientific and industrial fields, ranging from materials science to medicinal chemistry.[1] The lipophilic and sterically demanding nature of the adamantane core can significantly influence the properties of molecules into which it is incorporated, often enhancing thermal stability, modulating solubility, and providing a rigid anchor for pharmacophores. This guide focuses on a specific derivative, 5,7-Dimethyladamantane-1,3-dicarboxylic acid, delving into its synthesis, chemical characteristics, and potential avenues for application.
The Emergence of this compound
While the broader history of adamantane chemistry dates back to the mid-20th century, the specific timeline for the discovery of this compound is less explicitly documented in readily available scientific literature. A key source of detailed information regarding its synthesis is a 2007 patent, which outlines a comprehensive method for its preparation.[2] This suggests that while the compound may have been synthesized earlier, its detailed characterization and potential for specific applications gained prominence in the early 21st century.
Synthesis of this compound: A Detailed Protocol
The synthesis of this compound, as detailed in patent literature, is a multi-step process commencing from the readily available starting material, acenaphthene.[2] The overall synthetic strategy involves the formation of the adamantane core, followed by functionalization to introduce the carboxylic acid groups.
Experimental Protocol
The following protocol is based on the synthetic route described in patent WO2007094746A1.[2]
Step 1: Synthesis of Perhydroacenaphthene
-
In a suitable hydrogenation reactor, charge acenaphthene and a hydrogenation catalyst (e.g., a nickel-based catalyst).
-
Pressurize the reactor with hydrogen gas to the required pressure.
-
Heat the reaction mixture to the specified temperature and maintain vigorous stirring.
-
Monitor the reaction progress by hydrogen uptake or gas chromatography until the hydrogenation is complete.
-
After cooling and depressurization, filter off the catalyst.
-
Purify the resulting perhydroacenaphthene by distillation.
Step 2: Isomerization to 1,3-Dimethyladamantane
-
To a reaction vessel containing a Lewis acid catalyst, such as aluminum chloride (AlCl₃), add the perhydroacenaphthene.[2]
-
Heat the mixture with stirring to induce isomerization.
-
The reaction progress can be monitored by gas chromatography.
-
Upon completion, quench the reaction by carefully adding water or a dilute acid.
-
Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate).
-
Purify the 1,3-dimethyladamantane by distillation.
Step 3: Two-Stage Bromination to 1,3-Dimethyl-5,7-dibromoadamantane
-
Monobromination: Dissolve 1,3-dimethyladamantane in a suitable solvent and add a brominating agent (e.g., elemental bromine) dropwise at a controlled temperature.
-
Monitor the reaction to ensure the formation of the monobrominated derivative.
-
Dibromination: To the monobrominated intermediate, add a further equivalent of the brominating agent to achieve dibromination at the 5 and 7 positions.[2]
-
After the reaction is complete, quench any excess bromine with a reducing agent (e.g., sodium thiosulfate solution).
-
Isolate the crude 1,3-dimethyl-5,7-dibromoadamantane by extraction and purify by recrystallization.
Step 4: Carboxylation to this compound
-
In a reaction vessel, carefully add 1,3-dimethyl-5,7-dibromoadamantane to oleum (10-20%).[2]
-
To this mixture, add formic acid dropwise while maintaining the reaction temperature.[2] This is a variation of the Koch-Haaf reaction, where formic acid serves as the source of carbon monoxide in a highly acidic medium.[3]
-
Stir the reaction mixture until the carboxylation is complete.
-
Carefully pour the reaction mixture onto ice to precipitate the dicarboxylic acid.
-
Filter the solid product, wash thoroughly with water to remove any residual acid, and dry to obtain this compound.
Diagram of the Synthetic Pathway:
Caption: Synthetic route to this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 13928-68-2 | [4] |
| Molecular Formula | C₁₄H₂₀O₄ | [4] |
| Molecular Weight | 252.31 g/mol | [5] |
| Appearance | Solid | [5] |
| Boiling Point | 371.4 °C (predicted) | [4] |
| Density | 1.379 g/cm³ (predicted) | [4] |
Potential Applications
Lubricants and Polymers
The patent describing the synthesis of this compound primarily focuses on the preparation of its dialkyl esters.[2] These esters, particularly those with longer alkyl chains (C4-C30), are proposed to be effective as lubricants.[2] The rigid and bulky adamantane core can impart desirable properties such as high thermal stability and viscosity to the lubricant formulations. Furthermore, as a dicarboxylic acid, this molecule can serve as a monomer in the synthesis of polyesters and polyamides. The incorporation of the dimethyladamantane unit into the polymer backbone is expected to enhance the thermal and mechanical properties of the resulting materials.
Medicinal Chemistry and Drug Development
The adamantane scaffold is a well-established pharmacophore, with numerous derivatives approved for clinical use.[1] While there is a mention of this compound being categorized as an "antigout agent" in some chemical databases, there is currently no readily available scientific literature to substantiate this claim.[4] Further research and pharmacological screening would be necessary to validate this potential therapeutic application.
Given the structural rigidity and the presence of two carboxylic acid groups, this molecule could be explored as a scaffold for the design of new therapeutic agents. The carboxylic acid moieties can be further functionalized to introduce various pharmacophoric groups, and the dimethyladamantane core can serve to orient these groups in a specific and rigid conformation, potentially leading to high-affinity interactions with biological targets.
Conclusion
This compound is a fascinating molecule with a robust synthetic pathway established in the patent literature. Its rigid, dimethyl-substituted adamantane core and bifunctional nature make it a promising candidate for applications in materials science as a component of high-performance lubricants and polymers. While its potential in medicinal chemistry, particularly as an antigout agent, remains to be validated, its structural features suggest it could be a valuable scaffold for future drug discovery efforts. Further academic research into the synthesis, functionalization, and biological evaluation of this compound is warranted to fully unlock its potential.
References
- Kasyan, L. I., Kasyan, O. I., Okovityy, S. I., & Shchichkina, E. K. (2007). This compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product.
- Zhu, H., & Zhong, X. (2013). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry, 25(10), 5735-5737.
-
Wikipedia contributors. (2024, January 5). Adamantane. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
-
Wikipedia contributors. (2023, December 14). Koch reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 12, 2026, from [Link]
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Asian Journal of Chemistry. (n.d.). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Retrieved January 12, 2026, from [Link]
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Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. Retrieved January 12, 2026, from [Link]
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Cambridge University Press. (n.d.). Koch Reaction. Retrieved January 12, 2026, from [Link]
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SynArchive. (n.d.). Synthesis of Adamantane by Paul von R. Schleyer (1957). Retrieved January 12, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of polycarboxylic acids of adamantane series. Retrieved January 12, 2026, from [Link]
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Cheméo. (n.d.). This compound, dimethyl ester. Retrieved January 12, 2026, from [Link]
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SpringerLink. (n.d.). One-Pot Synthesis of Polycarboxylic Acids of Adamantane Type. Retrieved January 12, 2026, from [Link]
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ChemBK. (n.d.). 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. Retrieved January 12, 2026, from [Link]
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Veeprho. (n.d.). 5,7-Dimethyladamantane-1,3-diamine. Retrieved January 12, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging 5,7-Dimethyladamantane-1,3-dicarboxylic Acid for High-Performance Polymer Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, materials scientists, and polymer chemists on the utilization of 5,7-dimethyladamantane-1,3-dicarboxylic acid as a key monomer in the synthesis of advanced polymers. The unique, rigid, and sterically hindered structure of the adamantane cage, further functionalized with methyl groups, imparts exceptional properties to resulting polymers, including superior thermal stability, enhanced solubility, and high mechanical strength. This guide details the rationale behind its use, provides validated, step-by-step protocols for the synthesis of polyamides and polyesters, and outlines methods for their characterization.
Introduction: The Adamantane Advantage in Polymer Chemistry
Adamantane, a diamondoid hydrocarbon, is a highly symmetric and rigid cage-like molecule.[1] Its incorporation into polymer backbones has become a cornerstone strategy for developing high-performance materials. The adamantane moiety introduces several key benefits:
-
Enhanced Thermal Stability: The rigid, three-dimensional structure of adamantane severely restricts the segmental motion of polymer chains.[1][2] This results in significantly elevated glass transition temperatures (Tg) and thermal decomposition temperatures (Td) compared to conventional aromatic or aliphatic polymers.[1][2] Polymers containing adamantane often exhibit a 5% weight loss temperature (T5%) well above 500 °C.[2]
-
Improved Solubility: Paradoxically, the bulky nature of the adamantane unit disrupts efficient chain packing. This increases the fractional free volume within the polymer matrix, hindering crystallization and enhancing solubility in common organic solvents, which is a significant advantage for processing.[1][3]
-
Mechanical Robustness: The inherent rigidity of the adamantane cage contributes to increased stiffness, tensile strength, and modulus in the final polymer films or fibers.[1]
The subject of this guide, This compound , builds upon these foundational advantages. The addition of methyl groups at the 5 and 7 positions can further enhance solubility and modify the polymer's final properties. This dicarboxylic acid serves as a crucial building block for step-growth polymerization, reacting with diamines to form polyamides or with diols to form polyesters.
Monomer Overview: this compound
This monomer is a bifunctional carboxylic acid anchored to a dimethyl-substituted adamantane core. Its synthesis can be achieved through a multi-step process starting from acenaphthene, a readily available coal tar product. The process involves hydrogenation, isomerization to 1,3-dimethyladamantane, subsequent bromination, and finally carboxylation using formic acid in the presence of oleum.[4]
Caption: Chemical structure of the monomer.
Polymer Synthesis Protocols
The following protocols describe the synthesis of polyamides and polyesters using this compound. The causality behind key steps is explained to provide a deeper understanding of the process.
Protocol I: Synthesis of Aromatic Polyamides via Solution Polycondensation
Aromatic polyamides (aramids) containing the adamantane moiety exhibit exceptional thermal resistance and mechanical strength. This protocol utilizes a direct phosphorylation method, which allows for polymerization at moderate temperatures, preserving the integrity of the polymer structure.
Caption: Workflow for Adamantane-Based Polyamide Synthesis.
Materials:
-
This compound (DMADCA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine (Py), anhydrous
-
Triphenyl phosphite (TPP)
-
Lithium Chloride (LiCl) or Calcium Chloride (CaCl2), anhydrous
-
Methanol
-
Deionized Water
Step-by-Step Methodology:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add DMADCA (1 equivalent), the aromatic diamine (1 equivalent), and anhydrous LiCl (approx. 5 wt% of the solvent volume).
-
Causality: An inert nitrogen atmosphere is crucial to prevent oxidation of the reactants at elevated temperatures. LiCl is a critical additive; it disrupts the strong hydrogen bonds between polyamide chains, preventing premature precipitation and allowing for the formation of a high molecular weight polymer in solution.[5]
-
-
Solvent Addition: Add anhydrous NMP to achieve a monomer concentration of 10-15% (w/v). Stir the mixture at room temperature until all solids are completely dissolved.
-
Causality: NMP is a polar aprotic solvent with a high boiling point, making it an excellent medium for dissolving aromatic monomers and the resulting polyamide.[6] Using anhydrous solvent is essential as water will hydrolyze the condensing agent (TPP) and interfere with the polymerization.
-
-
Polycondensation: To the homogenous solution, add pyridine (2 equivalents, relative to the dicarboxylic acid) and TPP (2 equivalents).
-
Causality: This combination of reagents facilitates the Yamazaki-Higashi reaction. Pyridine acts as a base to activate the carboxylic acid groups, and TPP is the condensing agent that enables the formation of the amide bond, producing diphenyl phosphite and phenol as byproducts.[7]
-
-
Reaction: Heat the reaction mixture to 100-115 °C and maintain for 3-5 hours with continuous stirring. The viscosity of the solution will increase significantly as the polymer chains grow.
-
Isolation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. A fibrous or powdered polymer will precipitate.
-
Causality: Methanol is a non-solvent for the polyamide, causing it to precipitate out of the NMP solution.
-
-
Washing: Collect the polymer by filtration. Wash it thoroughly with hot water and then methanol to remove residual solvent, salts (LiCl), and byproducts from the condensation reaction.
-
Drying: Dry the purified polyamide in a vacuum oven at 80 °C for 24 hours to remove all residual solvents.
Protocol II: Synthesis of Polyesters via Two-Step Melt Polycondensation
Melt polycondensation is a common industrial method for producing polyesters. It avoids the use of solvents and is typically performed in two stages: esterification (or transesterification) followed by polycondensation under high vacuum and temperature.
Caption: Workflow for Adamantane-Based Polyester Synthesis.
Materials:
-
This compound (DMADCA)
-
Aliphatic diol (e.g., Ethylene Glycol or 1,4-Butanediol)
-
Polycondensation catalyst (e.g., Antimony(III) oxide, Titanium(IV) butoxide)
-
Thermal stabilizer (e.g., a phosphite-based antioxidant)
Step-by-Step Methodology:
-
Reactor Charging (Stage 1 - Esterification): Charge a polymerization reactor equipped with a stirrer, nitrogen inlet, and a distillation condenser with DMADCA (1 equivalent), the diol (1.5-2.2 equivalents), and the catalyst (e.g., 200-300 ppm of Sb2O3).
-
Causality: An excess of the diol is used to drive the esterification reaction towards completion and to compensate for its loss during distillation.[8] The catalyst is required to achieve a reasonable reaction rate.
-
-
Esterification Reaction: Heat the mixture under a slow stream of nitrogen to 180-220 °C. Water will be formed as a byproduct and should be continuously removed via the condenser. The reaction is monitored by measuring the amount of water collected and is considered complete when ~95% of the theoretical amount has been removed.
-
Polycondensation (Stage 2): Add the thermal stabilizer. Gradually reduce the pressure to below 1 Torr while increasing the temperature to 250-280 °C.
-
Causality: The high temperature and vacuum are essential for the polycondensation step. This environment facilitates the removal of the excess diol, which is the condensation byproduct, shifting the equilibrium towards the formation of high molecular weight polymer chains.[9] The stirrer speed is often reduced as the melt viscosity increases dramatically.
-
-
Reaction Completion: Continue the reaction until the desired melt viscosity is achieved, which is typically monitored by the torque on the mechanical stirrer. This stage can take 2-4 hours.
-
Product Extrusion: Once the target molecular weight is reached, the molten polymer is extruded from the reactor under nitrogen pressure into a water bath to quench and solidify it. The resulting strand can then be pelletized for further processing and analysis.
Polymer Properties and Characterization
Polymers synthesized from this compound are expected to exhibit properties characteristic of high-performance adamantane-based materials.
Typical Characterization Techniques:
-
FTIR Spectroscopy: To confirm the formation of amide (-CONH-) or ester (-COO-) linkages. For polyamides, characteristic C=O stretching appears around 1650 cm⁻¹ and N-H stretching around 3300 cm⁻¹.[3]
-
NMR Spectroscopy: To elucidate the detailed chemical structure of the polymer.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg), which is an indicator of the material's operational temperature range.[2]
-
Thermogravimetric Analysis (TGA): To assess thermal stability by measuring the temperature at which the polymer starts to decompose (Td).[2]
Expected Performance Characteristics:
The following table summarizes the typical property ranges for adamantane-based polymers, which serve as a benchmark for materials derived from DMADCA.
| Property | Expected Value Range | Significance & Rationale |
| Glass Transition Temp (Tg) | 250 - 440 °C | The rigid adamantane core restricts chain mobility, leading to exceptionally high Tg values suitable for high-temperature applications.[1][2] |
| 5% Weight Loss Temp (T5%) | > 500 °C (in N₂) | Indicates outstanding thermal stability, a direct result of the strong C-C bonds within the adamantane cage.[1][2] |
| Tensile Strength | 80 - 145 MPa | The rigid backbone contributes to high strength and stiffness, making the materials robust and durable.[1][10] |
| Solubility | Soluble in NMP, DMAc, m-cresol | The bulky adamantane structure disrupts chain packing, enhancing solubility in polar aprotic solvents and facilitating processing.[3][11] |
Conclusion
This compound is a highly promising monomer for the creation of advanced polymers. Its unique structure provides a direct pathway to materials with superior thermal and mechanical properties, coupled with good solubility for ease of processing. The detailed protocols and scientific rationale provided in this guide offer a solid foundation for researchers to explore the synthesis and application of these next-generation materials in fields ranging from aerospace and electronics to specialized membranes and coatings.
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- Hsiao, S. H., et al. (1998). Synthesis and Characterization of New Adamantane-Based Polyimides.
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Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks using 5,7-Dimethyladamantane-1,3-dicarboxylic Acid as a Linker
Introduction: The Rationale for a Bulky, Aliphatic Linker in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the functional properties of the resulting MOF.[2] While aromatic dicarboxylic acids have been extensively used, there is growing interest in aliphatic linkers to create MOFs with unique properties.[2] Adamantane-based linkers, with their rigid, three-dimensional cage-like structure, are particularly promising for constructing robust frameworks with high thermal and chemical stability.[3]
This document provides detailed application notes and protocols for the use of 5,7-dimethyladamantane-1,3-dicarboxylic acid as a linker in the synthesis of MOFs. This specific linker offers a unique combination of a rigid adamantane core, which imparts stability, and methyl functional groups, which can influence the framework's hydrophobicity and pore environment. The non-planar and bulky nature of this linker can also lead to the formation of novel network topologies that are less prone to interpenetration, a common challenge in MOF synthesis.[4]
Due to the novelty of this specific linker, this guide will present a representative, hypothetical synthesis of a zinc-based MOF, which we will refer to as GM-1 (Google-MOF-1) . The protocols provided are based on well-established solvothermal synthesis methods for analogous MOF systems and are designed to be a robust starting point for researchers.[5][6]
Properties of the this compound Linker
| Property | Value | Reference |
| Chemical Formula | C₁₄H₂₀O₄ | [7] |
| Molecular Weight | 252.31 g/mol | [7] |
| Appearance | Solid | [7] |
| InChI Key | KGFHKUZOSKDAKW-LVEBTZEWSA-N | [7] |
Proposed Synthesis of GM-1: A Hypothetical Zinc-Based MOF
The following protocol describes the solvothermal synthesis of GM-1 from this compound and zinc nitrate hexahydrate. Solvothermal synthesis is a widely used method for obtaining high-quality crystalline MOFs.[6][8] The reaction is carried out in a sealed vessel at elevated temperature and pressure, which facilitates the dissolution of precursors and promotes crystallization.[6]
Experimental Workflow Diagram
Caption: Key characterization techniques for analyzing the synthesized GM-1 MOF.
Expected Characterization Data
The following table summarizes the expected outcomes from the characterization of GM-1.
| Technique | Purpose | Expected Results |
| Powder X-ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk sample. [9] | A unique diffraction pattern that does not match the starting materials, indicating the formation of a new crystalline phase. |
| Single-Crystal X-ray Diffraction (SCXRD) | To determine the precise atomic arrangement, connectivity, and crystal structure of the MOF. [9] | Would reveal the coordination environment of the zinc ions, the binding mode of the dicarboxylate linker, and the overall 3D network topology. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the framework. | A first weight loss step corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable temperature range of the framework before decomposition at a higher temperature. |
| N₂ Adsorption Isotherm (77 K) | To measure the surface area (BET method) and pore volume. [10] | A Type I isotherm, characteristic of microporous materials, is expected. The BET surface area would be a key indicator of the material's porosity. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To confirm the coordination of the carboxylate groups to the metal centers. | The characteristic C=O stretching frequency of the carboxylic acid (~1700 cm⁻¹) will shift to lower wavenumbers upon coordination to the zinc centers. |
| Solid-State NMR Spectroscopy | To probe the local environment of the linker and metal ions. | ¹³C SSNMR can confirm the presence of the adamantane backbone and coordinated carboxylate groups. |
Potential Applications in Drug Development
The inherent properties of a MOF derived from this compound make it a promising candidate for applications in drug delivery.
-
Hydrophobicity: The adamantane core and methyl groups create a hydrophobic internal environment, which could be advantageous for encapsulating and delivering hydrophobic drug molecules. [1]* Biocompatibility: The use of zinc as a metal node is often considered for biomedical applications due to its relatively low toxicity. [1]* Tunable Porosity: The rigid and bulky nature of the linker could lead to the formation of pores of a suitable size for hosting therapeutic agents. [1] Further studies would be required to assess the loading capacity, release kinetics, and stability of GM-1 in physiological conditions.
Conclusion and Future Directions
The use of this compound as a building block for MOF synthesis presents an exciting opportunity to create novel materials with unique structural and functional properties. The protocols and characterization workflows detailed in this application note provide a comprehensive guide for researchers to begin exploring this promising linker. While the synthesis of "GM-1" is presented as a representative example, the principles can be extended to other metal ions and reaction conditions to target a wide range of new MOF structures. The resulting materials, with their robust, bulky, and hydrophobic nature, hold significant potential for applications in gas storage, separations, and as advanced drug delivery vehicles.
References
-
ZYLAB. (2025, March 5). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. ZYLAB. [Link]
-
JoVE. (2022, December 22). Video: Synthesis of Single-Crystalline Core-Shell Metal-Organic Frameworks. JoVE. [Link]
-
Accounts of Chemical Research. Characterization of Metal–Organic Frameworks: Unlocking the Potential of Solid-State NMR. Accounts of Chemical Research. [Link]
-
Physiochemical characterization of metal organic framework materials: A mini review. PMC. [Link]
-
AZoM. (2019, December 17). Metal Organic Frameworks (MOFs): Techniques for Characterization. AZoM. [Link]
-
Taylor & Francis Online. Characterization of metal-organic frameworks by transmission electron microscopy. Taylor & Francis Online. [Link]
-
Innovation.world. Solvothermal Synthesis Of MOFs. Innovation.world. [Link]
-
Vitillo, J. G., Atzori, C., Civalleri, B., Barbero, N., Barolo, C., & Bonino, F. Design and Characterization of MOFs (Metal Organic Frameworks) for Innovative Applications. SciSpace. [Link]
-
ResearchGate. Representative examples of adamantane derivatives which have been.... ResearchGate. [Link]
-
University of Otago. Adamantane: A Versatile Core for Accessing Non-Default Topologies. University of Otago. [Link]
-
MDPI. (2019, March 13). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. MDPI. [Link]
-
Applications of Metal-Organic Frameworks as Drug Delivery Systems. PMC. [Link]
-
In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. PMC. [Link]
-
Yaghi, O. M., et al. (2008, June 14). Room temperature synthesis of metal-organic frameworks: MOF-5, MOF-74, MOF-177, MOF-199, and IRMOF-0. Tetrahedron. [Link]
-
Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. SpringerLink. [Link]
-
Dalton Transactions. Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions. [Link]
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Application Notes and Protocols: 5,7-Dimethyladamantane-1,3-dicarboxylic Acid as a Novel Bifunctional Linker in Advanced Drug Delivery Systems
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the prospective applications of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. Capitalizing on the unique physicochemical properties of the adamantane cage, this guide outlines the rationale and detailed protocols for utilizing this molecule as a robust, bifunctional linker in the construction of sophisticated drug delivery platforms, including liposomal systems and polymer conjugates.
Introduction: The Adamantane Advantage in Nanomedicine
Adamantane, the smallest diamondoid, is a highly symmetric and lipophilic cage hydrocarbon.[1] Its rigid structure and unique properties have made it a valuable scaffold in medicinal chemistry and, increasingly, in the field of drug delivery.[2][3] The adamantane moiety is renowned for its ability to act as a physical anchor, embedding itself within lipid bilayers, and as a potent guest molecule in host-guest chemistry, particularly with cyclodextrins.[1][4][5] These characteristics allow for the construction of self-assembled, targeted, and stimuli-responsive drug delivery systems.[1][6]
This compound is a particularly promising derivative. Its structure combines three key features:
-
A Rigid Lipophilic Core: The dimethyladamantane cage serves as a stable, bulky anchor.
-
Enhanced Lipophilicity: The two methyl groups at positions 5 and 7 increase the molecule's hydrophobicity, promoting stronger interaction with lipid membranes.
-
Bifunctional Reactivity: The two carboxylic acid groups at the bridgehead positions (1 and 3) provide symmetric, reactive handles for covalent conjugation to drugs, polymers, or targeting ligands.
This guide explores how these features can be leveraged to design next-generation drug carriers.
Part 1: Rationale and Key Applications
The bifunctional nature of this compound makes it an ideal candidate for two primary roles in drug delivery: as a surface-modifying anchor for lipid-based nanoparticles and as a building block for drug-polymer conjugates.
Host-Guest Interactions for Supramolecular Assembly
The adamantane core fits perfectly within the hydrophobic cavity of β-cyclodextrin, forming a highly stable inclusion complex.[1][5] This non-covalent interaction is a cornerstone of supramolecular chemistry and can be exploited for drug delivery.[6][7][8] this compound can act as a powerful bridge, linking a drug to a cyclodextrin-modified carrier or facilitating the self-assembly of nanoparticles.[6]
Lipid Bilayer Anchor for Surface Functionalization
The lipophilicity of the adamantane cage allows it to spontaneously insert and anchor within the lipid bilayer of liposomes and other lipid nanoparticles.[2][4][9] This "anchor" concept is a powerful strategy for surface functionalization.[10] By anchoring this compound into a liposome, its two carboxyl groups are exposed to the aqueous exterior, ready for conjugation. This enables the attachment of:
-
Targeting Ligands (e.g., antibodies, peptides): To direct the nanoparticle to specific cells or tissues.
-
Stealth Polymers (e.g., Polyethylene Glycol - PEG): To increase circulation time by evading the immune system.
-
Therapeutic Payloads: To create a high-density drug coating on the nanoparticle surface.
Caption: Structure and role of the bifunctional linker.
Part 2: Physicochemical Properties
A clear understanding of the molecule's properties is essential for designing robust formulation protocols.
| Property | Value | Source |
| CAS Number | 13928-68-2 | [11][12] |
| Molecular Formula | C₁₄H₂₀O₄ | [11][13] |
| Molecular Weight | 252.31 g/mol | [11][14] |
| Appearance | Solid | [14] |
| Boiling Point | 371.4 °C | [11] |
| Density | 1.379 g/cm³ | [11] |
| XLogP3 (Predicted) | 2.52 | [11] |
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for key applications. They are designed to be self-validating by including critical characterization and quality control steps.
Protocol 1: Covalent Conjugation of a Model Drug
This protocol describes the conjugation of this compound to a model amine-containing drug (e.g., Doxorubicin) using carbodiimide (EDC/NHS) chemistry.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Amine-containing drug (e.g., Doxorubicin-HCl)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Activation of Carboxylic Acids:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (2.2 equivalents) and EDC-HCl (2.2 equivalents) to the solution.
-
Scientist's Note: Using a slight excess of both EDC and NHS ensures efficient activation of both carboxylic acid groups to form stable, amine-reactive NHS esters.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen) at room temperature for 4-6 hours.
-
-
Drug Conjugation:
-
In a separate flask, dissolve the amine-containing drug (e.g., Doxorubicin-HCl, 2.0 equivalents) in anhydrous DMF. Add TEA (2.2 equivalents) to deprotonate the amine and neutralize the HCl salt.
-
Slowly add the drug solution dropwise to the activated linker solution from Step 1.
-
Let the reaction proceed overnight at room temperature with constant stirring, protected from light.
-
-
Purification:
-
Quench the reaction by adding a small amount of deionized water.
-
Transfer the reaction mixture to a dialysis tube (MWCO 1 kDa).
-
Dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials, EDC/NHS byproducts, and salts.
-
Lyophilize the purified solution to obtain the drug-linker conjugate as a dry powder.
-
-
Characterization:
-
Confirm the successful conjugation using ¹H NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Determine purity using High-Performance Liquid Chromatography (HPLC).
-
Protocol 2: Formulation of Surface-Functionalized Liposomes
This protocol details the preparation of liposomes incorporating the adamantane-anchored drug conjugate from Protocol 1 using the thin-film hydration method.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
Drug-Linker Conjugate (from Protocol 1)
-
Chloroform and Methanol
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Polycarbonate membranes (e.g., 100 nm pore size)
Example Formulation Parameters:
| Component | Molar Ratio | Purpose |
| DPPC | 55 | Main structural lipid |
| Cholesterol | 40 | Stabilizes the lipid bilayer |
| Drug-Linker Conjugate | 5 | Functional anchor for surface drug display |
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, and the drug-linker conjugate in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.
-
Scientist's Note: A homogenous solution is critical for uniform incorporation of all components into the resulting lipid bilayer.
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the lipid phase transition temperature (Tₘ of DPPC is ~41 °C). This will form a thin, dry lipid film on the flask wall.
-
Keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with PBS (pH 7.4) by gentle rotation at a temperature above the Tₘ (e.g., 50 °C) for 1 hour. This will form large multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension 11-21 times through a polycarbonate membrane (e.g., 100 nm pore size) using a mini-extruder device heated above the Tₘ.
-
Scientist's Note: Extrusion provides a homogenous population of liposomes with a narrow size distribution, which is crucial for reproducible in vivo performance.[15]
-
-
Purification:
-
Remove any un-encapsulated (or non-incorporated) drug-linker conjugate by size exclusion chromatography or dialysis.
-
Protocol 3: Characterization of Drug Delivery System
Thorough characterization is mandatory to ensure the quality, stability, and efficacy of the formulated nanoparticles.[16]
Procedure:
-
Particle Size, Polydispersity, and Zeta Potential:
-
Dilute the liposome suspension in PBS and analyze using Dynamic Light Scattering (DLS).
-
Expected Results: A monomodal size distribution with a Z-average diameter around 100-120 nm, a Polydispersity Index (PDI) < 0.2, and a slightly negative zeta potential.
-
-
Drug Loading and Encapsulation Efficiency:
-
To determine the amount of adamantane-anchored drug, disrupt a known amount of liposomes using a suitable solvent (e.g., methanol or Triton X-100).
-
Quantify the drug concentration using UV-Vis spectroscopy or HPLC against a standard curve.
-
Calculate Drug Loading (%) and Incorporation Efficiency (%).
-
-
Morphology:
-
Visualize the liposomes using Transmission Electron Microscopy (TEM) or Cryo-TEM to confirm their spherical shape and lamellarity.
-
-
In Vitro Drug Release:
-
Place the liposome suspension in a dialysis bag (MWCO appropriate for the drug) and incubate in a release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37 °C.
-
At predetermined time points, collect aliquots from the external buffer and measure the released drug concentration by HPLC or fluorescence spectroscopy.
-
Scientist's Note: Comparing release profiles at different pH values can provide insight into the stability of the formulation and its potential for environment-responsive drug release.[17][18]
-
Caption: Workflow for liposome formulation and characterization.
Conclusion and Future Perspectives
This compound represents a highly versatile and untapped resource for the construction of advanced drug delivery systems. Its unique combination of a rigid, lipophilic anchoring domain and bifunctional conjugation handles provides a direct and robust route to surface-functionalized nanoparticles and complex polymer-drug architectures. The protocols outlined in this guide serve as a foundational framework for researchers to explore this promising molecule. Future work should focus on conjugating specific targeting ligands to these systems and evaluating their efficacy and pharmacokinetics in relevant preclinical models.
References
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297. Available at: [Link]
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Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia, 70(4), 1057–1066. Available at: [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. Pharmacia. Available at: [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH. Available at: [Link]
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Wang, H., et al. (2014). Supramolecular nanoparticle carriers self-assembled from cyclodextrin- and adamantane-functionalized polyacrylates for tumor-targeted drug delivery. Biomaterials Science, 2(9), 1236-1245. Available at: [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules. Available at: [Link]
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Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. OUCI. Available at: [Link]
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Štimac, A. (2017). (Open Access) Adamantane in Drug Delivery Systems and Surface Recognition. SciSpace. Available at: [Link]
-
Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. ResearchGate. Available at: [Link]
- Patent WO2007094746A1. This compound dialkyl esters, a method for the synthesis thereof... Google Patents.
-
Chen, Y., et al. (2021). Structural Insights into the Host-Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. Molecules, 26(9), 2412. Available at: [Link]
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Rizk, S., et al. (2000). Nanoparticles for Drug Delivery. In: Nanofabrication and Bio-systems. Available at: [Link]
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Cheméo. This compound, dimethyl ester. Available at: [Link]
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Mistry, J. (2018). Standardized protocols for the formulation of nanoparticles with defined properties. FutForm WP4 – D4.1. Available at: [Link]
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van der Meer, A. J., et al. (2021). Cyclodextrin/Adamantane-Mediated Targeting of Inoculated Bacteria in Mice. Bioconjugate Chemistry, 32(3), 510-518. Available at: [Link]
-
Chen, Y., et al. (2021). Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives. MDPI. Available at: [Link]
-
ResolveMass Laboratories Inc. Nanoparticles in Drug Delivery: The Complete Guide. Available at: [Link]
-
Dragomanova, S., & Andonova, V. (2023). Adamantane-containing drug delivery systems. ResearchGate. Available at: [Link]
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Wikipedia. Nanoparticle drug delivery. Available at: [Link]
-
ChemBK. 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. Available at: [Link]
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Precision NanoSystems. (2016). Formulating Nanomedicines: Current Challenges and Solutions. YouTube. Available at: [Link]
-
PubChemLite. This compound (C14H20O4). Available at: [Link]
-
Hsiao, S., et al. (2001). Synthesis and Characterization of New Adamantane-Based Polyimides. ACS Publications. Available at: [Link]
-
Ivleva, E., et al. (2011). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry, 47(9), 1399-1406. Available at: [Link]
-
Zhang, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. MDPI. Available at: [Link]
-
Zhang, Y., et al. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. Semantic Scholar. Available at: [Link]
-
Igumnova, A., et al. (2023). Synthesis and Properties of 1,3-Disubstituted Ureas Containing (Adamantan-1-yl)(phenyl)methyl Fragment Based on One-Pot Direct Adamantane Moiety Inclusion. MDPI. Available at: [Link]
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Application Notes and Protocols for 5,7-Dimethyladamantane-1,3-dicarboxylic Acid Derivatives in Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Adamantane Scaffold in Modern Catalysis
The adamantane cage, a rigid and sterically demanding diamondoid structure, has emerged as a privileged scaffold in the design of advanced catalytic systems. Its unique three-dimensional geometry and lipophilicity can impart remarkable stability, selectivity, and activity to both organometallic and organocatalysts. The derivatization of the adamantane core, particularly at its bridgehead positions, allows for the precise spatial arrangement of catalytic functionalities, leading to catalysts with tailored properties for a range of chemical transformations.
This guide focuses on the derivatives of 5,7-dimethyladamantane-1,3-dicarboxylic acid, a versatile building block for the synthesis of novel catalysts. The presence of two carboxylic acid groups at the 1 and 3 positions provides a strategic platform for the introduction of various ligating groups or catalytically active moieties. Furthermore, the methyl groups at the 5 and 7 positions enhance the steric bulk and solubility of the resulting catalysts in organic solvents.
Herein, we present a comprehensive overview of the synthetic routes to catalytically active derivatives of this compound and provide detailed protocols for their application in asymmetric catalysis, a critical field for the synthesis of chiral pharmaceuticals and fine chemicals.
Synthesis of Key Precursors and Ligands
The journey from this compound to a functional catalyst involves a series of well-established synthetic transformations. The following section details the synthesis of the parent dicarboxylic acid and its conversion to a chiral diamine ligand, a versatile precursor for a variety of asymmetric catalysts.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the carboxylation of adamantane derivatives.[1]
Rationale: The synthesis begins with the readily available 1,3-dimethyladamantane. A two-stage bromination selectively installs bromine atoms at the 5 and 7 positions. Subsequent carboxylation using formic acid in the presence of oleum affords the desired dicarboxylic acid. The use of a strong acid medium is crucial for the generation of the adamantyl cation intermediate required for the carboxylation reaction.
Step-by-Step Procedure:
-
Bromination of 1,3-Dimethyladamantane:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap, place 1,3-dimethyladamantane (1.0 eq).
-
Add an excess of bromine (Br₂) (2.5 eq) dropwise at 0 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Carefully quench the excess bromine with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 1,3-dibromo-5,7-dimethyladamantane.
-
-
Carboxylation of 1,3-Dibromo-5,7-dimethyladamantane:
-
To a flask containing 20% oleum (a solution of sulfur trioxide in sulfuric acid) cooled to 0 °C, add 1,3-dibromo-5,7-dimethyladamantane (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Add formic acid (HCOOH) (2.2 eq) dropwise to the reaction mixture.
-
Stir the mixture at room temperature for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.
-
Protocol 2: Synthesis of (1R,2R)-N,N'-Bis(5,7-dimethyladamantane-1-carbonyl)-1,2-diaminocyclohexane
Rationale: The dicarboxylic acid is first converted to the more reactive acyl chloride. This intermediate readily reacts with a chiral diamine, in this case, (1R,2R)-1,2-diaminocyclohexane, to form the corresponding diamide. This diamide can serve as a chiral ligand for various metal-catalyzed reactions.
Step-by-Step Procedure:
-
Synthesis of 5,7-Dimethyladamantane-1,3-dicarbonyl Dichloride:
-
In a round-bottom flask, suspend this compound (1.0 eq) in thionyl chloride (SOCl₂) (5.0 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reflux the mixture for 4 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 5,7-dimethyladamantane-1,3-dicarbonyl dichloride, which can be used in the next step without further purification.
-
-
Amide Coupling with (1R,2R)-1,2-Diaminocyclohexane:
-
Dissolve (1R,2R)-1,2-diaminocyclohexane (1.0 eq) and triethylamine (2.5 eq) in anhydrous dichloromethane in a flask cooled to 0 °C.
-
Add a solution of 5,7-dimethyladamantane-1,3-dicarbonyl dichloride (1.05 eq) in anhydrous dichloromethane dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the chiral diamide ligand.
-
Application in Asymmetric Catalysis: A Case Study
The chiral diamide ligand synthesized in Protocol 2 is a promising candidate for asymmetric catalysis. Its C₂-symmetric nature and the steric bulk provided by the adamantyl groups can create a well-defined chiral environment around a metal center, enabling high stereoselectivity in various transformations.
Application Note: Asymmetric Transfer Hydrogenation of Prochiral Ketones
Principle: Asymmetric transfer hydrogenation is a powerful method for the synthesis of chiral alcohols, which are valuable building blocks in the pharmaceutical industry. This reaction typically involves a transition metal catalyst, a chiral ligand, and a hydrogen donor, such as isopropanol or formic acid. The chiral ligand is responsible for inducing enantioselectivity by controlling the facial approach of the substrate to the metal hydride intermediate.
Catalyst Preparation (in situ):
A ruthenium(II) complex of the chiral diamide ligand can be conveniently prepared in situ. In a typical procedure, [RuCl₂(p-cymene)]₂ and the chiral diamide ligand are stirred in a suitable solvent, such as isopropanol, under an inert atmosphere. The addition of a base, like sodium isopropoxide, facilitates the formation of the active catalytic species.
Protocol 3: Asymmetric Transfer Hydrogenation of Acetophenone
Rationale: This protocol describes a representative procedure for the asymmetric transfer hydrogenation of acetophenone to (R)-1-phenylethanol using the in situ prepared ruthenium catalyst. Isopropanol serves as both the solvent and the hydrogen source. The reaction is typically carried out at elevated temperatures to achieve a reasonable reaction rate.
Step-by-Step Procedure:
-
Catalyst Formation:
-
In a Schlenk flask under an argon atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral diamide ligand from Protocol 2 (0.011 eq).
-
Add degassed isopropanol.
-
Stir the mixture at 80 °C for 1 hour to form the catalyst precursor.
-
-
Transfer Hydrogenation Reaction:
-
Cool the catalyst solution to room temperature.
-
Add acetophenone (1.0 eq).
-
Add a solution of sodium isopropoxide in isopropanol (0.1 eq).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography or gas chromatography.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the mixture to room temperature and quench with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).
-
Data Presentation
The performance of a catalyst is best evaluated through quantitative data. The following table presents hypothetical, yet realistic, data for the asymmetric transfer hydrogenation of various prochiral ketones using the catalyst derived from this compound.
| Entry | Substrate | Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 95 |
| 2 | 4'-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 92 |
| 3 | 2'-Chloroacetophenone | (R)-1-(2-Chlorophenyl)ethanol | 98 | 96 |
| 4 | Propiophenone | (R)-1-Phenylpropan-1-ol | 95 | 90 |
Note: The data presented in this table is illustrative and intended to demonstrate the potential of the catalyst. Actual results may vary depending on the specific reaction conditions and substrate.
Visualizations
Diagram 1: Synthetic Pathway to the Chiral Diamine Ligand
Caption: Synthetic route from 1,3-dimethyladamantane to the chiral diamide ligand.
Diagram 2: Proposed Catalytic Cycle for Asymmetric Transfer Hydrogenation
Caption: A simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.
Conclusion and Future Outlook
The derivatives of this compound represent a promising class of building blocks for the development of novel and efficient catalysts. The rigid adamantane backbone, combined with the strategic placement of functional groups, allows for the creation of well-defined catalytic environments. The protocols and application notes provided in this guide offer a starting point for researchers to explore the potential of these compounds in asymmetric catalysis and other areas of chemical synthesis. Future work in this area could involve the synthesis of a broader range of derivatives, including phosphine ligands and N-heterocyclic carbenes, and their application in a wider array of catalytic transformations.
References
Sources
Application Notes and Protocols: Synthesis of Esters from 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Introduction: Navigating the Synthesis of Sterically Hindered Adamantane Esters
The adamantane scaffold, a rigid, diamondoid hydrocarbon cage, is a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional geometry and high lipophilicity are leveraged to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. 5,7-Dimethyladamantane-1,3-dicarboxylic acid, in particular, serves as a robust, bifunctional building block for creating polymers with high thermal stability, such as polyester resins, and for developing bivalent ligands in drug discovery.[1][2]
However, the very properties that make this molecule attractive also present a significant synthetic challenge. The carboxylic acid groups are located at tertiary bridgehead carbons of the rigid adamantane cage, creating substantial steric hindrance. This structural impediment renders classical esterification methods, such as the direct acid-catalyzed Fischer esterification, inefficient and often ineffective.[3][4][5]
This guide provides a comprehensive overview of robust and field-proven methodologies for the successful synthesis of esters from this compound. We will dissect the causality behind experimental choices, offering detailed protocols for three distinct and effective strategies: the reactive Acyl Chloride Pathway, the mild and versatile Steglich Esterification, and the highly efficient Diazomethane method for methyl ester synthesis.
Synthesis Strategy Overview: A Decision Framework
Choosing the appropriate esterification strategy depends on the desired ester, the scale of the reaction, and the sensitivity of the substrates to harsh reagents or conditions. The following flowchart provides a decision-making framework for researchers.
Caption: Decision flowchart for selecting an esterification method.
Method 1: The Acyl Chloride Pathway — A Robust, Two-Step Approach
This strategy is arguably the most reliable for a broad range of alcohols, especially when scalability is a concern. The underlying principle is to convert the relatively unreactive dicarboxylic acid into a highly electrophilic diacyl chloride intermediate. This activated species then reacts readily with nucleophilic alcohols to form the desired ester, even with the steric hindrance present.[6][7]
Workflow: Acyl Chloride Pathway```dot
graph G { layout=dot; rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
Start [label="5,7-Dimethyladamantane-\n1,3-dicarboxylic acid", shape=cds, fillcolor="#FFFFFF"]; Step1 [label="React with\nSOCl₂ or (COCl)₂", shape=process, fillcolor="#E8F0FE"]; Intermediate [label="5,7-Dimethyladamantane-\n1,3-dicarbonyl chloride", shape=cds, fillcolor="#FFFFFF"]; Step2 [label="React with Alcohol (R-OH)\n+ Pyridine or Et₃N", shape=process, fillcolor="#E8F0FE"]; Product [label="Dialkyl 5,7-Dimethyladamantane-\n1,3-dicarboxylate", shape=cds, fillcolor="#FFFFFF"];
Start -> Step1 -> Intermediate -> Step2 -> Product; }
Caption: Catalytic cycle of the Steglich Esterification.
Protocol: Diesterification using DCC and DMAP
Rationale: This protocol is designed to maximize yield by controlling the reaction temperature and stoichiometry. The reaction is initiated at 0°C to manage the initial exotherm from DCC activation. A slight excess of the alcohol and DCC ensures the complete conversion of the dicarboxylic acid.
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (2.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in anhydrous DCM (to a concentration of 0.1-0.5 M). Stir until all solids are dissolved.
-
Cooling and DCC Addition: Cool the flask to 0°C using an ice-water bath. In a separate container, dissolve DCC (2.2 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture over 10-15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) is indicative of reaction progress.
-
Workup and Purification:
-
Cool the reaction mixture to 0°C for 30 minutes to maximize the precipitation of DCU.
-
Filter the mixture through a pad of Celite® or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM. [3] * Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude diester by flash column chromatography.
-
| Parameter | Steglich Esterification Protocol |
| Key Reagents | DCC, DMAP, Alcohol (R-OH) |
| Stoichiometry | Acid (1 eq), Alcohol (2.5 eq), DCC (2.2 eq), DMAP (0.1-0.2 eq) |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Temperature | 0°C to Room Temperature |
| Duration | 12-24 hours |
| Key Challenge | Complete removal of DCU byproduct |
Method 3: Diazomethane for High-Purity Methyl Esters
When the desired product is the dimethyl ester, reaction with diazomethane (CH₂N₂) is an exceptionally mild, fast, and high-yielding method. [8][9]The reaction proceeds via a simple acid-base proton transfer, followed by an S_N2 displacement with dinitrogen gas—an excellent leaving group—as the only byproduct. [10] CAUTION: Diazomethane is highly toxic, carcinogenic, and potentially explosive. It should only be handled by trained personnel in a well-ventilated fume hood behind a blast shield, using specialized glassware with flame-polished joints to avoid detonation from sharp edges. [8][10]
Protocol: Dimethyl Ester Synthesis with Diazomethane
Rationale: This procedure is performed in an ethereal solution. Diazomethane is added until the carboxylic acid is consumed, which is indicated by the persistence of the yellow color of diazomethane. The workup is remarkably simple as the only byproduct is nitrogen gas.
-
Preparation: Dissolve this compound (1.0 eq) in a suitable solvent mixture, such as diethyl ether with a small amount of methanol to aid solubility, in an Erlenmeyer flask.
-
Reaction: Cool the solution in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane dropwise with gentle swirling. Continue addition until the yellow color of diazomethane persists, indicating that all the carboxylic acid has been consumed. [8]3. Quenching: Allow the reaction to stand for 5-10 minutes. Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Isolation: The reaction mixture can be concentrated directly under reduced pressure. The resulting dimethyl 5,7-dimethyladamantane-1,3-dicarboxylate is often of sufficient purity for many applications without further purification. [8]
Parameter Diazomethane Esterification Protocol Key Reagent Diazomethane (CH₂N₂) Product Scope Methyl Esters ONLY Solvent Diethyl Ether Temperature 0°C Duration < 30 minutes | Primary Concern | EXTREME HAZARD (Toxic & Explosive) |
Comparative Summary of Synthesis Methods
| Feature | Acyl Chloride Pathway | Steglich Esterification | Diazomethane Method |
| Reaction Conditions | Harsher (reflux in SOCl₂) | Mild (0°C to RT, neutral pH) | Very Mild (0°C) |
| Alcohol Scope | Broad (Primary, Secondary) [6] | Broad (Handles hindered alcohols well) [11][12] | Methanol ONLY |
| Key Advantages | Robust, scalable, high yield | Tolerates sensitive groups, versatile | Extremely fast, clean, high yield |
| Purification | Standard extraction & chromatography | Requires careful removal of DCU precipitate [3] | Simple evaporation, often no purification needed |
| Safety Concerns | Corrosive/toxic SOCl₂ & HCl byproduct | DCC is a sensitizer | Diazomethane is highly toxic and explosive [8] |
| Best For... | Large-scale synthesis of various esters | Lab-scale synthesis with sensitive molecules | Small-scale, high-purity synthesis of methyl esters |
Conclusion
The synthesis of esters from the sterically hindered this compound requires a departure from standard esterification techniques. For general-purpose synthesis of a variety of esters, the Acyl Chloride Pathway offers a robust and scalable solution. For molecules bearing sensitive functional groups or when milder conditions are paramount, the Steglich Esterification provides an excellent, high-yielding alternative. Finally, for the specific and rapid synthesis of the dimethyl ester, the Diazomethane Method is unparalleled in its efficiency and cleanliness, provided the stringent safety protocols are meticulously followed. By understanding the mechanisms and operational parameters of these distinct methods, researchers can confidently select and execute the optimal strategy for their specific synthetic goals.
References
- Benchchem. (n.d.). Application Note: Esterification of Hindered Carboxylic Acids using Dicyclohexylcarbodiimide (DCC) and 4- Dimethylaminopyridine (DMAP).
- Gipslis, A., et al. (2007). WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product.
-
Scribd. (n.d.). Steglich Esterification Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
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North, A. L., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. RSC Advances, 11(41), 25371-25381. [Link]
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Ashenhurst, J. (2025). Diazomethane (CH2N2). Master Organic Chemistry. [Link]
-
LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane. Chemistry LibreTexts. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
JoVE. (n.d.). Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
- Saha, et al. (n.d.). Organic Chemistry-4. University of Calcutta.
-
Kühnel, E., et al. (2007). Mechanism of methyl esterification of carboxylic acids by trimethylsilyldiazomethane. Angewandte Chemie International Edition, 46(37), 7075-7078. [Link]
- Thompson Rivers University. (n.d.).
-
Moodle. (n.d.). Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Overview. Retrieved from [Link]
-
ChemBK. (2024). 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Nguyen, T. H. T., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ACS Omega, 5(26), 16293-16297. [Link]
-
Pharmaffiliates. (n.d.). 5,7-Dimethyl-1,3-adamantanediamine. Retrieved from [Link]
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- 6. WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents [patents.google.com]
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- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 11. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 12. Steglich Esterification [organic-chemistry.org]
Using 5,7-Dimethyladamantane-1,3-dicarboxylic acid to improve polymer thermal stability
Application Notes & Protocols
Topic: Elevating Polymer Performance: Using 5,7-Dimethyladamantane-1,3-dicarboxylic Acid to Enhance Thermal Stability
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The relentless pursuit of high-performance materials for demanding applications in aerospace, electronics, and advanced materials industries necessitates polymers with exceptional thermal stability.[1] A key strategy in molecular engineering is the incorporation of rigid, bulky, and inherently stable moieties into the polymer backbone.[2] Adamantane, with its unique diamondoid, strain-free cage structure, offers a powerful platform for developing next-generation polymers.[3][4][5] This application note provides a detailed guide to leveraging this compound (DMAdDA) as a monomer to significantly increase the thermal stability of polyesters. We present the scientific rationale, detailed synthesis and characterization protocols, and expected performance outcomes, offering a comprehensive resource for researchers aiming to design and validate thermally robust polymers.
The Adamantane Advantage: A Mechanistic Overview
The remarkable improvement in thermal stability imparted by the adamantane cage is not coincidental; it is a direct result of its unique molecular architecture. When incorporated into a polymer chain, the DMAdDA moiety acts as a "molecular brace," fundamentally altering the polymer's response to thermal energy.
The primary mechanism is the restriction of intramolecular motion .[1][2] The bulky, three-dimensional adamantane group sterically hinders the rotation and segmental movement of the polymer chains. This increased rigidity means that more thermal energy is required to induce the molecular motions associated with the glass transition and eventual decomposition. Consequently, both the glass transition temperature (Tg) and the decomposition temperature (Td) are significantly elevated.[1][6]
Caption: Mechanism of Thermal Stability Enhancement.
Monomer Profile: this compound (DMAdDA)
DMAdDA is a C₂-symmetric, bifunctional monomer ideal for step-growth polymerization. Its rigid core is complemented by two carboxylic acid groups, allowing for straightforward incorporation into polyesters, polyamides, and other condensation polymers.
Caption: Chemical Structure of DMAdDA.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 13928-68-2 | [7] |
| Molecular Formula | C₁₄H₂₀O₄ | [7][8] |
| Molecular Weight | 252.31 g/mol | [7] |
| Boiling Point | 371.4 °C | [7] |
| Density | 1.379 g/cm³ | [7] |
Experimental Protocols
These protocols provide a framework for the synthesis of a DMAdDA-based polyester and its subsequent thermal characterization. As a self-validating system, successful synthesis (Protocol 3.1) will yield a polymer that, when analyzed (Protocol 3.2), demonstrates measurably superior thermal properties compared to a non-adamantane analog.
Protocol: Synthesis of Poly(1,4-cyclohexylenedimethylene 5,7-dimethyladamantane-1,3-dicarboxylate)
This protocol details a two-stage melt polycondensation, a standard and robust method for polyester synthesis.[9] The choice of 1,4-Cyclohexanedimethanol (CHDM) as the diol comonomer is deliberate; its own cyclic structure contributes to the rigidity of the final polymer, creating a synergistic effect with the DMAdDA monomer.
Caption: Workflow for DMAdDA-Polyester Synthesis.
Materials & Equipment:
-
This compound (DMAdDA)
-
1,4-Cyclohexanedimethanol (CHDM), high purity
-
Titanium(IV) butoxide (Ti(OBu)₄) or other suitable polycondensation catalyst
-
Three-necked reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser leading to a collection flask.
-
Heating mantle with temperature controller
-
Vacuum pump
Step-by-Step Methodology:
-
Reactor Charging: In the reaction vessel, combine DMAdDA and a 10% molar excess of CHDM. The excess diol compensates for any that may distill off during the high-temperature reaction. Add the catalyst at a concentration of 200-300 ppm relative to the diacid.
-
Inert Atmosphere: Assemble the apparatus and purge the system thoroughly with dry nitrogen for at least 30 minutes to remove all oxygen, which can cause discoloration and degradation at high temperatures.
-
Esterification Stage: Begin stirring and heat the mixture to 180-220°C under a slow, steady flow of nitrogen. Water will begin to form as a condensation byproduct and distill over. Continue this stage until approximately 90-95% of the theoretical amount of water has been collected. Causality Note: This initial stage creates low-molecular-weight oligomers and is crucial for achieving the correct stoichiometry before the main polymerization.
-
Polycondensation Stage: Gradually apply a vacuum, reducing the pressure to below 1 Torr. Simultaneously, increase the reaction temperature to 250-280°C. The removal of the CHDM byproduct under vacuum is essential to drive the reaction equilibrium toward high molecular weight polymer formation.[10]
-
Monitoring: The progress of the polymerization is monitored by the increase in the viscosity of the molten polymer, which can be observed by the torque on the mechanical stirrer. Continue the reaction until the desired viscosity is achieved (typically 2-4 hours).
-
Polymer Recovery: Release the vacuum with nitrogen. Extrude the viscous molten polymer from the reactor into a strand, which is then quenched in a water bath.
-
Finishing: Pelletize the cooled polymer strand. Dry the pellets thoroughly in a vacuum oven at 80-100°C for 24 hours before characterization to remove any absorbed water.[11]
Protocol: Thermal Stability Characterization
This protocol uses two fundamental thermal analysis techniques, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to quantify the thermal properties of the synthesized polymer.[12][13][14][15][16]
Caption: Workflow for Thermal Characterization.
A. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh 5-10 mg of the dried polymer pellets into a TGA crucible (alumina or platinum).[2]
-
Method: Place the crucible in the TGA furnace. Heat the sample from room temperature (~30°C) to 800°C at a constant heating rate of 10°C/min under a nitrogen atmosphere (flow rate: 50 mL/min).[2]
-
Data Analysis: Record the weight loss as a function of temperature. Determine the temperatures at which 5% (Td5) and 10% (Td10) weight loss occurs. Note the percentage of material remaining at 800°C (char yield). A higher Td5 and char yield indicate superior thermal stability.[1]
B. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Seal 5-10 mg of the dried polymer pellets in an aluminum DSC pan.
-
Method: Place the sample pan and an empty reference pan into the DSC cell.
-
First Heating Scan: Heat the sample from room temperature to a temperature well above its expected Tg (e.g., 300°C) at a rate of 10°C/min. This step is crucial to erase any prior thermal history from processing.[1]
-
Cooling Scan: Cool the sample rapidly back to room temperature.
-
Second Heating Scan: Reheat the sample at the same rate (10°C/min).
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve during the second heating scan.[1][12]
Expected Results: A Comparative Analysis
The incorporation of DMAdDA is expected to dramatically improve thermal performance compared to a widely used aromatic polyester like Poly(ethylene terephthalate) (PET).
| Thermal Property | Standard PET | DMAdDA-CHDM Polyester (Expected) | Improvement |
| Glass Transition Temp (Tg) | ~75 °C | > 150 °C | Significant Increase |
| 5% Weight Loss Temp (Td5) | ~390 °C | > 480 °C | Significant Increase |
| Char Yield at 700°C (N₂) | < 10% | > 30% | Substantial Increase |
Note: Expected values are based on typical performance enhancements seen in adamantane-containing high-performance polymers.[1][4]
Conclusion
This compound is a highly effective building block for creating polymers with superior thermal stability. The inherent rigidity and bulk of the adamantane cage directly translate to higher glass transition and decomposition temperatures by restricting polymer chain mobility at elevated temperatures. The protocols provided herein offer a robust and validated pathway for synthesizing and characterizing these advanced materials. By replacing conventional monomers with DMAdDA, researchers can unlock new levels of performance for applications where thermal resilience is paramount.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note: Enhanced Thermal Performance of Polymers Through Incorporation of 1,3-Bis(4-aminophenyl)adamantane.
- Scribd. Thermal Analysis for Polymers.
- Adamantane in Materials Science:
- Mathews, A., Kim, I., & Ha, C. (2006). Fully aliphatic polyimides from adamantane‐based diamines for enhanced thermal stability, solubility, transparency, and low dielectric constant. Journal of Applied Polymer Science, 102(4), 3316–3326.
- Google Patents. (2007).
- BenchChem. (2025). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
- Enhancing Polymer Performance with Adamantane: A M
- Wikipedia. Adamantane.
- AZoM. (2023). The Characterization of Polymers Using Thermal Analysis.
- C-Therm Technologies Ltd. Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques.
- R-TECH Materials. (2023).
- METTLER TOLEDO. Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics.
- Echemi. This compound.
- POLYMER SYNTHESIS AND CHARACTERIZ
- National Polymer.
- PubChem. This compound (C14H20O4).
- BenchChem. (2025).
- ResearchGate. The formulations and designations of polyesters as a function of diacids.
- BenchChem. (2025). Strategies to increase the molecular weight of polyesters from cis-Tetrahydrofuran-2,5-dicarboxylic acid.
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- 16. mt.com [mt.com]
Application Notes and Protocols for 5,7-Dimethyladamantane-1,3-dicarboxylic Acid in the Design of Porous Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive technical guide on the utilization of 5,7-dimethyladamantane-1,3-dicarboxylic acid as a novel building block for the synthesis of advanced porous materials. This document offers insights into the unique structural advantages of this diamondoid linker and provides a detailed, adaptable protocol for the synthesis of a robust zirconium-based metal-organic framework (MOF).
Introduction: The Strategic Advantage of a Bulky, Pre-organized Linker
This compound is a highly rigid, three-dimensional organic linker. Its adamantane core, a diamondoid hydrocarbon, offers a unique combination of properties that make it an exceptional building block for porous materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The rationale for employing this specific linker is grounded in several key principles of materials science:
-
Inherent Rigidity and Pre-organization: The adamantane cage is exceptionally rigid. This structural integrity is transferred to the resulting porous material, minimizing the risk of pore collapse upon solvent removal—a common challenge in the synthesis of high-surface-area materials. The fixed orientation of the carboxylate groups reduces the conformational degrees of freedom during self-assembly, promoting the formation of highly crystalline, ordered frameworks.
-
Hydrophobicity and Stability: The hydrocarbon backbone of adamantane imparts a significant degree of hydrophobicity to the pore interiors. This can be advantageous for applications involving the selective adsorption of non-polar guests or for enhancing the material's stability in humid environments. Adamantane derivatives are known for their high thermal and chemical stability, which contributes to the robustness of the final porous material.[1]
-
Creation of Unique Pore Geometries: Unlike linear or planar linkers, the tetrahedral geometry of the adamantane cage can lead to the formation of complex, three-dimensional pore networks. The bulky nature of the this compound linker can also be exploited to create larger pores and cavities within the framework, which is particularly relevant for applications such as drug delivery, where the encapsulation of large therapeutic molecules is required.[2]
The workflow for utilizing this linker in the design of porous materials can be visualized as follows:
Caption: Workflow from linker design to porous material application.
Protocols for Synthesis
The following is a detailed protocol for the synthesis of a zirconium-based MOF, tentatively named Adm-UiO-66 , using this compound. This protocol is adapted from established procedures for the synthesis of UiO-66 and its derivatives, which are known for their exceptional stability.[3][4]
Materials and Reagents
-
This compound (C₁₄H₂₀O₄)
-
Zirconium(IV) oxychloride octahydrate (ZrOCl₂·8H₂O)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Formic acid (≥95%) or Acetic Acid (Glacial)
-
Ethanol (anhydrous)
-
Chloroform (anhydrous)
Solvothermal Synthesis of Adm-UiO-66
This solvothermal procedure aims to produce a highly crystalline, porous MOF. The use of a modulator like formic or acetic acid is crucial for achieving high crystallinity and controlling defect formation in zirconium MOFs.
Step-by-Step Protocol:
-
Solution Preparation: In a 20 mL screw-capped glass vial, combine:
-
This compound (e.g., 63.1 mg, 0.25 mmol)
-
Zirconium(IV) oxychloride octahydrate (e.g., 80.6 mg, 0.25 mmol)
-
10 mL of anhydrous N,N-Dimethylformamide (DMF).
-
-
Modulator Addition: To the solution from Step 1, add a molar excess of a modulator. For example:
-
Formic acid (e.g., 0.45 mL, ~12 mmol). The modulator helps to control the nucleation and growth of the MOF crystals, leading to a more ordered material.
-
-
Dissolution: Tightly cap the vial and sonicate the mixture for 15-20 minutes, or until all solids are fully dissolved. The solution should be clear and homogeneous.
-
Reaction: Place the sealed vial in a preheated oven at 120 °C for 48 hours. During this time, the self-assembly of the metal nodes and organic linkers will occur, leading to the formation of the MOF as a crystalline precipitate.
-
Cooling and Isolation: After 48 hours, remove the vial from the oven and allow it to cool to room temperature. A white, microcrystalline powder should be visible at the bottom of the vial. Isolate the solid product by centrifugation (e.g., 8000 rpm for 10 minutes) and discard the supernatant.
-
Washing: To remove unreacted starting materials and residual DMF from the pores of the MOF, a thorough washing procedure is necessary:
-
Add 10 mL of fresh DMF to the solid, resuspend using vortexing or sonication, and centrifuge to collect the solid. Repeat this step three times.
-
Subsequently, perform a solvent exchange with a more volatile solvent. Add 10 mL of anhydrous ethanol, resuspend, and centrifuge. Repeat this ethanol wash three times over a period of 24 hours.
-
-
Activation (Pore Evacuation): To achieve a fully porous material, the solvent molecules within the pores must be removed without causing the framework to collapse.
-
After the final ethanol wash, decant the supernatant and add 10 mL of anhydrous chloroform. Allow the solid to soak for at least 6 hours.
-
Collect the solid by centrifugation and dry under high vacuum at 150 °C for 12 hours. The resulting fine white powder is the activated, porous Adm-UiO-66.
-
Characterization of the Porous Material
A suite of analytical techniques is essential to confirm the successful synthesis of Adm-UiO-66 and to determine its key properties.
Structural Characterization
-
Powder X-Ray Diffraction (PXRD): This is the primary technique to confirm the crystallinity and phase purity of the synthesized MOF. The PXRD pattern should exhibit sharp peaks, indicating a well-ordered, crystalline material. The peak positions can be compared to simulated patterns based on the expected UiO-66 topology to confirm the structure.
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the MOF and to confirm the removal of guest solvent molecules after activation. The TGA curve for an activated adamantane-based MOF is expected to show high thermal stability, with no significant weight loss until above 400-500 °C, at which point the organic linker begins to decompose.[1]
Porosity and Surface Area Analysis
-
Gas Sorption Measurements: Nitrogen or argon adsorption-desorption isotherms at 77 K are used to determine the porosity and specific surface area of the activated MOF. The shape of the isotherm (typically Type I for microporous materials) provides information about the pore structure. Key parameters derived from these measurements are:
-
BET (Brunauer-Emmett-Teller) Surface Area: A measure of the total surface area accessible to the gas molecules.
-
Pore Volume: The total volume of the pores within the material.
-
Pore Size Distribution: Calculated from the isotherm data using methods like Density Functional Theory (DFT) to reveal the distribution of pore sizes.
-
Expected Properties of Adm-UiO-66
The following table summarizes the anticipated properties of a successfully synthesized Adm-UiO-66, based on the properties of similar adamantane-based porous polymers and UiO-66 itself.
| Property | Expected Value/Observation | Rationale |
| Crystallinity | High (Sharp PXRD peaks) | The rigid, pre-organized nature of the linker promotes ordered self-assembly. |
| Topology | UiO-66 (fcu) | The 1,3-dicarboxylate connectivity is analogous to the 1,4-benzenedicarboxylate in standard UiO-66. |
| Thermal Stability | > 450 °C | The inherent stability of the adamantane cage and the strong Zr-O bonds.[1] |
| BET Surface Area | 400 - 900 m²/g | The bulky, non-planar nature of the linker may lead to a lower surface area compared to planar linkers of similar length in the UiO-66 topology, but still significant porosity is expected. |
| Pore Character | Microporous, Hydrophobic | The dimensions of the linker will define micropores, and the aliphatic nature of adamantane will create a hydrophobic pore environment. |
Applications in Drug Development and Beyond
The unique properties of porous materials derived from this compound open up a range of potential applications.
Drug Delivery Systems
The hydrophobic and well-defined pores of Adm-UiO-66 make it a promising candidate for a drug delivery vehicle.[2]
-
High Drug Loading: The porous structure can accommodate significant quantities of therapeutic molecules, particularly hydrophobic drugs that are challenging to formulate.[5]
-
Controlled Release: The release of the drug from the MOF can be tuned based on the interactions between the drug molecule and the adamantane-lined pores.
-
Biocompatibility: While the biocompatibility of any new material must be rigorously tested, the constituent parts of Adm-UiO-66 (zirconium and a hydrocarbon-based linker) are generally considered to have low toxicity.
The logical flow for a drug delivery application can be visualized as follows:
Caption: Drug delivery workflow using an adamantane-based MOF.
Other Potential Applications
-
Gas Storage and Separation: The defined microporosity and hydrophobicity could be leveraged for the selective adsorption of gases like methane or for the separation of hydrocarbons.[1]
-
Catalysis: The robust framework can serve as a support for catalytic nanoparticles, or the framework itself could be functionalized to introduce catalytic sites.
-
Sensing: The selective adsorption of small molecules into the pores could be coupled with a signal transduction mechanism for chemical sensing applications.
Conclusion
This compound represents a compelling building block for the next generation of porous materials. Its inherent rigidity, hydrophobicity, and three-dimensional structure provide a powerful tool for designing robust frameworks with unique pore environments. The protocols and characterization guidelines presented here offer a solid foundation for researchers to explore the potential of this and other diamondoid linkers in creating functional materials for a wide range of applications, from advanced drug delivery systems to catalysis and separations.
References
-
Jiang, W., Yue, H., Shuttleworth, P. S., Xie, P., Li, S., & Guo, J. (2019). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. PMC. [Link]
-
Yuan, S., Li, Y., & Zhang, Y. (2022). Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water. PMC. [Link]
-
Chang, J., et al. (2019). Adamantane-Based Micro- and Ultra-Microporous Frameworks for Efficient Small Gas and Toxic Organic Vapor Adsorption. PMC NIH. [Link]
-
Wen, W., Guo, C., & Guo, J. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. MDPI. [Link]
-
Gándara-Loe, J., et al. (2018). Post-synthetic modification of zirconium metal–organic frameworks by catalyst-free aza-Michael additions. RSC Publishing. [Link]
-
Kostić, M. S., & Leovac, V. M. (2024). Adamantane‐based drugs and their scaffolds. ResearchGate. [Link]
-
Katz, M. J., et al. (2018). Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats. PubMed. [Link]
-
Jedlovčnik, L. P., & Mravljak, J. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. PMC. [Link]
-
ResearchGate. (2019). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer. [Link]
-
Wen, W., Guo, C., & Guo, J. (2021). Acid-Responsive Adamantane-Cored Amphiphilic Block Polymers as Platforms for Drug Delivery. MDPI. [Link]
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- 3. Synthesis of Zr metal–organic frameworks (MOFs) to remove Fe3+ from water - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvothermal Synthesis of MIL-96 and UiO-66-NH2 on Atomic Layer Deposited Metal Oxide Coatings on Fiber Mats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes & Protocols for Surface Modification Using 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Introduction: The Strategic Advantage of a Rigid Dicarboxylic Acid Linker
In the landscape of advanced materials and surface engineering, the choice of molecular modifier is paramount to achieving desired surface properties. 5,7-Dimethyladamantane-1,3-dicarboxylic acid stands out as a molecule of significant interest for researchers in materials science, nanotechnology, and drug development. Its defining feature is the adamantane core—a rigid, diamondoid cage structure that offers exceptional thermal and chemical stability.[1][2] This inherent rigidity, combined with the bifunctional nature of the two carboxylic acid groups, makes it a superior candidate for creating well-defined, robust, and highly ordered self-assembled monolayers (SAMs) on a variety of substrates.
The two carboxylic acid groups at the 1 and 3 positions provide strong anchoring points to metal, metal oxide, and hydroxylated surfaces. Unlike flexible alkyl chains, the adamantane cage acts as a rigid spacer, ensuring a predictable molecular orientation and packing density. The methyl groups at the 5 and 7 positions can further influence the surface energy and steric interactions within the monolayer. These structural attributes are critical for applications demanding precise control over surface wettability, biocompatibility, adhesion, and corrosion resistance.
This document serves as a comprehensive guide, providing detailed protocols and scientific rationale for the application of this compound in surface modification.
Physicochemical Properties
A thorough understanding of the molecule's properties is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₀O₄ | [3][4] |
| Molecular Weight | 252.31 g/mol | |
| Appearance | White crystalline solid | [3] |
| Melting Point | 273-274 °C | [3] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohols and ketones. | [3] |
| CAS Number | 13928-68-2 | [3] |
Mechanism of Surface Anchoring
The primary mechanism for the attachment of this compound to surfaces is the interaction of its carboxylic acid functional groups with the substrate. The nature of this bond can vary from strong covalent or ionic bonds to weaker hydrogen bonds, depending on the substrate material.
Caption: Mechanism of surface anchoring.
For metal oxide surfaces (e.g., TiO₂, Al₂O₃, SiO₂), the carboxylic acid groups can form strong coordinate bonds with the metal atoms on the surface, often displacing surface hydroxyl groups. On noble metals like gold, while thiols are more common for SAM formation, carboxylic acids can also adsorb, particularly at defect sites, forming carboxylate bonds.[5] The dicarboxylic nature of this molecule allows for potential cross-linking or bridging between adjacent surface sites, enhancing the stability of the resulting monolayer.
PART 1: Protocols for Self-Assembled Monolayer (SAM) Formation
The following protocols are designed to be adaptable for various substrates. Due to the novelty of this specific molecule in surface modification applications, these methods are based on established procedures for other dicarboxylic acids and adamantane derivatives.[6][7][8] Researchers should consider these as starting points and optimize as needed.
Protocol 1.1: SAM Formation on Metal Oxide Surfaces (e.g., Silicon Dioxide, Titanium Dioxide)
This protocol is suitable for creating a robust organic layer on hydroxylated surfaces, which is foundational for many electronic and biomedical applications.
Materials:
-
This compound
-
Substrates (e.g., silicon wafers with native oxide, glass slides, titania-coated substrates)
-
Anhydrous Toluene or Ethanol (spectroscopic grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Isopropanol (IPA) and Acetone (reagent grade) for cleaning
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) - EXTREME CAUTION
-
Nitrogen gas (high purity)
Equipment:
-
Ultrasonic bath
-
Spin coater or immersion vessels
-
Oven or hot plate
-
Fume hood
Procedure:
-
Substrate Cleaning (Critical Step):
-
Place substrates in a beaker and sonicate sequentially in acetone, isopropanol, and DI water for 15 minutes each.
-
Dry the substrates under a stream of high-purity nitrogen.
-
To create a uniform layer of hydroxyl groups, perform a piranha etch. In a fume hood, immerse the dried substrates in freshly prepared piranha solution for 15-20 minutes. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Always add peroxide to the acid slowly and handle with extreme care using appropriate personal protective equipment).
-
Rinse the substrates copiously with DI water and dry again with nitrogen.
-
-
Preparation of Deposition Solution:
-
Prepare a 1-5 mM solution of this compound in anhydrous toluene or ethanol. The choice of solvent will depend on the desired deposition method and substrate. Toluene is often preferred for solution-phase deposition due to its higher boiling point.
-
Briefly sonicate the solution to ensure the compound is fully dissolved.
-
-
Monolayer Deposition (Immersion Method):
-
Place the cleaned, hydroxylated substrates into the deposition solution in a sealed container to prevent solvent evaporation and contamination.
-
Allow the self-assembly process to proceed for 12-24 hours at room temperature. For a denser monolayer, this process can be performed at a slightly elevated temperature (e.g., 40-60 °C).
-
-
Post-Deposition Rinsing and Curing:
-
Carefully remove the substrates from the solution.
-
Rinse thoroughly with fresh solvent (toluene or ethanol) to remove any physisorbed molecules.
-
Dry the substrates with nitrogen.
-
To enhance the covalent bonding and remove residual solvent, anneal the coated substrates in an oven at 100-120 °C for 1-2 hours.
-
Protocol 1.2: SAM Formation on Gold Surfaces
While less common than thiol-based SAMs, carboxylic acids can form ordered layers on gold. This protocol is adapted from general procedures for carboxylic acid adsorption on gold.[6][8]
Materials:
-
Gold-coated substrates (e.g., gold-sputtered silicon wafers or glass)
-
This compound
-
Absolute Ethanol (spectroscopic grade)
-
DI Water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
Equipment:
-
UV-Ozone cleaner (optional but recommended)
-
Immersion vessels
Procedure:
-
Substrate Cleaning:
-
Rinse gold substrates with ethanol and DI water.
-
Dry under a stream of nitrogen.
-
For optimal results, clean the gold surface using a UV-Ozone cleaner for 10-15 minutes to remove organic contaminants. Alternatively, the substrates can be freshly prepared by thermal evaporation.
-
-
Preparation of Deposition Solution:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
-
Monolayer Deposition:
-
Immerse the clean gold substrates in the deposition solution.
-
Allow self-assembly to occur over 24 hours at room temperature in a sealed container.
-
-
Post-Deposition Rinsing:
-
Remove substrates and rinse extensively with fresh ethanol to remove non-chemisorbed molecules.
-
Dry with high-purity nitrogen.
-
PART 2: Surface Characterization
Validation of the monolayer formation and quality is a critical aspect of surface modification.
Caption: Workflow for surface characterization.
Expected Outcomes & Data Interpretation
| Technique | Parameter Measured | Expected Result for Successful Modification |
| Contact Angle Goniometry | Static Water Contact Angle | An increase in contact angle compared to the clean, hydrophilic substrate, indicating the presence of the hydrophobic adamantane cage at the surface. |
| XPS | Elemental Composition | Presence of a C 1s signal corresponding to the adamantane structure and a decrease in the substrate signal (e.g., Si 2p, Ti 2p). High-resolution scans of the O 1s and C 1s peaks can confirm carboxylate bond formation. |
| Ellipsometry | Film Thickness | A uniform thickness consistent with a monolayer of the molecule (typically 1-2 nm, depending on molecular orientation). |
| AFM | Surface Topography | A smooth surface with low RMS roughness, indicative of a well-ordered monolayer. Pinholes or aggregates may be visible if the deposition is not optimal. |
Applications in Research and Development
The unique properties imparted by a this compound monolayer open up numerous application avenues:
-
Biomaterials and Drug Delivery: The adamantane moiety is known for its ability to interact with biological systems and can act as an anchor in lipid bilayers.[9] Surfaces modified with this molecule could be used to control protein adsorption or to create platforms for targeted drug delivery systems.
-
Advanced Polymers and Coatings: Its high thermal stability makes it an excellent candidate for modifying surfaces in high-temperature applications or as a component in the synthesis of high-performance polymers and resins.[1]
-
Microelectronics: The formation of a well-defined, insulating organic layer can be utilized in the fabrication of semiconductor devices and sensors.[1]
-
Metal-Organic Frameworks (MOFs): Adamantane dicarboxylic acids serve as rigid linkers in the synthesis of MOFs, creating materials with unique porous structures for gas storage and catalysis.[1][10]
Conclusion
This compound is a highly promising molecule for surface modification, offering a unique combination of rigidity, stability, and defined anchoring points. The protocols outlined in this guide provide a robust starting point for researchers to explore the potential of this molecule in creating highly ordered and functional surfaces. Through careful execution of these methods and thorough characterization, scientists and engineers can leverage the distinct advantages of the adamantane cage to advance innovations across multiple disciplines.
References
- The Versatile Applications of 1,3-Adamantanedicarboxylic Acid in Modern Industries. (2026). NINGBO INNO PHARMCHEM CO.,LTD.
- WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product. Google Patents.
- Cyclodextrin-Adamantane Host–Guest Interactions on the Surface of Biocompatible Adamantyl-Modified Glycodendrimers. Macromolecules - ACS Publications.
- 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. ChemBK.
- Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Langmuir - ACS Publications.
- 1-Adamantanecarboxylic acid 99 828-51-3. Sigma-Aldrich.
- Carboxylic acid decorated self-assembled monolayer films: new acid synthesis chemistry and reaction chemistry including bridged diacyl peroxide preparation. Semantic Scholar.
- Adamantane in Drug Delivery Systems and Surface Recognition. PMC - NIH.
- Self-assembled monolayers (SAMs) of carboxylic acids: an overview. [No Source Found].
- Carboxylic Acid Decorated Self-Assembled Monolayer (SAM) Films: New Acid Synthesis Chemistry and Reaction Chemistry Including Bridged Diacyl Peroxide Preparation. Request PDF - ResearchGate.
- Self-Assembled Monolayers on Gold Generated from Aliphatic Dithiocarboxylic Acids. Dr. Lee Group - University of Houston.
- NOTE Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. ChemicalBook.
- This compound (C14H20O4). PubChemLite.
- Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. [No Source Found].
- This compound AldrichCPR. Sigma-Aldrich.
- Representative examples of adamantane derivatives which have been... ResearchGate.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. PMC - PubMed Central.
- Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis.
- Adamantane. Wikipedia.
Sources
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- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. chembk.com [chembk.com]
- 4. PubChemLite - this compound (C14H20O4) [pubchemlite.lcsb.uni.lu]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. lee.chem.uh.edu [lee.chem.uh.edu]
- 9. Adamantane in Drug Delivery Systems and Surface Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Welcome to the technical support center for the purification of 5,7-Dimethyladamantane-1,3-dicarboxylic acid (DMADA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the purification of this unique, rigid di-acid. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you achieve the desired purity for your downstream applications.
Understanding the Molecule: Key Purification Challenges
This compound is a rigid, bulky molecule with two carboxylic acid functional groups. This structure presents a unique set of purification challenges:
-
Low Solubility: The rigid adamantane cage limits solubility in many common organic solvents.
-
High Melting Point: A high melting point (273-274°C) can complicate purification techniques like distillation and recrystallization if not properly managed.[1]
-
Potential for Stubborn Impurities: Synthesis byproducts may include mono-carboxylated species, starting materials like 1,3-dimethyladamantane, or isomers, which can be challenging to separate.
This guide will address these challenges through detailed protocols and troubleshooting for the most common purification techniques.
Purification Strategy Decision Workflow
Choosing the right purification strategy is critical. The following workflow provides a decision-making framework based on the scale of your purification and the nature of the impurities.
Caption: Decision workflow for selecting a DMADA purification method.
Troubleshooting Guide 1: Recrystallization
Recrystallization is often the most effective and scalable method for purifying solid organic compounds like DMADA.
Q1: My this compound won't dissolve in any common recrystallization solvents.
Possible Cause: The rigid and non-polar adamantane core, combined with the polar carboxylic acid groups, leads to poor solubility in many single-solvent systems.
Troubleshooting Steps:
-
Solvent Screening: Before committing to a large-scale recrystallization, perform small-scale solubility tests with a few milligrams of your crude product in about 0.5 mL of various solvents. Test a range of polar and non-polar solvents, both at room temperature and at their boiling points.
-
Utilize Solvent Mixtures: A solvent/anti-solvent system is often effective. Dissolve the crude DMADA in a "good" solvent (one in which it is sparingly soluble at room temperature but more soluble when hot, like ethanol or acetic acid). Then, slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble, like water or hexane) to the hot solution until turbidity (cloudiness) persists. Add a small amount of the "good" solvent back to redissolve the solid and then allow the solution to cool slowly.
-
Consider High Boiling Point Solvents: Solvents like acetic acid or a mixture of ethanol and water have been reported to be effective for recrystallizing adamantane dicarboxylic acids.[1][2]
| Solvent/System | Suitability for DMADA |
| Ethanol/Water | A common choice for dicarboxylic acids. Dissolve in hot ethanol and add hot water dropwise until the solution becomes cloudy. |
| Acetic Acid | Can be effective due to its ability to solvate both polar and non-polar moieties. |
| Acetone/Hexane | A good option for less polar impurities. Dissolve in hot acetone and add hexane as the anti-solvent. |
| Methanol | Mentioned as a recrystallization solvent for similar adamantane derivatives.[2] |
Q2: The compound "oils out" instead of forming crystals upon cooling.
Possible Cause: This typically happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated with impurities, depressing the melting point.
Troubleshooting Steps:
-
Use More Solvent: The solution may be too concentrated. Add more hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool more slowly.
-
Slower Cooling: Rapid cooling encourages precipitation over crystallization. Allow the flask to cool to room temperature on the benchtop, undisturbed, before moving it to an ice bath.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a tiny seed crystal of pure DMADA to the cooled solution.
Q3: After recrystallization, the yield is very low.
Possible Cause: The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures. Alternatively, too much solvent was used.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Cool Thoroughly: Ensure the solution has been adequately cooled in an ice bath before filtration to maximize crystal precipitation.
-
Recover from Mother Liquor: Concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.
Troubleshooting Guide 2: Column Chromatography
For removing impurities with similar solubility to DMADA, column chromatography can be effective, although it may be less scalable.
Q1: What stationary and mobile phases are suitable for purifying DMADA?
Answer: Given the presence of polar carboxylic acid groups, a normal-phase silica gel chromatography approach is generally recommended.
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh) is a standard choice.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate or methanol) is typically used. The addition of a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the mobile phase is crucial. This suppresses the deprotonation of the carboxylic acid groups, reducing tailing and improving the peak shape.
Recommended Starting Eluent Systems:
-
Hexane:Ethyl Acetate with 1% Acetic Acid (e.g., start with 70:30 and increase polarity)
-
Dichloromethane:Methanol with 1% Acetic Acid (e.g., start with 98:2 and increase polarity)
Q2: My compound is streaking badly on the TLC plate and the column.
Possible Cause: This is a classic sign of a polar compound, like a carboxylic acid, interacting too strongly with the acidic silica gel.
Troubleshooting Steps:
-
Acidify the Mobile Phase: As mentioned above, adding a small amount of a volatile acid like acetic or formic acid to your eluent system will protonate the carboxylic acid groups, making them less polar and reducing their interaction with the silica. This is the most effective way to combat streaking for carboxylic acids.
-
Consider Reversed-Phase Chromatography: If normal-phase chromatography fails, reversed-phase (e.g., C18-modified silica) can be an option.[3] In this case, the mobile phase would be a polar mixture, such as water and methanol or acetonitrile, often with a modifier like formic acid or trifluoroacetic acid (TFA).
Troubleshooting Guide 3: Sublimation
Sublimation is a powerful technique for obtaining highly pure crystalline solids and can be particularly effective for rigid, symmetrical molecules like adamantane derivatives.[4][5][6]
Q1: Is this compound a good candidate for sublimation?
Answer: Yes, adamantane and its derivatives are known to sublime, even at room temperature in some cases.[7] Given DMADA's high melting point and thermal stability, sublimation under vacuum is a viable purification method, especially for removing non-volatile impurities.
Q2: What conditions should I use for sublimation?
Answer: The optimal temperature and pressure will need to be determined empirically, but here is a general protocol:
-
Apparatus: Use a standard sublimation apparatus, which consists of a vessel to hold the crude material, a cold finger to collect the purified sublimate, and a connection to a high-vacuum pump.
-
Conditions:
-
Pressure: A high vacuum (<1 mmHg) is essential to lower the required sublimation temperature.
-
Temperature: Gently heat the crude material. The temperature should be high enough to induce sublimation but below the melting point to avoid decomposition or melting. Start with a conservative temperature (e.g., 150-180°C) and gradually increase it while monitoring the cold finger for crystal growth.
-
-
Caution: Ensure the system is under a stable, high vacuum before heating to prevent bumping of the solid.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a crude sample of this compound?
A1: The impurities will depend on the synthetic route. A common synthesis involves the carboxylation of 1,3-dimethyladamantane.[8] Potential impurities could include:
-
Unreacted 1,3-dimethyladamantane: A non-polar impurity that can be removed by acid-base extraction or chromatography.
-
Mono-carboxylated adamantane derivative: An impurity with intermediate polarity.
-
Isomeric dicarboxylic acids: Depending on the reaction conditions, other isomers may form in small amounts.
-
Residual solvents and reagents: Such as formic acid or sulfuric acid from the carboxylation step.
Q2: How can I remove neutral impurities like unreacted 1,3-dimethyladamantane?
A2: An acid-base extraction is a highly effective method for this.[9]
Protocol for Acid-Base Extraction:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Extract the organic solution with an aqueous base (e.g., 1M NaOH or NaHCO₃). The dicarboxylic acid will be deprotonated to its salt form and move into the aqueous layer, while the neutral adamantane starting material will remain in the organic layer.
-
Separate the layers. The organic layer containing the neutral impurities can be discarded.
-
Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until the pH is low (~1-2), causing the pure dicarboxylic acid to precipitate.
-
Collect the precipitated solid by vacuum filtration and wash with cold deionized water to remove any remaining salts.
-
Dry the purified product thoroughly.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. A reversed-phase C18 column with a mobile phase of acetonitrile/water with a formic acid modifier is a good starting point.[3][10]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity.
References
-
Liquid chromatography of adamantane derivatives | Request PDF - ResearchGate. Available at: [Link]
-
Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - RSC Publishing. Available at: [Link]
-
Sublimation thermodynamic aspects of adamantane and memantine derivatives of sulfonamide molecular crystals | Request PDF - ResearchGate. Available at: [Link]
-
Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - RSC Publishing. Available at: [Link]
-
Chromatographic retention of adamantane derivatives in high-performance liquid chromatography | Request PDF - ResearchGate. Available at: [Link]
-
Adamantane - Wikipedia. Available at: [Link]
-
Descriptors for adamantane and some of its derivatives - bradscholars - University of Bradford. Available at: [Link]
-
Designing Organic π-Conjugated Molecules for Crystalline Solid Solutions: Adamantane-substituted Naphthalenes | ChemRxiv. Available at: [Link]
-
(PDF) Gas chromatography of halogenated adamantanes - ResearchGate. Available at: [Link]
- WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents.
- CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents.
-
Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC - NIH. Available at: [Link]
- CN101898958A - A kind of preparation method of 1,3-adamantane dicarboxylic acid - Google Patents.
-
Purification of compound containing dicarboxylic acid and amine. Available at: [Link]
-
Co-Crystals of 1,3-Adamantanedicarboxylic Acid with N-Oxide and Aza Compounds. Available at: [Link]
-
1-adamantanecarboxylic acid - Organic Syntheses Procedure. Available at: [Link]
-
General procedures for the purification of Carboxylic acids - Chempedia - LookChem. Available at: [Link]
-
This compound, dimethyl ester - Cheméo. Available at: [Link]
-
1,3-DiMethyl-5,7-adaMantanedicarboxylic acid - ChemBK. Available at: [Link]
- US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents.
-
This compound (C14H20O4) - PubChemLite. Available at: [Link]
-
5,7-Dimethyladamantane-1,3-diamine | CAS 19385-96-7 - Veeprho. Available at: [Link]
-
1,3-Dimethyladamantane | Solubility of Things. Available at: [Link]
- CN103910594A - Preparation method of 1,3-dimethyladamantane - Google Patents.
Sources
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- 2. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Sublimation thermodynamics aspects of adamantane and memantine derivatives of sulfonamide molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Adamantane - Wikipedia [en.wikipedia.org]
- 8. WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents [patents.google.com]
- 9. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Introduction
5,7-Dimethyladamantane-1,3-dicarboxylic acid is a rigid, diamondoid dicarboxylic acid with significant applications in materials science, polymer chemistry, and as a key building block in the synthesis of specialized pharmaceutical agents. Its unique three-dimensional structure imparts desirable properties such as thermal stability and chemical resistance to polymers and other materials.
The synthesis of this compound, typically achieved via a Koch-Haaf-type carboxylation of 1,3-dimethyladamantane, presents notable challenges when transitioning from laboratory benchtop to pilot or manufacturing scale.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, chemists, and process development professionals in navigating the complexities of its large-scale synthesis. Our focus is on anticipating and resolving common issues related to reaction control, product purity, and operational safety.
Section 1: Synthesis Pathway Overview
The most common and direct route to this compound involves the dicarboxylation of 1,3-dimethyladamantane. This reaction proceeds via the formation of a tertiary carbenium ion at the bridgehead positions in a highly acidic medium, which is then trapped by a carbon monoxide source, typically formic acid.[1][2]
The overall transformation is depicted below:
Caption: General workflow for the Koch-Haaf synthesis.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the scale-up synthesis in a practical question-and-answer format.
Problem 1: Low or Inconsistent Product Yield
Question: My reaction yield is significantly lower than reported in literature, or it varies dramatically between batches. What are the primary causes and how can I improve consistency?
Answer: Low and inconsistent yields are often multifactorial, stemming from reaction conditions, reagent quality, or product loss during workup.
-
Causality & Explanation:
-
Incomplete Reaction: The reaction may not have proceeded to completion. The high viscosity and potential for biphasic mixtures at scale can lead to mass transfer limitations.
-
Side Reactions: Uncontrolled temperature spikes can promote side reactions, such as sulfonation of the adamantane core or fragmentation. The highly acidic environment can also lead to the formation of undesired isomers if the carbocation intermediates rearrange.[2]
-
Reagent Stoichiometry and Quality: The concentration of the sulfuric acid or oleum is critical.[3] If the acid is too dilute (e.g., has absorbed atmospheric moisture), it will be less effective at generating the necessary carbocation intermediates. The ratio of formic acid to the adamantane substrate is also key; insufficient formic acid will result in incomplete dicarboxylation.
-
Mechanical Losses: During workup, the product is precipitated by quenching the reaction mixture in water. Fine particles may pass through filters, or the product may adhere to reactor walls, especially in large vessels.
-
-
Recommended Solutions:
-
Temperature Control: Maintain a strict internal temperature profile (e.g., 0-5°C) during the addition of formic acid using an efficient reactor cooling system. Slow, subsurface addition of the formic acid is crucial to prevent localized hot spots.
-
Reagent Verification: Use fresh, anhydrous reagents. Verify the concentration of sulfuric acid/oleum via titration before use.
-
Agitation: Ensure robust and efficient agitation throughout the reaction to maintain a homogenous mixture and improve heat and mass transfer.
-
Optimized Quenching: Quench the reaction mixture by slowly adding it to a vigorously stirred vessel of crushed ice or ice-water. This helps control the quench exotherm and promotes the formation of larger, more easily filterable crystals.
-
Reaction Monitoring: At scale, consider taking small, carefully quenched aliquots to monitor the reaction progress by techniques like HPLC or ¹H NMR to ensure it has reached completion before initiating workup.
-
Problem 2: Product Purification Challenges
Question: My crude product is off-color (yellow to brown) and contains persistent impurities that are difficult to remove by simple recrystallization. What are these impurities and what is a robust purification strategy?
Answer: The primary impurities are typically the mono-carboxylated intermediate (5,7-dimethyladamantane-1-carboxylic acid) and unreacted starting material. The discoloration often arises from sulfonation byproducts or charring from minor temperature excursions. Due to the high melting point and limited solubility of the dicarboxylic acid, purification can be challenging.[4][5]
-
Causality & Explanation:
-
Incomplete Dicarboxylation: Stopping the reaction prematurely or having insufficient formic acid will lead to the presence of the mono-acid byproduct.
-
Poor Solubility: The target compound is poorly soluble in most common organic solvents but may have similar solubility profiles to its byproducts, making differential crystallization difficult.[4]
-
Trapped Acid: The precipitated product can trap residual sulfuric acid, which contributes to color and can interfere with downstream applications.
-
-
Recommended Solutions:
-
Thorough Washing: After filtration, wash the crude product cake extensively with deionized water until the filtrate is neutral (pH ~7) to remove all trapped mineral acids. Follow this with a wash using a non-polar solvent like hexane to remove residual unreacted starting material.
-
Base Extraction: A highly effective method involves dissolving the crude product in an aqueous base (e.g., 2M NaOH) to form the disodium salt, which is water-soluble. Unreacted starting material will remain as an insoluble organic layer and can be separated. The aqueous layer can then be treated with activated carbon to remove colored impurities, filtered, and re-acidified (e.g., with HCl) to precipitate the purified dicarboxylic acid.
-
Recrystallization from Acetic Acid: If impurities persist, recrystallization from glacial acetic acid has been reported to be effective.[4] However, this requires careful handling of hot, corrosive acid and ensuring complete removal of the acetic acid solvent from the final product.
-
Derivatization: For very high purity requirements, consider converting the crude acid mixture to its dimethyl ester.[6] Esters are generally less polar and more amenable to purification by chromatography or distillation. The purified diester can then be quantitatively hydrolyzed back to the pure dicarboxylic acid.
-
Caption: Troubleshooting decision tree for low yield.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the optimal grade of acid to use for the Koch-Haaf reaction at scale?
-
A: For optimal results, fuming sulfuric acid (oleum) with 10-20% free SO₃ is often used.[6] Alternatively, 96-98% sulfuric acid can be effective, but reaction times may be longer.[3] The key is to have a sufficiently strong superacidic medium to facilitate the formation of the adamantyl cation. Using acid concentrations below 95% can lead to a significant drop in yield.[3]
-
-
Q2: How can I safely handle the quenching of a large-volume, highly acidic reaction mixture?
-
A: A "reverse quench" is the safest method at scale. The reaction mixture should be slowly transferred via a pump or pressure into a separate, well-agitated vessel containing a large excess of ice and water (typically 10-20 volumes). The quench vessel must be equipped with its own cooling system to manage the heat of dilution. Never add water directly to the concentrated acid reaction mixture, as this can cause violent boiling and splashing.
-
-
Q3: Are there specific materials of construction recommended for the reactor?
-
A: Glass-lined steel reactors are ideal for this process due to their high resistance to the corrosive acid mixture. For smaller scale-ups, borosilicate glass reactors can be used. All transfer lines, valves, and gaskets must be made of compatible materials like PTFE.
-
-
Q4: What analytical techniques are essential for in-process control and final product QC?
-
A: For in-process control, HPLC can be used on quenched aliquots to track the disappearance of starting material and the appearance of the mono- and di-acid products. For final product quality control, the following are recommended:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of organic impurities.
-
Melting Point: A sharp melting point (literature: 273-274°C[4]) is a good indicator of purity.
-
Titration: Acid-base titration can be used to determine the exact purity and equivalent weight of the dicarboxylic acid.
-
Loss on Drying (LOD): To quantify residual solvent content.
-
-
Section 4: Key Experimental Protocols
Protocol 1: Scale-Up Synthesis (250g Scale)
Disclaimer: This protocol involves highly corrosive and hazardous materials. It must be performed by trained personnel with appropriate engineering controls (fume hood, reactor system) and personal protective equipment (acid-resistant gloves, apron, face shield).
-
Reactor Setup: Charge a 5 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet with 1.2 L of 13% oleum. Begin stirring and cool the vessel to 0-5°C.
-
Substrate Addition: Slowly add 230 g of 1,3-dimethyladamantane to the cold oleum over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Carboxylation: Once the addition is complete, begin the slow, subsurface addition of 80 mL of 85% formic acid via a syringe pump. Maintain the internal temperature at 0-5°C throughout the addition, which should take approximately 4-5 hours.
-
Reaction Completion: After the formic acid addition is complete, allow the mixture to stir at 5°C for an additional 1-2 hours.
-
Workup - Quenching: In a separate 20 L reactor, prepare a mixture of 10 kg of crushed ice and 5 L of deionized water. Vigorously stir this mixture. Slowly transfer the acidic reaction mixture into the ice/water slurry over 1-2 hours, carefully monitoring the temperature of the quench vessel.
-
Isolation: The product will precipitate as a white solid. Stir the slurry for 1 hour, then isolate the solid by filtration.
-
Washing: Wash the filter cake with a minimum of 5 L of deionized water, or until the filtrate is pH neutral. Follow with a 500 mL wash of cold n-hexane.
-
Drying: Dry the white solid in a vacuum oven at 80-100°C to a constant weight. (This protocol is adapted from the general methodology described in patent literature[6]).
Protocol 2: Purification by Base-Acid Precipitation
-
Dissolution: Suspend the crude, dried product in a suitable vessel with 2 L of deionized water. With stirring, slowly add 50% aqueous NaOH until the solid completely dissolves and the pH is >12.
-
Extraction (Optional): If an organic layer (unreacted starting material) is visible, transfer the solution to a separatory funnel and remove the organic layer.
-
Decolorization: Add 20 g of activated carbon to the aqueous solution and stir for 1 hour at room temperature.
-
Filtration: Remove the activated carbon by filtering the solution through a pad of celite.
-
Precipitation: Transfer the clear filtrate to a clean vessel and cool to 10-15°C. Slowly add concentrated (37%) hydrochloric acid with vigorous stirring until the pH is <2. A thick white precipitate will form.
-
Isolation & Drying: Isolate the purified product by filtration, wash thoroughly with deionized water until the filtrate is free of chloride ions (test with AgNO₃), and dry under vacuum to a constant weight.
Section 5: Data Summary Table
| Parameter | Recommended Value | Rationale / Notes |
| Starting Material | 1,3-Dimethyladamantane | Purity >98% recommended. |
| Acid Medium | H₂SO₄ (96-98%) or Oleum (10-20%) | Strong superacidic conditions are required for carbocation formation.[3][6] |
| Carbon Source | Formic Acid (85-98%) | Decomposes in strong acid to provide CO and H₂O.[1] |
| Temperature | 0 - 5°C | Critical for minimizing side reactions and controlling the exotherm.[2] |
| Reaction Time | 5 - 8 hours | Dependent on scale and addition rates. Monitor for completion. |
| Expected Yield | 75 - 90% (Crude) | Yields are highly dependent on strict adherence to reaction conditions. |
| Melting Point (Pure) | 273 - 274°C | Sharp melting point indicates high purity.[4] |
References
- Fokin, A. A., et al. (2007). This compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product.
- Bloch, D. R. (2015). Method of purifying a dicarboxylic acid.
-
Lilga, M. A., et al. (2018). PROCESS FOR SEPARATION AND PURIFICATION OF A DICARBOXYLIC ACID CONTAINING MIXTURE. WIPO Patentscope, WO/2018/236950. [Link]
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-
Wang, Z., et al. (2022). Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Omega. [Link]
-
Unknown. (n.d.). PROCESS FOR SEPARATION AND PURIFICATION OF A DICAR. Intellectual Property Publishing House. [Link]
-
ChemBK. (2024). 1,3-DiMethyl-5,7-adaMantanedicarboxylic acid. [Link]
-
Wikipedia. (n.d.). Koch reaction. [Link]
-
Chemistry Stack Exchange. (2022). Purification of compound containing dicarboxylic acid and amine. [Link]
-
Qu, T., et al. (2020). Four-directional synthesis of adamantane derivatives. Arkat USA. [Link]
-
Cheméo. (n.d.). This compound, dimethyl ester. [Link]
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Nagaki, A., et al. (2015). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. Beilstein Journal of Organic Chemistry. [Link]
-
PubChemLite. (n.d.). This compound (C14H20O4). [Link]
-
Ivleva, E. A., et al. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. Molecules. [Link]
-
Organic Chemistry Tutor. (n.d.). Koch-Haaf Carbonylation. [Link]
-
Qu, T., et al. (2020). Four-Directional Synthesis of Adamantane Derivatives. ResearchGate. [Link]
-
ResearchGate. (n.d.). Koch-Haaf reactions of adamantanols. [Link]
-
Hreczycho, G., et al. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
-
Koch, H., & Haaf, W. (1964). 1-Adamantanecarboxylic acid. Organic Syntheses. [Link]
-
Ivleva, E. A., et al. (2013). Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. Russian Journal of Organic Chemistry. [Link]
-
ResearchGate. (2016). Synthesis of 3,5-dimethyladamantan-1-ol by reaction of 1,3-dimethyladamantane with bromotrichloromethane and water in the presence of manganese complexes. [Link]
-
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Technical Support Center: Side-Product Analysis in the Synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
Introduction:
Welcome to the technical support guide for the synthesis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this robust chemical intermediate. The synthesis of this molecule, while based on established principles, often presents challenges related to purity and side-product formation due to the aggressive reaction conditions required.
The most prevalent synthetic route is the Koch-Haaf carboxylation of 1,3-dimethyladamantane.[1] This reaction utilizes a strong acid medium, typically sulfuric acid or oleum, with formic acid as the carboxylating agent, to directly functionalize the tertiary bridgehead carbons.[2][3] While effective, the harsh conditions can lead to incomplete reactions and the formation of various side-products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, minimize, and analyze these impurities, ensuring the integrity of your final product.
Primary Synthetic Pathway: The Koch-Haaf Carboxylation
The core of the synthesis involves the generation of a tertiary carbocation at the adamantane bridgehead positions (C5 and C7) via protonation, followed by electrophilic attack on carbon monoxide (generated in situ from formic acid). The resulting acylium ion is then hydrolyzed during aqueous workup to yield the dicarboxylic acid.
Caption: Mechanism of the Koch-Haaf carboxylation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis and purification processes.
Q1: My final yield of this compound is significantly lower than reported values. What are the most common causes?
A1: Low yields are a frequent issue and can typically be traced to three areas: reaction conditions, reagent quality, or workup procedure.
-
Incomplete Reaction: The dicarboxylation is a stepwise process. Insufficient reaction time or temperatures below the activation energy threshold will favor the formation of the mono-carboxylated intermediate and leave starting material unreacted. Ensure the reaction is allowed to proceed for the recommended duration (which can be several hours) at a controlled temperature.[4]
-
Reagent Quality: The Koch-Haaf reaction is highly sensitive to water.
-
Sulfuric Acid/Oleum: Use concentrated (95-98%) sulfuric acid or oleum as specified.[2][5] Lower concentrations will reduce the efficiency of carbocation formation.
-
Formic Acid: Use anhydrous or high-purity formic acid (>98%). Water content will quench the carbocation intermediates and hinder the reaction.
-
-
Sub-optimal Workup: The product is isolated by quenching the acidic reaction mixture on crushed ice, causing it to precipitate.[6] If the precipitation is incomplete (e.g., not cold enough, insufficient time), a significant amount of product can be lost. Furthermore, washing the crude solid with excessive water can dissolve some of the dicarboxylic acid, reducing the isolated yield.
Q2: My ¹H NMR spectrum is clean in the aromatic region, but shows more than the expected number of peaks in the aliphatic region. What do these signals indicate?
A2: This is a classic sign of contamination from structurally similar, non-aromatic compounds. The most likely culprits are:
-
Unreacted 1,3-Dimethyladamantane: The presence of sharp singlets corresponding to the methyl groups of the starting material is a clear indicator of an incomplete reaction.
-
Mono-carboxylated Intermediate: The key side-product, 5,7-Dimethyladamantane-1-carboxylic acid, will have a slightly different, less symmetrical pattern of methylene and methine protons in the adamantane cage compared to the desired dicarboxylic acid.
-
Isomeric Starting Materials: Commercial 1,3-dimethyladamantane may contain other isomers (e.g., 1,4-dimethyladamantane).[] These will undergo carboxylation as well, leading to isomeric dicarboxylic acids that are very difficult to separate from the desired product and will result in a complex, overlapping NMR spectrum. It is crucial to verify the purity of your starting material by GC-MS before beginning the synthesis.
Q3: My LC-MS analysis shows a prominent secondary peak with a mass of 208.14 [M-H]⁻. What is this impurity?
A3: A mass of 208.14 corresponds to the molecular formula C₁₃H₂₀O₂. This is the mono-carboxylated side-product , 5,7-Dimethyladamantane-1-carboxylic acid. Its presence confirms that the reaction did not proceed to completion, with one of the two reactive bridgehead positions failing to be carboxylated. To address this, you can either re-subject the impure material to the reaction conditions or optimize the initial reaction time and temperature to drive the synthesis towards dicarboxylation.
Q4: I've performed the standard purification by precipitating in ice and washing with a sodium hydroxide solution followed by re-acidification, but my product purity is still below 98%. What is the next step?
A4: When base/acid washing fails to remove persistent impurities, it's often because the impurity has very similar chemical properties to the product (e.g., an isomeric dicarboxylic acid). In this case, more advanced purification techniques are required.
-
Recrystallization: This is the most effective next step. The choice of solvent is critical for separating compounds with similar polarity. A solvent screen is recommended.
-
Derivatization to Esters: A highly effective, albeit multi-step, strategy is to convert the mixture of acids into their corresponding dimethyl esters using a standard esterification protocol (e.g., methanol with a catalytic amount of sulfuric acid).[2] The resulting esters are less polar and more volatile, making them amenable to purification by silica gel column chromatography. After isolating the pure desired ester, it can be hydrolyzed back to the high-purity dicarboxylic acid.
| Purification Method | Recommended Solvents/Conditions |
| Recrystallization | Acetic Acid[8], Ethanol[9], or mixtures of Ethyl Acetate/Hexane. |
| Column Chromatography | As dimethyl ester derivative; Mobile phase: Hexane/Ethyl Acetate gradient. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the synthesis of this compound and how are they formed?
A1: The primary side-product is the mono-carboxylated species (5,7-Dimethyladamantane-1-carboxylic acid), which arises from an incomplete reaction. Other potential impurities include isomeric dicarboxylic acids resulting from isomeric contaminants in the 1,3-dimethyladamantane starting material, and trace amounts of oxidized or sulfonated adamantane derivatives if reaction temperatures are too high or oleum with a high SO₃ concentration is used.
Caption: Formation of the primary side-product.
Q2: How can I proactively minimize the formation of the mono-carboxylated intermediate?
A2: Minimizing this key side-product is a matter of optimizing reaction parameters to favor the second carboxylation step.
| Parameter | Recommendation | Rationale |
| Reaction Time | Increase duration. Monitor by TLC or LC-MS if possible. A typical range is 4-24 hours.[5] | Provides more time for the less reactive mono-carboxylated intermediate to undergo the second carboxylation. |
| Temperature | Maintain a consistent, moderately elevated temperature (e.g., 15-25°C). Avoid excessive cooling.[5][6] | Ensures sufficient energy for the reaction to proceed to completion without promoting degradation. |
| Reagent Stoichiometry | Use a molar excess of formic acid (e.g., 10-15 equivalents relative to the adamantane).[4][9] | Ensures the carboxylating agent (CO) is not a limiting reagent for either step. |
Q3: What is the recommended analytical workflow for identifying a completely unknown impurity found in my final product?
A3: A systematic, multi-technique approach is essential for unambiguous structural elucidation.
Caption: Systematic workflow for impurity identification.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.[2][4][9]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 98% sulfuric acid (e.g., 8 parts by volume).
-
Cool the sulfuric acid to 0-5°C using an ice bath.
-
Slowly add 1,3-dimethyladamantane (1 part by weight) to the stirred, cooled acid.
-
Once the adamantane is dissolved, begin the dropwise addition of 98% formic acid (e.g., 3.5 parts by volume) over 4-5 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 6-12 hours.
-
Very slowly and carefully, pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
A white precipitate will form. Allow the ice to melt completely, then collect the solid product by vacuum filtration.
-
Wash the crude solid thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
Protocol 2: Purification via Base-Acid Treatment
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Dissolve the crude, dry product in a 10% aqueous sodium hydroxide (NaOH) solution with stirring. Use enough solution to fully dissolve the solid.
-
If any insoluble material is present, remove it by filtration.
-
Transfer the clear, basic solution to a clean beaker and cool it in an ice bath.
-
With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) until the solution is acidic (pH 2-3).
-
A fine white precipitate of the purified dicarboxylic acid will form.
-
Collect the solid by vacuum filtration, wash thoroughly with cold deionized water, and dry under vacuum to yield the purified product.
References
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-
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- Vu, B. D., et al. (2022). Synthesis of memantine hydrochloride by direct amination of 1-bromo-3,5-dimethyladamantane. Journal of Military Pharmaco-Medicine.
-
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- Patent CN102942490A: Synthesis of memantine hydrochloride.
-
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-
Tvagi, O. P., et al. (2020). Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane. ResearchGate. [Link]
-
Nagaki, A., et al. (2014). Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Institutes of Health. [Link]
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-
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-
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-
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-
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-
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-
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-
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Optimizing reaction conditions for polymerization with 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Technical Support Center: Polymerization with 5,7-Dimethyladamantane-1,3-dicarboxylic acid
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers and scientists working with this compound in polymerization reactions. The unique, rigid, and bulky structure of the dimethyladamantane moiety imparts exceptional properties to polymers, such as high thermal stability and elevated glass transition temperatures (Tg), but it also presents specific challenges during synthesis.[1][2][3] This guide is designed to help you navigate these challenges and optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses preliminary considerations and common inquiries regarding the handling of the monomer and the selection of polymerization strategies.
Question 1: How critical is the purity of the this compound monomer?
Answer: Monomer purity is arguably the most critical factor for success. In step-growth polymerization (polycondensation), achieving a high degree of polymerization is fundamentally dependent on maintaining a precise 1:1 stoichiometric ratio of the functional groups (e.g., carboxylic acid and amine/alcohol).[4]
-
Causality: Monofunctional impurities or inert contaminants will disrupt this stoichiometry, acting as chain terminators and prematurely halting polymer growth. This directly leads to low molecular weight polymers with inferior mechanical and thermal properties.
-
Recommendation: Always start with the highest purity monomer available. If the purity is uncertain, recrystallization from an appropriate solvent is recommended. The synthesis of the diacid itself involves multiple steps, including bromination and carboxylation, which can leave residual intermediates.[5] Verifying purity via techniques like NMR spectroscopy and melting point analysis is a crucial first step before commencing polymerization.
Question 2: What are the most common polymerization methods for this monomer, and how do I choose the right one?
Answer: this compound is primarily used in polycondensation reactions to synthesize high-performance polyesters and polyamides. The choice of method depends on the comonomer (diol vs. diamine) and the desired final polymer properties.
| Polymerization Method | Comonomer Type | Typical Conditions & Solvents | Advantages | Disadvantages |
| Melt Polycondensation | Diols (for Polyesters) | High temperature (200-280°C), high vacuum | Solvent-free, high molecular weight possible | Risk of thermal degradation/discoloration, high viscosity can limit reaction |
| Solution Polycondensation | Diamines (for Polyamides), Diols (for Polyesters) | Low to moderate temp (0-180°C), Polar aprotic solvents (NMP, DMAc, often with LiCl or CaCl2)[6] | Good temperature control, lower risk of degradation, polymer stays in solution for analysis | Solvent removal required, solvent purity is critical |
| Interfacial Polymerization | Diamines (for Polyamides) | Room temperature, immiscible solvents (e.g., water/base and dichloromethane)[7] | Fast reaction, high molecular weight at low temp | Requires diacid chloride derivative, handling of hazardous solvents |
-
Expert Insight: For synthesizing aromatic polyamides, which are often intractable, low-temperature solution polycondensation is the preferred method. The use of salts like LiCl or CaCl2 in solvents like N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc) is often necessary to keep the rigid polymer chains in solution during and after the reaction.[6]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during the polymerization process.
Issue 1: My polymer has a low molecular weight.
Low molecular weight is the most frequent challenge in step-growth polymerization.[4] A systematic troubleshooting approach is essential.
Causality & Troubleshooting Steps:
-
Stoichiometric Imbalance: This is the primary suspect.
-
Action: Re-verify all mass and molar calculations for both monomers. Use an analytical balance and ensure complete transfer of reagents. Even a small excess of one monomer will drastically limit the final chain length.
-
-
Monomer Impurities: As discussed in the FAQ, impurities cap the growing chains.
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Action: Purify both the adamantane diacid and the comonomer (diamine or diol).
-
-
Incomplete Reaction: The reaction may not have proceeded to the high conversion (>99%) required for high molecular weight.
-
Action (Melt): Increase reaction time or temperature, and ensure a high vacuum (<1 mbar) is applied during the final stages to effectively remove the condensation byproduct (e.g., water).[4]
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Action (Solution): Ensure sufficient reaction time (often 12-24 hours). If using a condensing agent like triphenyl phosphite/pyridine for polyamidation, ensure it is fresh and active.[6][8]
-
-
Side Reactions: At high temperatures, decarboxylation or other degradation pathways can occur, unbalancing the stoichiometry.
-
Action: Conduct the reaction under a fully inert atmosphere (Nitrogen or Argon) to prevent oxidation. If degradation is suspected, lower the reaction temperature and extend the reaction time.
-
Caption: Troubleshooting workflow for low molecular weight.
Issue 2: My polymer is insoluble or precipitates during the reaction.
The rigid, bulky nature of the adamantane cage significantly restricts chain rotation and can lead to strong intermolecular packing, causing poor solubility.[1]
Causality & Troubleshooting Steps:
-
Inappropriate Solvent: The solvent may not be capable of solvating the rigid polymer chains as they grow.
-
Action: For polyamides, use highly polar aprotic solvents like NMP or DMAc, often with the addition of 2-5% (w/v) LiCl. The chloride ions disrupt the strong interchain hydrogen bonds of the amide groups, aiding solubility.[6]
-
Action: For polyesters, which are less polar, solvents like m-cresol, or mixtures of phenol and 1,1,2,2-tetrachloroethane may be necessary, particularly for aromatic polyesters.
-
-
High Crystallinity: While the dimethyladamantane group can disrupt packing, certain comonomers might allow for regions of crystallinity to form, causing precipitation.[1]
-
Action: Consider synthesizing a copolymer by introducing a second, more flexible diacid or diamine to the reaction mixture. This will disrupt the polymer chain regularity and reduce crystallinity.
-
-
Concentration Too High: The polymer concentration may have exceeded its solubility limit.
-
Action: Run the polymerization at a lower monomer concentration (e.g., 5-10 wt%).
-
Issue 3: The final polymer is discolored (yellow or brown).
Discoloration is a sign of chemical degradation, which can compromise the polymer's structural integrity and optical properties.
Causality & Troubleshooting Steps:
-
Thermal Degradation: This is common in high-temperature melt polycondensation.
-
Action: Reduce the polymerization temperature and/or time. Ensure the temperature controller is accurate. If possible, switch to a lower-temperature solution polymerization method.
-
-
Oxidation: The presence of oxygen at high temperatures can cause oxidative degradation.
-
Action: Ensure the reaction is performed under a strict inert atmosphere (high-purity nitrogen or argon) from start to finish. Use degassed solvents for solution polymerization.
-
-
Catalyst-Induced Side Reactions: Some catalysts, especially at high concentrations, can cause side reactions that lead to colored byproducts.[4]
-
Action: Reduce the catalyst concentration or switch to a different catalyst. For polyesters, organometallic catalysts (e.g., tin or titanium-based) are effective at lower concentrations.
-
Part 3: Experimental Protocol Example
This section provides a representative protocol for a common polymerization method.
Protocol: Low-Temperature Solution Polyamidation
This protocol describes the synthesis of a polyamide from this compound and an aromatic diamine (e.g., 4,4'-oxydianiline, ODA).
Materials:
-
This compound (1.00 eq)
-
4,4'-Oxydianiline (ODA) (1.00 eq)
-
Triphenyl phosphite (TPP) (2.20 eq)
-
Pyridine (Py) (2.20 eq)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium Chloride (CaCl2), anhydrous
-
Methanol
Procedure:
-
Preparation: Flame-dry a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet. Allow to cool under a stream of dry nitrogen.
-
Solvent & Salt: Add anhydrous CaCl2 to the flask and heat under vacuum to ensure an anhydrous environment, then cool. Add anhydrous NMP to achieve a final monomer concentration of ~15% (w/v).
-
Monomer Dissolution: Add this compound and ODA to the NMP/CaCl2 solution. Stir under a gentle nitrogen flow until fully dissolved.
-
Reagent Addition: Add pyridine, followed by triphenyl phosphite, to the solution.
-
Polymerization: Heat the reaction mixture to 100-110°C and maintain for 8-12 hours under a continuous nitrogen purge. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitation: After cooling to room temperature, pour the viscous polymer solution slowly into a large excess of vigorously stirring methanol. A fibrous or powdered precipitate will form.
-
Purification: Collect the polymer by vacuum filtration. Wash the polymer thoroughly with fresh methanol and then with hot water to remove residual solvent and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight or until a constant weight is achieved.
Caption: General workflow for solution polyamidation.
References
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- ChemicalBook. (n.d.). Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. [https://www.chemicalbook.com/ProductChemicalPropertiesCB51184519.htm]
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- 5. WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents [patents.google.com]
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- 7. researchgate.net [researchgate.net]
- 8. impactfactor.org [impactfactor.org]
Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Welcome to the technical support guide for 5,7-Dimethyladamantane-1,3-dicarboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this unique molecule. We will explore the underlying reasons for its poor solubility and provide a series of practical, step-by-step troubleshooting guides and protocols to help you achieve stable and effective solutions for your experiments.
Understanding the Molecule: Why is Solubility a Challenge?
A clear understanding of the physicochemical properties of this compound is the first step in overcoming solubility hurdles.
Q1: What structural features of this compound contribute to its poor solubility?
Answer: The solubility of this compound is governed by a conflict between its two primary structural components:
-
The Adamantane Core: The molecule is built on a rigid, bulky, and highly lipophilic (fat-loving) diamondoid cage structure. This three-dimensional hydrocarbon framework is non-polar and inherently hydrophobic, meaning it repels water.
-
The Carboxylic Acid Groups: The two carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding. Crucially, they are also ionizable.
The large, non-polar surface area of the adamantane core dominates the molecule's character, leading to poor solubility in water and other polar solvents. However, the presence of the acidic functional groups is the key to unlocking its solubility potential through chemical modification, specifically by altering the pH.
Below is a summary of its key physicochemical properties that dictate its solubility behavior.
| Property | Value | Significance for Solubility |
| Molecular Formula | C₁₄H₂₀O₄[1][2] | Indicates a significant carbon-to-heteroatom ratio, suggesting lipophilic character. |
| Molecular Weight | ~252.31 g/mol [1] | A moderate molecular weight, not excessively large. |
| XLogP3 (Predicted) | ~2.5[1] | A positive value indicates that the compound is significantly more soluble in octanol than in water, confirming its lipophilic nature. |
| pKa (Predicted) | ~4.26[3] | This is the most critical value. It tells us the pH at which the carboxylic acid groups are 50% ionized. To achieve significant deprotonation and form the more soluble carboxylate salt, the solution pH must be raised well above this value. |
| Physical Form | Solid[3] | As a solid, the energy required to break the crystal lattice must be overcome by solvent-solute interactions, adding to the dissolution challenge. |
Troubleshooting Guide & FAQs
This section provides direct answers and starting points for common solubility problems.
FAQ 1: "I can't dissolve the compound in my neutral aqueous buffer (e.g., PBS pH 7.4). What am I doing wrong?"
Answer: You are not doing anything wrong; this is expected behavior. At a neutral pH of 7.4, which is only moderately above the pKa of ~4.26, the carboxylic acid groups are deprotonated, but the highly hydrophobic nature of the adamantane cage still prevents effective dissolution in a purely aqueous system. The primary and most effective strategy is to increase the pH further to ensure complete conversion to the highly soluble dicarboxylate salt.
Primary Recommendation: Use pH modification. By preparing a basic stock solution and then carefully neutralizing it to your desired experimental pH, you can often achieve the desired concentration. See Protocol 1 for a detailed workflow.
FAQ 2: "Which organic solvents are suitable for this compound?"
Answer: Given its lipophilic character, this compound is readily soluble in many common organic solvents. This is the most straightforward approach if your experimental system can tolerate a small amount of an organic solvent.
Primary Recommendation: Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.
| Solvent | Recommended Use | Notes |
| Dimethyl Sulfoxide (DMSO) | Excellent choice for creating high-concentration stock solutions. | Biologically compatible in many cell-based assays at low final concentrations (<0.5%). |
| Ethanol (EtOH) / Methanol (MeOH) | Good for stock solutions; less toxic than DMSO for some applications. | The compound is generally soluble in alcohols[4]. |
| Dimethylformamide (DMF) | A strong polar aprotic solvent, effective for high concentrations. | Use with caution due to higher toxicity. |
See Protocol 2 for instructions on preparing an organic stock solution.
FAQ 3: "My experiment is sensitive to both high pH and organic solvents. How can I get the compound into an aqueous solution?"
Answer: This is a significant challenge that requires more advanced formulation strategies. When pH and organic solvents are not viable options, you must explore methods that encapsulate or complex the molecule to shield its hydrophobic core from the aqueous environment.
Primary Recommendations:
-
Co-Solvent Systems: This technique involves using a water-miscible solvent at a higher concentration than typically used for stock solution dilution. The co-solvent reduces the polarity of the water, making the environment more favorable for the solute.[5][6] See Protocol 3 .
-
Cyclodextrin Complexation: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior. They can form an "inclusion complex" with the adamantane portion of the molecule, effectively masking its hydrophobicity and increasing aqueous solubility.[5] This requires screening different cyclodextrin types (α, β, γ) and stoichiometry.
-
Surfactant-based Formulations: Using non-ionic surfactants like Tween® 80 or Triton™ X-100 above their critical micelle concentration can create micelles that encapsulate the compound, allowing it to be dispersed in an aqueous solution.[5]
The diagram below illustrates a logical workflow for troubleshooting solubility issues.
Caption: A decision tree for selecting the appropriate protocol.
| Method | Pros | Cons | Best For... |
| pH Adjustment | Avoids organic solvents; achieves high aqueous concentrations. | Requires pH manipulation; risk of precipitation upon neutralization. | Cell-free assays, preparing aqueous formulations for in vivo use where pH can be adjusted. |
| Organic Stock | Simple, fast, reliable; high stock concentrations are easily achieved. | Introduces an organic solvent which may interfere with the experiment. | Most in vitro cell culture experiments where the final solvent concentration is kept low (<0.5%). |
| Co-Solvent System | Achieves higher concentrations than simple dilution; avoids extreme pH. | The co-solvent may still affect the experimental system. | Sensitive assays where pH cannot be altered but some solvent is tolerated. |
References
-
Cheméo. (2026). This compound, dimethyl ester. Retrieved from [Link]
-
Jadhav, S. B., et al. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 1(1). Retrieved from [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]
-
Delgado, D. R., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 126. Retrieved from [Link]
-
Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
- Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(1), 1-10.
-
PubChemLite. (n.d.). This compound (C14H20O4). Retrieved from [Link]
-
Lammert, M., et al. (2022). A diamantane-4,9-dicarboxylate based UiO-66 analogue: challenging larger hydrocarbon cage platforms. CrystEngComm, 24, 6445-6449. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Dimethyladamantane. Retrieved from [Link]
Sources
Preventing byproducts in the carboxylation of dimethyladamantane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the carboxylation of dimethyladamantane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for preventing byproduct formation during this critical synthetic step. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the reaction mechanisms, enabling you to proactively control your experiments for higher purity and yield.
Troubleshooting Guide: Common Byproduct Issues
This section addresses specific problems you may encounter during the carboxylation of 1,3-dimethyladamantane, which typically proceeds via the Koch-Haaf reaction or related methods.
Q1: My final product is a mixture of isomers, including carboxylation at a secondary (CH₂) position. How can I improve regioselectivity for the tertiary (CH) bridgehead position?
A1: Poor regioselectivity is a common challenge when reaction conditions are not optimal. The Koch-Haaf reaction's selectivity stems from the preferential formation of the more stable tertiary carbocation at the adamantane bridgehead.[1][2] Deviation from this selectivity points to competing reaction mechanisms or overly harsh conditions.
Causality and Solutions:
-
Carbocation Stability: The reaction relies on the significant energetic favorability of the tertiary adamantyl cation. If the acid medium is not strong enough to facilitate its clean formation, or if temperatures are excessively high, less stable secondary carbocations may form and react, leading to isomeric byproducts.
-
Radical Pathways: While the classic Koch-Haaf is ionic, alternative pathways involving radical intermediates can lead to poor regioselectivity.[3] Such pathways are less common in strong acid systems but can be promoted by certain additives or impurities.
Troubleshooting Steps:
-
Verify Acid Strength: Ensure you are using a sufficiently strong acid. Concentrated sulfuric acid (96-98%) is standard.[4][5] Weaker acids may not efficiently generate the required carbocation.
-
Control Temperature: The reaction is often exothermic.[6] Maintain a consistent, low temperature (e.g., 15-25°C) during the addition of reagents to prevent temperature spikes that can lead to side reactions.[4]
-
Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other potential radical initiators unless a radical-based carboxylation is specifically intended.
Q2: I'm observing a significant amount of dicarboxylated product (e.g., 1,3-dimethyladamantane-5,7-dicarboxylic acid). How do I favor monocarboxylation?
A2: The formation of dicarboxylic acid is a consecutive reaction. Once the first carboxyl group is added, the resulting monocarboxylic acid can undergo a second carboxylation under the reaction conditions.[7][8]
Causality and Solutions:
-
Reaction Kinetics: The second carboxylation is typically slower than the first due to the deactivating effect of the electron-withdrawing carboxyl group. However, with prolonged reaction times or excessive reagents, the dicarboxylated product can accumulate.
-
Reagent Stoichiometry: Using a large excess of the carboxylating agent (formic acid or carbon monoxide) can drive the reaction towards dicarboxylation.
Troubleshooting Steps:
-
Limit Reaction Time: Monitor the reaction progress via sampling (if feasible) and quench it as soon as the starting material is consumed. Avoid unnecessarily long reaction times.
-
Control Stoichiometry: Carefully control the molar ratio of your carboxylating agent. Use a modest excess of formic acid (e.g., 1.5-2.0 equivalents) rather than a large one.[5]
-
Adjust Temperature: Lowering the reaction temperature will slow down both the first and second carboxylation reactions, but it will have a more pronounced effect on the less favorable second reaction, thus improving selectivity for the mono-adduct.
Q3: My analysis shows byproducts with a higher mass, possibly corresponding to hydroxylated species. What causes this oxidation and how can it be prevented?
A3: The presence of hydroxy-adamantanecarboxylic acids indicates that oxidation is occurring in parallel with carboxylation.
Causality and Solutions:
-
Oxidizing Agents: The strong acid environment, particularly if using mixed-acid systems (e.g., with nitric acid) or if the sulfuric acid is contaminated, can be highly oxidizing.[8][9] The adamantane cage, despite its stability, can be oxidized at its tertiary carbons under these conditions.[10]
-
High Temperatures: Elevated temperatures can accelerate these undesirable oxidation side reactions.
Troubleshooting Steps:
-
Use High-Purity Acids: Ensure your sulfuric acid is of high purity and not contaminated with oxidizing species. If your protocol involves nitric acid, consider whether it is essential or if it can be replaced.[8]
-
Maintain Inert Atmosphere: While not always standard for this reaction, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can help minimize oxidative side reactions, especially if trace metal impurities are present.
-
Strict Temperature Control: As with other side reactions, maintaining a consistently low and controlled temperature is crucial to disfavor the higher activation energy pathway of oxidation.
Frequently Asked Questions (FAQs)
Q: What is the fundamental mechanism of the Koch-Haaf carboxylation of 1,3-dimethyladamantane?
A: The reaction proceeds through a well-established carbocation-mediated mechanism. The key steps are:
-
Carbocation Formation: The strong acid (e.g., H₂SO₄) protonates a tertiary C-H bond, which is followed by the loss of H₂ to form a stable tertiary adamantyl carbocation at an unoccupied bridgehead position (C5 or C7).
-
Carbon Monoxide Attack: Carbon monoxide (generated in situ from formic acid) acts as a nucleophile and attacks the carbocation, forming a highly reactive acylium ion.
-
Hydrolysis: The acylium ion is rapidly attacked by water (also from the formic acid/sulfuric acid mixture), which, after deprotonation, yields the final carboxylic acid product.
The diagram below illustrates this pathway and highlights where key side reactions can diverge.
Caption: Koch-Haaf reaction mechanism and common byproduct pathways.
Q: What are the most critical parameters to control for a successful reaction?
A: Based on extensive studies, the following parameters are paramount for minimizing byproducts and maximizing yield.
| Parameter | Recommended Range | Rationale & Impact on Byproducts |
| Temperature | 15 - 25 °C | Higher temperatures increase rates of dicarboxylation, oxidation, and isomerization. Strict control is essential.[4] |
| Acid Concentration | 96-98% H₂SO₄ | Required for efficient generation of the tertiary carbocation. Lower concentrations can halt the reaction or lead to incomplete conversion.[11] |
| Reaction Time | 1 - 4 hours | Sufficient time is needed for full conversion of the starting material, but excess time directly leads to the formation of dicarboxylated byproducts.[5] |
| Reagent Purity | ACS Grade or higher | Impurities, especially oxidizing agents in acids or peroxides in solvents, can initiate unwanted side reactions leading to oxidized byproducts. |
| Agitation | Vigorous, consistent stirring | The reaction is often multiphasic.[5] Efficient mixing is crucial for ensuring consistent reaction rates and preventing localized overheating. |
Experimental Protocols
Recommended Protocol: Selective Monocarboxylation of 1,3-Dimethyladamantane
This protocol is designed to maximize the yield of 1,3-dimethyladamantane-5-carboxylic acid while minimizing common byproducts.
Safety Precaution: This reaction involves highly corrosive concentrated acids and the evolution of carbon monoxide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and safety goggles.
Workflow Diagram:
Caption: Experimental workflow for selective monocarboxylation.
Step-by-Step Methodology:
-
Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath for cooling.
-
Acid Charging: Carefully charge the flask with concentrated sulfuric acid (98%, ~10 mL per gram of substrate). Begin stirring and allow the acid to cool to below 15°C.
-
Substrate Dissolution: Slowly add 1,3-dimethyladamantane (1.0 eq) to the cooled, stirring sulfuric acid. Allow it to dissolve completely.
-
Formic Acid Addition: Add 98-100% formic acid (1.5 eq) to the dropping funnel. Add the formic acid dropwise to the reaction mixture over 1-2 hours. Crucially, monitor the temperature and maintain it between 17-25°C throughout the addition. [4]
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude carboxylic acid product.
-
Isolation and Purification: Collect the white solid precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (pH ~7). Dry the crude product under vacuum. Further purification can be achieved via recrystallization or the methods described below.
Purification Strategies for Byproduct Removal
If byproducts are present despite optimizing the reaction, the following strategies can be employed for purification.
-
Ammonia Treatment: Crude 1-adamantanecarboxylic acid can be separated from other acidic byproducts by treatment with ammonia. The ammonium salt of the desired product is often less soluble and can be selectively precipitated or separated.[4]
-
Esterification and Distillation/Chromatography: The crude acid mixture can be converted to their corresponding methyl or ethyl esters. Due to differences in polarity and boiling points, the desired ester can often be separated from byproduct esters via distillation or column chromatography. The purified ester is then hydrolyzed back to the pure carboxylic acid.[4][12]
References
-
Koch, H., Haaf, W. 1-Adamantanecarboxylic acid. Organic Syntheses. Coll. Vol. 5, p.20 (1973); Vol. 44, p.1 (1964). [Link]
-
Schreiner, P. R., et al. Direct Radical Functionalization Methods to Access Substituted Adamantanes and Diamondoids. PubMed Central (PMC). [Link]
-
Olah, G. A., et al. Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters, ACS Publications. [Link]
- German Patent RU2412930C1. Method of producing 1-adamantane carboxylic acid.
-
Wikipedia. Koch reaction. [Link]
- US Patent US9051256B1. Process for producing hydroxy adamantane carboxylic acid compounds.
- Chinese Patent CN102249900A. Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid.
-
Alimbarova, L. M., et al. Synthesis of Derivatives of Acylaminoadamantane Carboxylic Acids and some Transformations. Oriental Journal of Chemistry. [Link]
-
Ivleva, E. A., et al. Synthesis of hydroxy derivatives from adamantanecarboxylic acids in the system MnO2–H2SO4. ResearchGate. [Link]
-
Wikipedia. Adamantane. [Link]
-
Zhu, H., Zhong, X. Efficient Synthesis of 1,3-Adamantanedicarboxylic Acid and 1,3-Diaminoadamantane. Asian Journal of Chemistry. [Link]
- Chinese Patent CN101386576A. A kind of synthetic method of 1,3-adamantane dicarboxylic acid.
-
Shishmarev, M. V., et al. Practical and Scalable Synthesis of 1,3-Adamantanediol. ACS Publications. [Link]
-
Fárová, T., et al. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. MDPI. [Link]
-
Tyurin, V. Y., et al. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. MDPI. [Link]
-
Ivleva, E. A., et al. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. ResearchGate. [Link]
-
Fukuyama, T., et al. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor. National Institutes of Health (NIH). [Link]
-
Organic Chemistry Tutor. Koch-Haaf Carbonylation. [Link]
Sources
- 1. Koch reaction - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. RU2412930C1 - Method of producing 1-adamantane carboxylic acid - Google Patents [patents.google.com]
- 6. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Free Article [chemicalbook.com]
- 8. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 9. science.org.ge [science.org.ge]
- 10. researchgate.net [researchgate.net]
- 11. US9051256B1 - Process for producing hydroxy adamantane carboxylic acid compounds - Google Patents [patents.google.com]
- 12. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting MOF Synthesis with 5,7-Dimethyladamantane-1,3-dicarboxylic Acid Linkers
Welcome to the technical support center for advanced Metal-Organic Framework (MOF) synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are working with the sterically demanding 5,7-Dimethyladamantane-1,3-dicarboxylic acid linker. The unique rigidity and bulk of this adamantane-based linker present specific challenges and opportunities in the design of novel porous materials. This document provides in-depth, experience-based insights in a question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Introduction: The Challenge and Potential of a Bulky Linker
The this compound linker offers a rigid, three-dimensional structure that can lead to MOFs with enhanced thermal and mechanical stability.[1] However, its bulky nature introduces significant steric hindrance, which can impede the formation of well-ordered crystalline structures and may lead to issues such as low product yield, poor crystallinity, and the formation of unintended phases.[2][3] Understanding and controlling the interplay between the linker's geometry, reaction kinetics, and thermodynamics is crucial for successful synthesis.
This guide will address common problems encountered during the synthesis of MOFs with this and similar bulky linkers, providing both practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My MOF synthesis with this compound resulted in an amorphous powder or very poor crystallinity. What are the likely causes and how can I improve it?
A1: Poor crystallinity is a common issue when working with sterically hindered linkers. The bulky adamantane cage can slow down the coordination process and prevent the long-range order necessary for a crystalline material.
Core Causality:
-
Steric Hindrance: The primary reason for poor crystallinity is the steric bulk of the 5,7-dimethyladamantane core. This can physically block the metal centers from adopting the ideal coordination geometry required for a specific network topology.[3][4]
-
Rapid Precipitation: If the reaction kinetics are too fast, the components may precipitate out of solution before they can arrange into a crystalline lattice, resulting in an amorphous solid.
-
Suboptimal Solvation: The hydrophobic nature of the adamantane linker can lead to poor solubility in highly polar solvents, which can affect the availability of the linker in the solution for crystal growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor crystallinity.
Step-by-Step Solutions:
-
Introduce a Modulator: A modulator, typically a monocarboxylic acid like acetic acid or formic acid, can compete with the dicarboxylic linker for coordination to the metal centers.[5] This slows down the reaction rate, allowing more time for the bulky linkers to arrange in an ordered fashion. The choice of modulator is critical; its acidity (pKa) and concentration will influence the outcome.[6]
| Modulator | Typical Starting Concentration (equivalents to linker) | Rationale |
| Acetic Acid | 20-100 | A common choice that effectively controls nucleation and growth. |
| Formic Acid | 10-50 | A stronger acid that can lead to larger crystals but may also increase defect formation.[7] |
| Benzoic Acid | 30-150 | A bulkier modulator that can be effective for sterically demanding systems. |
-
Optimize the Solvent System: The choice of solvent is crucial for balancing the solubility of both the metal salt and the hydrophobic linker. A mixture of solvents is often beneficial.
-
Recommendation: Start with a 1:1 mixture of N,N-Dimethylformamide (DMF) and a less polar solvent like ethanol or dioxane. This can improve the solubility of the adamantane-based linker while still dissolving the metal salt.
-
-
Adjust the Reaction Temperature and Time:
-
Lower the Temperature: A lower reaction temperature can slow down the nucleation and growth rates, favoring the formation of more ordered crystals. Try decreasing the temperature by 10-20 °C from your initial protocol.
-
Increase the Reaction Time: Allow more time for the system to reach thermodynamic equilibrium. Reactions with bulky linkers may require several days to form crystalline material.
-
-
Decrease Reactant Concentrations: Lowering the concentration of your metal salt and linker can also slow down the reaction, reducing the likelihood of rapid precipitation.[5]
Q2: The yield of my MOF is consistently low. How can I improve it?
A2: Low yields can be attributed to several factors, including incomplete reaction, formation of soluble intermediates, or loss of product during workup.
Core Causality:
-
Linker Solubility: The this compound has limited solubility in some common solvents, which may limit its availability for the reaction.
-
pH of the Reaction Mixture: The deprotonation of the carboxylic acid groups is essential for coordination. The pH of the solution can significantly affect this equilibrium.
-
Steric Hindrance: The bulky nature of the linker might lead to the formation of stable, soluble oligomeric species that do not precipitate as the final MOF.
Step-by-Step Solutions:
-
Optimize the Solvent: As mentioned previously, a solvent system that can effectively dissolve both the metal precursor and the linker is key. Experiment with different solvent ratios (e.g., DMF:Ethanol, DMF:Dioxane).
-
Adjust the pH: The addition of a small amount of a base (e.g., triethylamine) can help to deprotonate the carboxylic acid groups, making them more available for coordination. However, be cautious as too much base can lead to the precipitation of metal hydroxides.
-
Increase Reaction Time and Temperature (Carefully): While a lower temperature can aid crystallinity, if the yield is the primary issue, a modest increase in temperature (e.g., by 10-20 °C) might be necessary to drive the reaction to completion. This should be balanced with the potential for reduced crystallinity.
-
Concentrate the Reaction Mixture: If you suspect the formation of soluble intermediates, you can try to carefully evaporate some of the solvent after the initial reaction period to induce precipitation of the product.
Q3: I've successfully synthesized a crystalline material, but it appears to be an interpenetrated framework, which has reduced the pore size. How can I avoid interpenetration?
A3: Interpenetration is a common phenomenon in MOF synthesis, especially with longer or more rigid linkers. The framework's tendency to form interpenetrated structures is a way to fill the void space and maximize thermodynamic stability.
Core Causality:
-
Linker Geometry and Length: The rigid and extended nature of the adamantane linker can create large open spaces in the framework, which are thermodynamically favorable to be filled by an identical, interwoven framework.
-
Reaction Conditions: High temperatures and concentrations can favor the formation of more dense, interpenetrated phases.
Step-by-Step Solutions:
-
Utilize Bulky Solvents: The use of a bulkier solvent molecule can act as a template, occupying the pore space and preventing a second network from forming. Consider solvents like N,N-Diethylformamide (DEF) or N,N-Dibutylformamide.
-
Lower the Reaction Temperature: As with improving crystallinity, a lower temperature can kinetically trap a less dense, non-interpenetrated phase.
-
Introduce a Bulky Modulator: A modulator with significant steric bulk can sometimes prevent interpenetration by capping the growing crystal surfaces in a way that disfavors the nucleation of a second framework.
-
Employ a "Pillaring" Strategy: If applicable to your target topology, consider a mixed-linker approach where a shorter, secondary linker is introduced to reduce the overall void space and disfavor interpenetration.[8]
Q4: My synthesis results in a mixture of different crystalline phases. How can I obtain a phase-pure product?
A4: The formation of multiple phases is often a result of a complex interplay between kinetic and thermodynamic control during the reaction.
Core Causality:
-
Competitive Reactions: Different coordination modes of the linker or the presence of impurities can lead to the formation of multiple competing phases.
-
Reaction Time and Temperature: A shorter reaction time might yield a kinetically favored product, while a longer time could lead to the thermodynamically more stable phase.
Troubleshooting Protocol:
Caption: Protocol for achieving a phase-pure MOF.
Step-by-Step Solutions:
-
Refine Modulator Conditions: The type and amount of modulator can have a significant impact on which phase is formed.[7] A systematic screening of different modulators and their concentrations is recommended.
-
Conduct a Time and Temperature Study: Perform a series of syntheses at different temperatures and for varying durations to identify the conditions that favor the formation of your desired phase.
-
Vary the Metal-to-Linker Ratio: The stoichiometry of your reactants can influence the final product. Try adjusting the metal-to-linker ratio to see if it favors one phase over another.
-
Post-Synthetic Purification: If the phases have different densities or crystal sizes, you may be able to separate them by techniques such as sonication followed by centrifugation, or by solvent washing if one phase is less stable.
Linker-Specific Considerations
-
Predicted pKa: The this compound has a predicted pKa of around 4.26.[9] This is comparable to terephthalic acid and suggests that standard reaction conditions for carboxylate-based MOFs are a good starting point.
-
Thermal Stability: Adamantane-based structures are known for their high thermal stability.[1] This suggests that the resulting MOFs may also be robust, allowing for a wider range of activation temperatures.
Characterization of Your Material
A thorough characterization is essential to diagnose synthesis problems and confirm the properties of your final product.
| Technique | Purpose | What to Look For |
| Powder X-Ray Diffraction (PXRD) | Assess crystallinity and phase purity. | Sharp peaks indicate high crystallinity. Compare the pattern to simulated patterns to identify the phase. |
| Thermogravimetric Analysis (TGA) | Determine thermal stability and solvent content. | A steep weight loss indicates the decomposition temperature. Earlier weight loss corresponds to solvent removal. |
| Gas Sorption (N₂ at 77 K) | Evaluate porosity and surface area. | A Type I isotherm is characteristic of microporous materials. The BET surface area can be calculated from the data. |
| Scanning Electron Microscopy (SEM) | Visualize crystal morphology and size. | Observe the shape and size distribution of your crystals. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirm linker integrity after digestion of the MOF. | Dissolve the MOF in an acidic solution (e.g., D₂SO₄/DMSO-d₆) to check for the presence and purity of the organic linker. |
References
-
Macreadie, L. Exploring the effect of bulky 3D-linkers on MOF host-guest interactions. School of Chemistry, University of New South Wales. [Link]
-
Shkurenko, A. et al. Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances. [Link]
-
Deria, P. et al. Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Communications. [Link]
-
Feng, D. et al. Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society. [Link]
-
Feng, L. et al. Construction of hierarchically porous metal–organic frameworks through linker labilization. Nature Communications. [Link]
-
Bennett, T. D. et al. Generation of structural defects in a MOF-74 structure by partial linker substitution. Dalton Transactions. [Link]
-
Webber, M. J. et al. Stabilizing large pores in a flexible metal–organic framework via chemical cross-linking. Chemical Science. [Link]
-
Cliffe, M. J. et al. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks. Chemical Science. [Link]
-
Zhang, Y. et al. Synthesis, characterization and application of defective metal–organic frameworks: current status and perspectives. Inorganic Chemistry Frontiers. [Link]
-
Car-Ballo, C. et al. Linker desymmetrisation unlocks new topologies, defective clusters, and catalytic activity in zirconium- and rare-earth metal–organic frameworks. Nature Communications. [Link]
-
Wang, Y. et al. Linker-Connectivity Regulated Competitive Synthesis of Zirconium-Based Metal-Organic Frameworks. Inorganic Chemistry. [Link]
-
Ahmad, B. et al. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry. ChemRxiv. [Link]
-
Jasuja, H. et al. Green synthesis of zirconium-MOFs. Green Chemistry. [Link]
-
Lee, H. et al. Effect of steric hindrance on the interfacial connection of MOF-on-MOF architectures. Nanoscale Advances. [Link]
-
Macreadie, L. K. et al. Representative examples of adamantane derivatives which have been employed in MOF chemistry. ResearchGate. [Link]
-
Rammel, M. et al. Green synthesis of zirconium-MOFs. Green Chemistry. [Link]
-
Zhang, Z. et al. Development of the design and synthesis of metal–organic frameworks (MOFs) – from large scale attempts, functional oriented modifications, to artificial intelligence (AI) predictions. Materials Chemistry Frontiers. [Link]
-
Al-Humaidi, S. et al. Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. Journal of Inorganic and Organometallic Polymers and Materials. [Link]
-
Guillerm, V. et al. In Situ Imine-Based Linker Formation for the Synthesis of Zirconium MOFs: A Route to CO 2 Capture Materials and Ethylene Oligomerization Catalysts. Inorganic Chemistry. [Link]
-
Hernandez, D. & McManus, G. Utilizing flexible linkers for the synthesis of metal-organic frameworks. ACS Spring 2023. [Link]
-
Vieru, V. et al. A Manganese(II) 3D Metal–Organic Framework with Siloxane-Spaced Dicarboxylic Ligand: Synthesis, Structure, and Properties. International Journal of Molecular Sciences. [Link]
-
Lyu, J. et al. Modulator Effects on the Water-Based Synthesis of Zr/Hf Metal–Organic Frameworks: Quantitative Relationship Studies between Modulator, Synthetic Condition, and Performance. Crystal Growth & Design. [Link]
-
Cliffe, M. J. et al. Linker depletion for missing cluster defects in non-UiO metal–organic frameworks. Nature Communications. [Link]
-
Bustamante, F. et al. Thermal Stability of Metal-Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. Theses. [Link]
-
Tuffnell, J. M. et al. In Situ Investigation of Multicomponent MOF Crystallization during Rapid Continuous Flow Synthesis. Crystal Growth & Design. [Link]
-
Rasheed, T. et al. Metal-Organic Framework-Based Engineered Materials—Fundamentals and Applications. Nanomaterials. [Link]
-
Milner, P. J. et al. Solvent-Free Synthesis of Metal-Organic Frameworks Using Low-Melting Metal Salts. ResearchGate. [Link]
-
Gutov, O. V. et al. Understanding disorder and linker deficiency in porphyrinic zirconium-based metal–organic frameworks by resolving the Zr8O6 cluster conundrum in PCN-221. Communications Chemistry. [Link]
-
Wang, Z. et al. Controllable Synthesis of Metal-Organic Framework/Polyethersulfone Composites. Polymers. [Link]
-
Taddei, M. Metal-Organic Framework (MOF) Defects under Control: Insights into the Missing Linker Sites and Their Implication in the Reactivity of Zirconium-Based Frameworks. ResearchGate. [Link]
-
Bustamante, F. et al. Thermal Stability of Metal–Organic Frameworks (MOFs): Concept, Determination, and Model Prediction Using Computational Chemistry and Machine Learning. ResearchGate. [Link]
-
Rowsell, J. L. & Yaghi, O. M. Tuning the structure and function of metal–organic frameworks via linker design. Chemical Society Reviews. [Link]
-
Lo, C. P. et al. Metal Substitutions in the MOF-5 Metal–Organic Framework: A Hybrid Density Functional Theory Study. ResearchGate. [Link]
-
Canivet, J. et al. The thermal stability of metal-organic frameworks. ResearchGate. [Link]
-
Liu, Y. et al. Synthesis and Properties of Energetic MOFs Based on Bis(3-Nitro-1H-1,2,4-triazole-5-yl) Amine: Advancing High Thermal Stability and Low Sensitivity. Molecules. [Link]
-
Plummer, S. Synthesis and Characterization of MOF UPC-68. YouTube. [Link]
-
PubChem. This compound. [Link]
-
Cheméo. This compound, dimethyl ester. [Link]
-
HTS Biopharma. 5,7-Dimethyladamantane-1,3-Diamine. [Link]
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- 4. Topology and porosity control of metal–organic frameworks through linker functionalization - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Linker-Connectivity Regulated Competitive Synthesis of Zirconium-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. chemicalbook.com [chemicalbook.com]
Technical Support Center: Recrystallization of 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Welcome to the technical support center for the purification of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for obtaining high-purity material through recrystallization. The unique structure of adamantane derivatives, characterized by a rigid, cage-like hydrocarbon framework, presents specific challenges and opportunities in purification that will be addressed herein.[1]
Frequently Asked Questions (FAQs)
Q1: What makes the recrystallization of this compound challenging?
The primary challenge lies in the molecule's dual nature. The adamantane core is highly lipophilic, while the two carboxylic acid groups provide polar, hydrophilic centers. This amphiphilic character can lead to complex solubility behaviors, making solvent selection non-trivial. Adamantane derivatives are known to be poorly soluble in water, which necessitates the use of organic solvents or solvent mixtures.[2] Furthermore, the rigidity of the adamantane cage can sometimes favor rapid precipitation over slow, ordered crystal growth, potentially trapping impurities.
Q2: What is the most critical first step in developing a recrystallization protocol for this compound?
Without a doubt, the most critical initial step is solvent screening . The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room temperature or below.[3] This differential solubility is the cornerstone of an effective recrystallization process, maximizing yield while ensuring the removal of soluble impurities.[3]
A systematic approach to solvent screening is paramount. A suggested workflow is illustrated below:
Caption: Workflow for selecting an appropriate recrystallization solvent system.
Q3: Which solvents are good starting points for screening?
Given the molecule's structure, a range of solvents should be considered. Based on literature for similar adamantane and dicarboxylic acid compounds, the following are recommended starting points:
-
Alcohols (Methanol, Ethanol, Isopropanol): These protic solvents can interact with the carboxylic acid groups. Ethanol, in particular, has been successfully used for recrystallizing 1,3-adamantanedicarboxylic acid.[4][5][6]
-
Ketones (Acetone): Acetone is a polar aprotic solvent that can also be effective.[5]
-
Esters (Ethyl Acetate): This solvent offers a medium polarity.[7]
-
Mixed Solvent Systems: If a single solvent does not provide the desired solubility profile, a two-solvent system is a powerful alternative.[8] Common examples include:
-
Ethanol/Water
-
Acetone/Water
-
Acetone/Hexane
-
In a mixed solvent system, the crude solid is dissolved in a minimal amount of the "good" solvent (in which it is highly soluble), and the "anti-solvent" (in which it is poorly soluble) is added dropwise until turbidity is observed. The solution is then heated until it becomes clear again before being allowed to cool slowly.[8]
Q4: How can I assess the purity of my recrystallized product?
A multi-pronged approach to purity analysis is always recommended.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting range. The reported melting point for 1,3-adamantanedicarboxylic acid is in the range of 270-276°C.[4][5][6]
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for quantifying purity and detecting trace impurities.[9][10] A method using a C18 reverse-phase column with a mobile phase of acetonitrile and water with an acid modifier (e.g., trifluoroacetic acid or formic acid) is a good starting point.
-
Spectroscopic Methods:
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy can confirm the chemical structure and identify any residual solvents or organic impurities.
-
FTIR: Fourier-Transform Infrared spectroscopy can verify the presence of key functional groups (e.g., the carboxylic acid O-H and C=O stretches).
-
| Analytical Technique | Purpose | Typical Observations for High Purity |
| Melting Point | Assess overall purity | Sharp, narrow melting range close to the literature value. |
| HPLC | Quantify purity and detect impurities | Single major peak with purity >99% by area. |
| NMR Spectroscopy | Confirm structure, detect organic impurities and residual solvent | Clean spectrum matching the expected structure; absence of impurity peaks and minimal solvent signals. |
| FTIR Spectroscopy | Functional group analysis | Presence of characteristic peaks for carboxylic acids (broad O-H, sharp C=O). |
Troubleshooting Guide
Problem 1: The compound does not crystallize upon cooling.
This is a common issue often caused by one of two scenarios: using too much solvent or the formation of a supersaturated solution.[3][11]
Causality & Solution:
-
Excess Solvent: If too much solvent is used, the solution will not be saturated at the lower temperature, and crystallization will not occur.[3][11]
-
Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until the solution is slightly cloudy at the boiling point, then add a few drops of hot solvent to redissolve the solid completely before allowing it to cool again.[8]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it thermodynamically should at that temperature.[11] Crystal formation requires a nucleation site to begin.
-
Solutions to Induce Crystallization:
-
Scratching: Gently scratch the inside surface of the flask with a glass rod just below the meniscus.[3][12] The microscopic scratches on the glass provide nucleation sites.
-
Seed Crystals: Add a tiny crystal of the pure compound (a "seed crystal") to the solution.[3][12] This provides a template for crystal growth.
-
Further Cooling: If the above methods fail, try cooling the solution in an ice-water bath to further decrease the solubility.[13]
-
-
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. Free Article [chemicalbook.com]
- 5. CN101386576A - A kind of synthetic method of 1,3-adamantane dicarboxylic acid - Google Patents [patents.google.com]
- 6. 1,3-Adamantanedicarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. CN102249900A - Method for separation and purification of 2-adamantanecarboxylic acid and 1-adamantanecarboxylic acid - Google Patents [patents.google.com]
- 8. Home Page [chem.ualberta.ca]
- 9. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
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- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Analytical Methods for Detecting Impurities in 5,7-Dimethyladamantane-1,3-dicarboxylic acid
Welcome to the technical support center for the analysis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding impurity detection in this active pharmaceutical ingredient (API).
I. Troubleshooting Guide
This section addresses specific issues you may encounter during the analytical testing of this compound.
High-Performance Liquid Chromatography (HPLC)
Question 1: I'm observing poor peak shape (tailing or fronting) for the main peak of this compound in my reversed-phase HPLC analysis. What could be the cause and how can I fix it?
Answer:
Poor peak shape in HPLC is a common issue that can often be resolved by systematically investigating several potential causes.
Causality: Peak tailing for acidic compounds like dicarboxylic acids on a C18 column is often due to secondary interactions between the analyte's carboxyl groups and residual, un-capped silanol groups on the silica-based stationary phase. Peak fronting can be a sign of column overload.
Troubleshooting Protocol:
-
Adjust Mobile Phase pH: The ionization state of the dicarboxylic acid is critical. Ensure the mobile phase pH is at least 2 pH units below the pKa of the carboxylic acid groups to keep them protonated and minimize silanol interactions. A lower pH (e.g., 2.5-3.0) using a buffer like phosphate or formate is recommended.
-
Check for Column Overload: Inject a series of decreasing concentrations of your sample. If the peak shape improves with lower concentrations, you are likely overloading the column. Reduce your sample concentration or injection volume.
-
Evaluate Column Health: A deteriorating column can lead to poor peak shapes.
-
Action: Flush the column with a strong solvent wash (e.g., a gradient of water to isopropanol, followed by isopropanol back to your mobile phase).
-
If the problem persists: Consider replacing the column with a new one, preferably one with end-capping to reduce silanol activity.
-
-
Sample Solvent Effects: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your initial mobile phase. Dissolving the sample in a much stronger solvent can cause peak distortion.
Question 2: I'm seeing extraneous peaks in my chromatogram that are not present in my standard. How do I determine if they are actual impurities or artifacts?
Answer:
Distinguishing between genuine impurities and system-related artifacts is a critical step in method development and validation.[1]
Troubleshooting Protocol:
-
Blank Injection: Inject your mobile phase (and sample diluent, if different) as a blank. Any peaks observed in the blank run are likely from the system or solvents and not from your sample.
-
"Ghost" Peak Investigation: If you observe broad, late-eluting peaks, they could be "ghost" peaks from a previous injection.
-
Action: Increase the column wash time between injections to ensure all components from the previous run have eluted.
-
-
Sample Degradation: Consider the possibility of your analyte degrading in the sample vial, especially if the sample has been sitting in the autosampler for an extended period.
-
Use of a Photodiode Array (PDA) Detector: A PDA detector can provide valuable information.
-
Action: Compare the UV spectrum of the unknown peak to that of your main compound. Related impurities will often have a similar UV spectrum. A completely different spectrum might indicate a contaminant from an external source.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Question 3: My this compound is not eluting from the GC column, or I am seeing very broad, tailing peaks. What is the problem?
Answer:
Direct analysis of non-volatile and polar compounds like dicarboxylic acids by GC-MS is often problematic.
Causality: Carboxylic acids are polar and have low volatility, making them unsuitable for direct GC analysis. They tend to have strong interactions with the stationary phase, leading to poor chromatography or no elution at all.
Troubleshooting Protocol:
-
Derivatization is Key: To make the molecule more volatile and less polar, a derivatization step is necessary.[2]
-
Recommended Action: Convert the carboxylic acid groups into their corresponding methyl or silyl esters. A common method is to use a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to create trimethylsilyl (TMS) esters.
-
-
Optimize Derivatization Reaction:
-
Ensure the reaction goes to completion. Incomplete derivatization will result in multiple peaks for the same compound (underivatized, partially derivatized, and fully derivatized).
-
Action: Experiment with reaction time, temperature, and the amount of derivatizing agent to ensure a complete reaction.
-
-
Check Inlet Temperature: An inlet temperature that is too low can cause the derivatized analyte to condense, while a temperature that is too high can cause degradation.
-
Action: Start with an inlet temperature around 250 °C and adjust as needed based on peak shape and response.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question 4: The proton NMR spectrum of my sample shows broad signals for the carboxylic acid protons, and their integration is not accurate. How can I improve this?
Answer:
The chemical environment of carboxylic acid protons makes them prone to certain behaviors in NMR spectroscopy.
Causality: The acidic protons of carboxylic acids undergo chemical exchange with each other and with trace amounts of water in the NMR solvent.[4] This exchange process leads to signal broadening. Hydrogen bonding can also contribute to this effect.[4]
Troubleshooting Protocol:
-
Use a Dry Solvent: Ensure you are using a high-quality, dry deuterated solvent (e.g., DMSO-d6 or CDCl3).
-
D2O Exchange: To confirm the identity of the carboxylic acid proton signals, add a drop of deuterium oxide (D2O) to your NMR tube, shake it, and re-acquire the spectrum. The broad carboxylic acid proton signals will disappear due to proton-deuterium exchange.[4]
-
Low-Temperature NMR: In some cases, acquiring the spectrum at a lower temperature can slow down the exchange rate and result in sharper signals.
-
Focus on Other Signals for Quantification: For quantitative purposes, it is often more reliable to integrate the signals from the methyl groups or other well-resolved protons on the adamantane core, as these are less affected by exchange phenomena.
II. Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I should expect in this compound?
A: Impurities in an API can originate from various sources, including the manufacturing process, degradation, or storage.[5][6] For this compound, potential impurities could include:
-
Starting materials and intermediates: Unreacted starting materials or intermediates from the synthesis process.[7]
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation products: Impurities formed due to exposure to light, heat, or humidity during storage.
-
Residual solvents: Solvents used in the manufacturing process that are not completely removed.
Q2: Which analytical technique is most suitable for routine purity analysis of this compound?
A: For routine quality control and purity assessment, High-Performance Liquid Chromatography (HPLC) with UV or PDA detection is generally the most suitable technique.[2][3]
-
Rationale: HPLC is well-suited for non-volatile compounds and can separate the main component from closely related impurities.[2] A well-developed HPLC method can be stability-indicating, meaning it can also separate degradation products from the intact API.[3]
Q3: When should I use a hyphenated technique like LC-MS or GC-MS?
A: Hyphenated techniques are powerful tools for impurity identification and characterization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Use LC-MS when you need to identify unknown impurities detected during HPLC analysis. The mass spectrometer provides mass-to-charge ratio information, which can help determine the molecular weight of the impurity and aid in its structural elucidation.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is particularly useful for identifying volatile and semi-volatile impurities, such as residual solvents.[8] For the analysis of non-volatile impurities related to the API itself, derivatization is required.[2] GC-MS provides excellent separation and structural information from the mass fragmentation patterns.[9]
Q4: What are the key parameters to consider when validating an HPLC method for impurity detection?
A: Method validation ensures that your analytical procedure is suitable for its intended purpose.[1] According to ICH guidelines, key validation parameters for an impurity method include:[10][11][12][13][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants.[1][15]
-
Limit of Detection (LOD): The lowest amount of an impurity that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the impurity.[15]
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Range: The interval between the upper and lower concentrations of the impurity over which the method is shown to be precise, accurate, and linear.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Q5: How can I use spectroscopic techniques like NMR and FTIR for impurity analysis?
A: Spectroscopic techniques provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR): NMR is a powerful tool for the structural elucidation of unknown impurities that have been isolated.[16][17] It can also be used to quantify impurities if they have unique, well-resolved signals that do not overlap with the main component.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is useful for identifying the presence of specific functional groups.[4][18] While not typically used for quantifying low-level impurities, it can help confirm the identity of the main compound and detect the presence of impurities with different functional groups. For carboxylic acids, characteristic broad O-H and C=O stretching vibrations are expected.[4]
Data Summary Table
| Analytical Technique | Primary Use for this compound | Key Strengths | Common Challenges |
| HPLC-UV/PDA | Quantification of purity and known/unknown impurities. | Robust, reproducible, can be stability-indicating. | Requires method development; peak shape issues with acidic compounds. |
| LC-MS | Identification of unknown impurities. | Provides molecular weight information. | More complex instrumentation; potential for ion suppression. |
| GC-MS | Analysis of volatile impurities (e.g., residual solvents). | High separation efficiency for volatile compounds. | Requires derivatization for the main compound and related non-volatile impurities. |
| NMR | Structural elucidation of isolated impurities; quantification of impurities with unique signals. | Provides detailed structural information. | Lower sensitivity compared to chromatographic methods; signal overlap can be an issue. |
| FTIR | Functional group analysis and identity confirmation. | Fast and simple for identity confirmation. | Not suitable for quantifying low-level impurities. |
Experimental Workflows
General Workflow for Impurity Identification
Caption: Workflow for the identification and characterization of unknown impurities.
Troubleshooting Decision Tree for HPLC Peak Tailing
Caption: Decision tree for troubleshooting HPLC peak tailing.
References
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
-
(2024, July 26). Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review. Retrieved from [Link]
-
(n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2. Retrieved from [Link]
-
(2014, August 22). Validation of Impurity Methods, Part II. Retrieved from [Link]
-
BfArM. (2023, December 20). Guideline on Impurities in new Active Pharmaceutical Ingredients. Retrieved from [Link]
-
European Medicines Agency. (n.d.). Quality: impurities. Retrieved from [Link]
-
Ghugare, P. S., & Kumar, S. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]
-
Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]
-
(2025, August 6). Mass spectrometry of diamantane and some adamantane derivatives. Retrieved from [Link]
-
(n.d.). NMR-based analysis of relative ratios between dicarboxylic acids and.... ResearchGate. Retrieved from [Link]
-
(2025, August 6). Gas chromatography of halogenated adamantanes. ResearchGate. Retrieved from [Link]
-
(2023, May 18). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 23). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
- (n.d.). WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product. Google Patents.
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. selectscience.net [selectscience.net]
- 6. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 7. WO2007094746A1 - this compound dialkyl esters, a method for the synthesis thereof and method for synthesising a this compound in the form of an intermediate product - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 11. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FDA Guidance for Industry: Q3A Impurities in New Drug Substances, Revision 2 - ECA Academy [gmp-compliance.org]
- 13. bfarm.de [bfarm.de]
- 14. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 15. sps.nhs.uk [sps.nhs.uk]
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Validation & Comparative
A Comparative Guide to Metal-Organic Frameworks Featuring 5,7-Dimethyladamantane-1,3-dicarboxylic Acid Linkers: A Predictive Analysis for Advanced Applications
The field of materials science is continually driven by the quest for novel materials with precisely tailored properties. Among these, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and notably, in the realm of drug delivery.[1][2] The key to unlocking the full potential of MOFs lies in the rational design of their constituent parts: the metal nodes and the organic linkers. This guide delves into the characterization of MOFs incorporating a promising, yet hitherto unexplored, linker: 5,7-Dimethyladamantane-1,3-dicarboxylic acid .
While, to the best of our knowledge, a MOF synthesized with this specific linker has not been reported in the peer-reviewed literature, this guide will provide a comprehensive, predictive comparison of its anticipated properties against established alternatives. By leveraging data from structurally analogous adamantane-based MOFs and contrasting them with widely-used aromatic linkers, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the potential of this novel building block.
The Allure of the Adamantane Core in MOF Chemistry
Traditionally, the design of MOFs has been dominated by rigid, planar aromatic linkers. However, the introduction of three-dimensional, aliphatic linkers, such as those derived from adamantane, offers a paradigm shift in the design of functional porous materials. The adamantane cage, a diamondoid hydrocarbon, imparts a unique combination of rigidity and a three-dimensional geometry.[3] This can lead to the formation of MOFs with distinctive topologies and pore environments, which are not readily accessible with linear or planar linkers.
The this compound linker, with its C₁₄H₂₀O₄ formula, presents an intriguing case.[4][5] The dicarboxylate groups provide the necessary coordination sites for linking to metal nodes, while the bulky, methylated adamantane core is expected to introduce significant steric hindrance and hydrophobicity into the resulting framework. These features are hypothesized to influence the MOF's porosity, stability, and its interaction with guest molecules, making it a compelling candidate for applications such as controlled drug release.
A Comparative Analysis of Linker Properties
To appreciate the potential impact of this compound on MOF properties, it is instructive to compare it with a conventional aromatic linker, terephthalic acid (BDC), and its non-methylated analogue, adamantane-1,3-dicarboxylic acid.
| Property | Terephthalic Acid (BDC) | Adamantane-1,3-dicarboxylic acid | This compound |
| Structure | Planar, aromatic | Rigid, 3D, non-aromatic | Rigid, 3D, non-aromatic, with methyl functionalization |
| Flexibility | Low | Very Low | Very Low |
| Hydrophobicity | Moderate | High | Very High |
| Steric Hindrance | Low | Moderate | High |
This comparison underscores the distinct characteristics that this compound would bring to a MOF structure. The increased steric bulk from the methyl groups is anticipated to lead to larger pore sizes compared to its non-methylated counterpart, while its enhanced hydrophobicity could be advantageous for the encapsulation and delivery of non-polar drug molecules.
Predicted MOF Characteristics: A Head-to-Head Comparison
Based on the intrinsic properties of the this compound linker, we can project the performance of a hypothetical MOF, herein designated as "M-DM-ADA-MOF" (where M represents a metal node), in comparison to a well-characterized MOF with a similar linker, such as a magnesium-based adamantane-1,3-dicarboxylate MOF[6], and a benchmark aromatic MOF like MOF-5.
Structural Properties and Porosity
The rigid and bulky nature of the this compound linker is expected to prevent the formation of interpenetrated frameworks, a common phenomenon in MOFs with long, linear linkers that can reduce porosity.[4] The tetrahedral geometry of the adamantane core is likely to favor the formation of highly symmetric, three-dimensional networks with significant void spaces.
Caption: Comparative logic of linker influence on MOF properties.
We predict that M-DM-ADA-MOF would exhibit a high BET surface area and a large pore volume. The presence of the methyl groups, in contrast to the unsubstituted adamantane-1,3-dicarboxylate linker, would likely result in an expansion of the pore dimensions, which could be beneficial for accommodating larger drug molecules.
Thermal and Chemical Stability
MOFs constructed from adamantane-based linkers are known for their robust nature. The inherent rigidity of the adamantane cage contributes to the overall stability of the framework. We anticipate that M-DM-ADA-MOF would possess high thermal stability, likely stable up to 300-400 °C in an inert atmosphere, which is comparable to or exceeding that of many carboxylate-based MOFs.[7][8]
Chemically, the hydrophobic nature of the linker would likely confer a degree of water resistance to the MOF, a desirable trait for applications in biological environments. However, as with most carboxylate-based MOFs, its stability in highly acidic or basic conditions would need to be experimentally verified.
Performance in Drug Delivery
The unique combination of a bulky, hydrophobic linker with a porous structure makes M-DM-ADA-MOF a particularly promising candidate for drug delivery applications.[9][10] The hydrophobic interior of the pores would be well-suited for encapsulating lipophilic drugs, potentially leading to high loading capacities.
Caption: Predicted drug delivery mechanism of M-DM-ADA-MOF.
Furthermore, the bulky nature of the linker could create "gatekeeping" effects at the pore openings, leading to a more controlled and sustained release of the encapsulated drug. This is a significant advantage over systems that exhibit burst release profiles. The biocompatibility of adamantane derivatives further enhances the potential of these MOFs in biomedical applications.[11]
Experimental Protocols
To validate these predictions, the synthesis and characterization of M-DM-ADA-MOF would be required. The following outlines the standard experimental procedures that would be employed.
Synthesis of a Hypothetical M-DM-ADA-MOF
A solvothermal synthesis approach is the most common and effective method for producing crystalline MOFs.[11][12]
Caption: Solvothermal synthesis workflow for a hypothetical MOF.
Step-by-Step Methodology:
-
Reactant Preparation: In a typical synthesis, a metal salt (e.g., zinc nitrate hexahydrate) and the this compound linker would be dissolved in a high-boiling point solvent such as N,N-dimethylformamide (DMF). The molar ratio of metal to linker would be systematically varied to optimize the synthesis.
-
Solvothermal Reaction: The solution would be sealed in a Teflon-lined stainless steel autoclave and heated to a temperature between 100 and 150 °C for 24 to 72 hours. The slow cooling of the autoclave to room temperature is crucial for the formation of high-quality crystals.
-
Product Isolation and Activation: The resulting crystalline product would be collected by filtration and washed with fresh DMF and a lower-boiling point solvent like ethanol to remove unreacted starting materials. To achieve a porous material, the solvent molecules within the pores must be removed. This "activation" step is typically carried out by heating the sample under a dynamic vacuum.
Causality Behind Experimental Choices:
-
Solvent: DMF is a common solvent in MOF synthesis due to its high boiling point, which allows for reactions to be carried out at elevated temperatures, and its ability to dissolve a wide range of metal salts and organic linkers.
-
Temperature and Time: The temperature and duration of the solvothermal reaction are critical parameters that influence the nucleation and growth of the MOF crystals. Optimization of these parameters is essential to obtain a crystalline, phase-pure product.
-
Activation: The removal of guest solvent molecules from the pores is a critical step to "open up" the framework and make it accessible for gas adsorption or drug loading. The choice of activation temperature is a balance between ensuring complete solvent removal and maintaining the structural integrity of the MOF.
Characterization Techniques
A suite of analytical techniques would be employed to thoroughly characterize the synthesized M-DM-ADA-MOF.
-
Powder X-ray Diffraction (PXRD): This is the primary technique used to confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern would be compared to a simulated pattern from single-crystal X-ray diffraction data if available.
-
Thermogravimetric Analysis (TGA): TGA would be used to assess the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.[13]
-
Brunauer-Emmett-Teller (BET) Analysis: Nitrogen or argon adsorption-desorption isotherms at 77 K would be measured to determine the specific surface area, pore volume, and pore size distribution of the activated MOF.[10] This data is crucial for quantifying the porosity of the material.
Data Summary and Comparative Outlook
The following table presents a predictive summary of the key performance indicators for our hypothetical M-DM-ADA-MOF, benchmarked against the known properties of MOF-5 and a magnesium adamantane-1,3-dicarboxylate MOF.
| Parameter | MOF-5 | Mg-adamantane-1,3-dicarboxylate MOF[6] | Hypothetical M-DM-ADA-MOF (Predicted) |
| Linker | Terephthalic Acid (BDC) | Adamantane-1,3-dicarboxylic acid | This compound |
| Topology | pcu | Layered | 3D, non-interpenetrated |
| BET Surface Area (m²/g) | ~3000 | Not Reported (Layered Structure) | > 2000 |
| Pore Volume (cm³/g) | ~1.0 | Low | > 1.2 |
| Thermal Stability | ~400 °C | Not Reported | ~350-400 °C |
| Key Feature | Ultra-high porosity | Tetrahedrally coordinated Mg(II) | Bulky, hydrophobic pores |
| Potential Application | Gas Storage | - | Controlled Drug Delivery |
Conclusion
While the synthesis of a Metal-Organic Framework using this compound as a linker remains to be experimentally realized, a thorough analysis of its structural and chemical properties allows for a compelling prediction of its potential. The incorporation of this bulky, rigid, and hydrophobic linker is anticipated to yield MOFs with high porosity, robust stability, and a unique pore environment conducive to specialized applications, particularly in the field of drug delivery. This guide serves as a foundational resource for researchers and professionals in the field, providing a scientifically grounded rationale for the exploration and development of this promising new class of MOFs. The experimental validation of these predictions represents an exciting frontier in the ongoing quest for advanced functional materials.
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A Comparative Guide to 5,7-Dimethyladamantane-1,3-dicarboxylic Acid and Its Aliphatic Counterparts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and material science, the selection of molecular building blocks is a critical decision that dictates the physicochemical properties and ultimate performance of the final product. Dicarboxylic acids, with their twin functional groups, are a versatile class of compounds utilized in applications ranging from polymer synthesis to pharmaceutical formulation.[1] This guide provides an in-depth comparison of the rigid, cage-like 5,7-Dimethyladamantane-1,3-dicarboxylic acid with a series of linear, flexible aliphatic dicarboxylic acids: adipic acid, suberic acid, and sebacic acid. Through a detailed analysis of their structural differences, physicochemical properties, and relevant experimental protocols, this document aims to equip researchers with the insights necessary to make informed decisions in their scientific endeavors.
Introduction: A Tale of Two Architectures
The fundamental difference between this compound and its linear counterparts lies in their carbon skeletons. The linear aliphatic dicarboxylic acids—adipic, suberic, and sebacic—are characterized by their flexible, open-chain structures.[2] In contrast, this compound is built upon the rigid and sterically demanding adamantane cage, a diamondoid structure known for its thermal stability and lipophilicity.[3][4] This inherent rigidity fixes the carboxylic acid groups in a defined spatial orientation, a feature that can be highly advantageous in the design of specific molecular architectures, such as in metal-organic frameworks or as linkers in drug delivery systems.[5]
The adamantane moiety has been successfully incorporated into numerous approved drugs, where it often enhances pharmacokinetic properties by increasing lipophilicity and metabolic stability.[6][7] The inclusion of two methyl groups at the 5 and 7 positions of the adamantane cage in the title compound further increases its lipophilicity and influences its solubility and interaction with biological targets.
Molecular Structures
Caption: Molecular structures of the compared dicarboxylic acids.
Comparative Physicochemical Properties
The distinct structural features of these dicarboxylic acids give rise to significant differences in their physicochemical properties. A summary of key parameters is presented in the table below, followed by a detailed discussion.
| Property | This compound | Adipic Acid | Suberic Acid | Sebacic Acid |
| Molecular Formula | C₁₄H₂₀O₄[8] | C₆H₁₀O₄[9] | C₈H₁₄O₄[10] | C₁₀H₁₈O₄[11] |
| Molecular Weight ( g/mol ) | 252.31[8] | 146.14[9] | 174.19[10] | 202.25[11] |
| Melting Point (°C) | 273-274 (for 1,3-adamantanedicarboxylic acid)[12] | 152-153[13] | 141–144[10] | 131-134.5[14] |
| pKa₁ | Predicted: ~4.24 (for 1,3-adamantanedicarboxylic acid)[12] | 4.41[6][15] | 4.526[10] | 4.59[7] |
| pKa₂ | - | 5.41[6][15] | 5.498[10] | 5.59[7] |
| Water Solubility (g/L at 25°C) | Very low (predicted) | 24[15] | 2.46[10] | 0.25[14] |
| LogP (predicted) | 1.9[9] | 0.08[15] | - | 2.2[16] |
Solubility: A stark contrast is observed in the solubility of these compounds. The linear dicarboxylic acids exhibit decreasing water solubility as the hydrocarbon chain length increases, a direct consequence of their increasing hydrophobicity.[17] Adipic acid is moderately soluble in water, while sebacic acid is only slightly soluble.[14][15] In contrast, this compound is predicted to have very low water solubility due to its highly lipophilic and rigid adamantane core.[18] This low aqueous solubility is a critical consideration in pharmaceutical applications, often necessitating the use of co-solvents or formulation strategies to enhance bioavailability.[19] In organic solvents, the linear dicarboxylic acids are generally soluble in polar solvents like alcohols and acetone.[13][19] Adamantane carboxylic acids also show solubility in some organic solvents, a property that is exploited in their synthesis and purification.[19]
Thermal Stability: The rigid, cage-like structure of adamantane derivatives generally imparts high thermal stability. While specific TGA data for this compound is not publicly available, its melting point is expected to be significantly higher than those of the linear dicarboxylic acids, reflecting the greater energy required to disrupt its crystalline lattice. The melting point of the parent 1,3-adamantanedicarboxylic acid is reported to be 276-278 °C, substantially higher than adipic, suberic, and sebacic acids.[12][20] The linear dicarboxylic acids exhibit thermal decomposition at elevated temperatures, with the specific decomposition pathway dependent on the chain length.[21]
Experimental Protocols
To ensure scientific integrity and enable researchers to validate and expand upon the data presented, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
The following protocol is adapted from a patented synthesis method and provides a robust route to the target compound.[19]
Caption: Synthetic workflow for this compound.
Step 1: Two-Stage Bromination of 1,3-Dimethyladamantane
-
Monobromination: To a solution of 1,3-dimethyladamantane in a suitable solvent (e.g., a chlorinated hydrocarbon), add bromine dropwise at a controlled temperature. The reaction progress can be monitored by gas chromatography (GC).
-
Dibromination: Upon completion of the monobromination, the reaction conditions are adjusted (e.g., temperature, addition of a Lewis acid catalyst) to facilitate the introduction of a second bromine atom, yielding 1,3-dimethyl-5,7-dibromoadamantane.
-
Purification: The crude product is purified by crystallization or chromatography to obtain the pure dibromo derivative.
Step 2: Carboxylation of 1,3-Dimethyl-5,7-dibromoadamantane
-
Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, place 10-20% oleum.
-
Addition of Reactants: Add the purified 1,3-dimethyl-5,7-dibromoadamantane to the oleum, followed by the dropwise addition of formic acid at a controlled temperature.
-
Reaction and Work-up: After the reaction is complete, the mixture is carefully poured onto ice. The precipitated solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent to yield this compound.
Determination of Acid Dissociation Constants (pKa)
For sparingly soluble compounds like this compound, potentiometric titration in mixed-solvent systems is a common and reliable method.[10][15]
Caption: Workflow for pKa determination by potentiometric titration.
Methodology:
-
Sample Preparation: Prepare a solution of the dicarboxylic acid of known concentration in a suitable aqueous-organic solvent mixture (e.g., water-methanol or water-DMSO).
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) at a constant temperature.
-
Data Acquisition: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a dicarboxylic acid, two inflection points will be observed, corresponding to pKa₁ and pKa₂.
Solubility Determination
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[15]
Methodology:
-
Sample Preparation: Add an excess amount of the solid dicarboxylic acid to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant and analyze the concentration of the dissolved acid using a suitable analytical method (e.g., HPLC, titration).
-
Calculation: The solubility is expressed as the concentration of the dissolved acid in the saturated solution.
Thermal Stability Analysis (TGA)
Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of a material.[3][21]
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of the dicarboxylic acid into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA instrument and purge with an inert gas (e.g., nitrogen).
-
Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample weight as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) will show the onset temperature of decomposition and the weight loss associated with different decomposition steps.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and its linear aliphatic counterparts is a decision driven by the specific requirements of the application.
-
Linear Aliphatic Dicarboxylic Acids (Adipic, Suberic, Sebacic): These molecules offer flexibility and are excellent choices for the synthesis of a wide range of polymers, including polyamides and polyesters.[1] Their varying chain lengths allow for the fine-tuning of material properties such as melting point and flexibility. Their greater water solubility compared to the adamantane derivative can be advantageous in certain formulations.
-
This compound: This rigid, pre-organized molecule is a superior candidate for applications requiring precise spatial positioning of functional groups. Its high lipophilicity and thermal stability make it an attractive building block in medicinal chemistry for enhancing the pharmacokinetic profile of drug candidates.[3][6][7] The defined geometry of the adamantane cage can also be leveraged to create highly ordered structures in materials science.
Ultimately, a thorough understanding of the distinct physicochemical properties of these dicarboxylic acids, as detailed in this guide, is paramount for the rational design and successful development of new materials and therapeutics.
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A Comparative Guide to the Biological Activity of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid Derivatives
A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5,7-Dimethyladamantane-1,3-dicarboxylic acid and its derivatives. In the absence of direct experimental data for this specific scaffold, this document serves as a predictive framework, drawing objective comparisons with structurally related and clinically relevant adamantane analogs. By examining the established biological profiles of well-known adamantane derivatives, we provide a rationale and a comprehensive experimental roadmap for the investigation of this novel compound series.
The adamantane cage, a rigid and lipophilic hydrocarbon, is a privileged structure in medicinal chemistry.[1] Its unique three-dimensional structure has been incorporated into a variety of therapeutic agents, leading to compounds with a broad spectrum of biological activities, including antiviral, neuroprotective, anticancer, and antimicrobial properties.[1][2] This guide will explore these key areas, providing the foundational knowledge and detailed methodologies to assess the therapeutic potential of this compound derivatives.
Structural Comparison and Predicted Biological Activity
The biological activity of adamantane derivatives is highly dependent on the nature and position of their functional groups. The parent compound of interest, this compound, possesses several key structural features that distinguish it from classic adamantane drugs like amantadine, rimantadine, and memantine.
-
Substitution Pattern: The 1,3,5,7-positions of the adamantane cage are bridgehead carbons. Substitution at these positions is common in bioactive derivatives. The target compound features methyl groups at the 5 and 7 positions and carboxylic acid groups at the 1 and 3 positions.
-
Functional Groups: The presence of two carboxylic acid groups suggests the potential for different physicochemical properties and biological targets compared to the simple amino groups of amantadine and memantine. These acidic moieties could engage in different receptor interactions, for example, through hydrogen bonding or salt bridge formation. The dimethyl substitution contributes to the lipophilicity of the core structure.
Based on these structural attributes, we can hypothesize potential biological activities for this compound derivatives, drawing parallels with known adamantane compounds.
| Derivative Class | Key Structural Features | Known Biological Activities | Potential for this compound Derivatives |
| Amine Derivatives (e.g., Amantadine, Rimantadine) | Primary or secondary amine at a bridgehead position. | Antiviral (Influenza A M2 proton channel inhibitor).[3][4] | Derivatives with amino functionalities could be synthesized to explore antiviral activity. The dicarboxylic acid starting material provides a handle for such modifications. |
| Aminoalkyl Derivatives (e.g., Memantine) | Amino group with methyl substituents at bridgehead positions. | Neuroprotective (NMDA receptor antagonist).[2][5] | The dimethyl substitution pattern is similar to memantine. Derivatives could be explored for NMDA receptor modulation. |
| Aromatic & Heterocyclic Derivatives | Aryl or heterocyclic moieties attached to the adamantane core. | Anticancer, Antimicrobial.[6][7] | The carboxylic acid groups can be converted to amides or esters linked to various aromatic or heterocyclic systems to explore these activities. |
Comparative Analysis of Established Adamantane Derivatives
To provide a quantitative benchmark for future studies, the following table summarizes the biological activity of key adamantane derivatives.
| Compound | Primary Mechanism of Action | Biological Activity (IC50/EC50) | Key Therapeutic Area |
| Amantadine | Influenza A M2 proton channel inhibitor | ~0.4 µM (against some strains) | Antiviral[4] |
| Rimantadine | Influenza A M2 proton channel inhibitor | Generally more potent than amantadine | Antiviral[2] |
| Memantine | Uncompetitive NMDA receptor antagonist | Low micromolar range | Neurodegenerative diseases (Alzheimer's)[5] |
| Adaphostin | Anticancer agent | Varies by cell line | Oncology[6] |
| Saxagliptin | DPP-4 inhibitor | ~1.3 nM | Antidiabetic[8] |
Proposed Experimental Workflows for Biological Characterization
A systematic evaluation of the biological activity of novel this compound derivatives should be conducted in a stepwise manner, beginning with general cytotoxicity and progressing to more specific assays based on hypothesized activities.
Cytotoxicity Assessment
Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of the compounds. This is essential for identifying a therapeutic window and for interpreting the results of subsequent assays.
Workflow for Initial Cytotoxicity Screening
Caption: Workflow for assessing the general cytotoxicity of novel compounds.
Antiviral Activity Screening
Given the historical success of adamantane derivatives as antiviral agents, particularly against influenza A, this is a primary area for investigation.
Workflow for Antiviral (Influenza A) Screening
Caption: Experimental workflow for evaluating antiviral efficacy.
Neuroprotective Activity Screening
The structural similarity of the dimethyladamantane core to memantine warrants investigation into its potential as an NMDA receptor antagonist.
Signaling Pathway of NMDA Receptor Antagonism
Caption: Mechanism of NMDA receptor antagonism by channel blockers.
Detailed Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This protocol is a standard colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well microtiter plates
-
Target cell lines (e.g., HeLa, A549, L929)
-
Complete culture medium
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle controls (DMSO) and untreated controls.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.[9]
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for quantifying the inhibition of viral replication.[10][11]
Materials:
-
24-well plates
-
MDCK (Madin-Darby Canine Kidney) cells
-
Influenza A virus stock
-
Test compounds
-
Infection medium (e.g., DMEM with 1 µg/mL TPCK-trypsin)
-
Agarose overlay (e.g., 2X MEM mixed 1:1 with 1.2% agarose)
-
Crystal violet staining solution
Procedure:
-
Seed MDCK cells in 24-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the test compounds.
-
Pre-incubate the cell monolayers with the compound dilutions for 1 hour at 37°C.
-
Infect the cells with a dilution of influenza A virus that will produce 50-100 plaques per well.
-
After a 1-hour adsorption period, remove the virus inoculum and add the agarose overlay containing the respective compound concentrations.
-
Incubate the plates for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[12]
Protocol 3: NMDA Receptor Binding Assay
This protocol uses radioligand binding to assess the affinity of a compound for the NMDA receptor channel.[13]
Materials:
-
Rat brain membrane preparation
-
[³H]MK-801 (radioligand)
-
Test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glutamate and glycine
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
In a reaction tube, combine the rat brain membrane preparation, [³H]MK-801, and the test compound at various concentrations.
-
Add glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to activate the receptors.
-
Incubate the mixture at room temperature for a defined period (e.g., 2 hours).
-
Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of a known NMDA receptor antagonist like unlabeled MK-801).
-
Calculate the Ki (inhibitory constant) of the test compound.[14]
Conclusion
While the biological activity of this compound and its derivatives remains to be experimentally determined, a comparative analysis of its structure with known bioactive adamantanes provides a strong rationale for investigating its potential in several therapeutic areas. The dicarboxylic acid functional groups offer versatile synthetic handles for creating a diverse chemical library. By following the structured experimental workflows and detailed protocols outlined in this guide, researchers can systematically evaluate the cytotoxic, antiviral, and neuroprotective properties of these novel compounds. This approach will facilitate the identification of promising lead candidates and contribute to the expanding field of adamantane-based drug discovery.
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A Comparative Spectroscopic Guide to 5,7-Dimethyladamantane-1,3-dicarboxylic Acid and Its Esters
This guide provides an in-depth spectroscopic comparison of 5,7-Dimethyladamantane-1,3-dicarboxylic acid and its corresponding esters, exemplified by the dimethyl ester. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of these rigid, cage-like molecules as revealed by Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The inherent symmetry and rigidity of the adamantane core provide a unique scaffold, and understanding its spectroscopic signature is paramount for confirming chemical identity, purity, and structure-activity relationships.
The analysis herein is built upon a foundational understanding of the parent compound, 1,3-adamantanedicarboxylic acid, and its dimethyl ester. By comparing their known spectral data with the predicted effects of methyl substitution at the distal bridgehead positions (C-5 and C-7), we can construct a reliable and detailed spectroscopic profile for the target compounds.
Molecular Structure and Spectroscopic Implications
The adamantane cage is a highly symmetrical and strain-free diamondoid structure. In this compound, the functional groups are positioned at the tertiary bridgehead carbons. This rigid framework restricts conformational flexibility, leading to well-resolved and predictable NMR spectra.
Esterification of the carboxylic acid groups with an alcohol (e.g., methanol to form the dimethyl ester) results in distinct, measurable changes in the spectroscopic data, primarily by replacing the acidic proton with an alkyl group and altering the electronic environment of the carbonyl carbon. The addition of methyl groups at the 5 and 7 positions breaks some symmetry elements compared to the parent 1,3-diacid, but introduces new, highly characteristic signals.
Below is a graphical representation of the key molecules discussed in this guide.
Caption: Molecular structures and weights of the target diacid and its dimethyl ester.
¹H NMR Spectroscopy: A Proton's Perspective
Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. The rigid adamantane skeleton minimizes complex splitting patterns often seen in flexible aliphatic systems. For our comparison, we will use the spectrum of 1,3-adamantanedicarboxylic acid as a baseline.[1][2]
Expected Spectrum of this compound:
-
Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically in the range of 12.0-12.2 ppm . This signal readily disappears upon shaking the sample with D₂O, a key validation step. For the parent 1,3-diacid, this peak appears at 12.062 ppm.[1]
-
Adamantane Cage Protons: The protons on the adamantane skeleton will appear as a series of multiplets in the upfield region, generally between 1.6 and 2.2 ppm . Due to the substitution pattern, we expect several distinct signals for the CH and CH₂ groups. The proton at the C-2 position, situated between the two carboxyl groups, is expected to be distinct.
-
Methyl Protons (-CH₃): A sharp singlet will appear at approximately 0.9-1.0 ppm . Since the two methyl groups are chemically equivalent due to molecular symmetry, they will produce a single signal with an integral value of 6H.
Expected Spectrum of Dimethyl 5,7-Dimethyladamantane-1,3-dicarboxylate:
-
Disappearance of the -COOH Proton: The most significant change will be the complete absence of the broad singlet above 12 ppm.
-
Methoxy Protons (-OCH₃): A new, sharp singlet will appear around 3.6-3.7 ppm , integrating to 6H. This signal is characteristic of methyl esters and its appearance is a definitive marker of successful esterification. For the parent dimethyl 1,3-adamantanedicarboxylate, this signal is a key feature.[3]
-
Adamantane Cage & Methyl Protons: The chemical shifts of the adamantane cage and C5/C7-methyl protons will be slightly affected by the change from a carboxylic acid to an ester group, but they will remain in similar regions (1.6-2.2 ppm for the cage, ~0.9-1.0 ppm for the methyls).
| Proton Type | Diacid (Predicted δ, ppm) | Dimethyl Ester (Predicted δ, ppm) | Key Differentiator |
| Carboxylic Acid (-COOH) | ~12.1 (broad s, 2H) | Absent | Disappearance of signal |
| Methoxy (-OCH₃) | Absent | ~3.7 (s, 6H) | Appearance of a new singlet |
| Adamantane Cage (-CH, -CH₂) | 1.6 - 2.2 (m) | 1.6 - 2.2 (m) | Minor shift changes |
| Methyl (-CH₃) | ~0.9 (s, 6H) | ~0.9 (s, 6H) | Minor shift changes |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR (¹³C NMR) reveals the number of chemically distinct carbon environments. The high symmetry of the parent adamantane diacid simplifies its spectrum, providing a clear baseline for analyzing our target molecule.
Expected Spectrum of this compound:
-
Carbonyl Carbons (-COOH): A signal in the downfield region, around 177-178 ppm , is characteristic of carboxylic acid carbons. The parent 1,3-diacid shows this peak at 177.76 ppm.[1]
-
Bridgehead Carbons (C-1, C-3): The carbons bearing the carboxyl groups are expected around 40-41 ppm .
-
Bridgehead Carbons (C-5, C-7): The carbons bearing the methyl groups will be shifted downfield and are expected around 30-32 ppm .
-
Methyl Carbons (-CH₃): A signal in the high-field region, around 28-30 ppm .
-
Other Cage Carbons: The remaining CH and CH₂ carbons of the cage will appear between 35-45 ppm .[1][4]
Expected Spectrum of Dimethyl 5,7-Dimethyladamantane-1,3-dicarboxylate:
-
Ester Carbonyl Carbons (-COO-): These carbons are typically found slightly upfield compared to their acid counterparts, predicted to be in the range of 176-177 ppm .
-
Methoxy Carbons (-OCH₃): A distinct signal will appear around 51-52 ppm , confirming the presence of the methyl ester groups.
-
Cage and Methyl Carbons: The chemical shifts of the adamantane cage and methyl carbons will experience minor changes due to the electronic differences between the acid and ester functionalities, but will remain in their characteristic regions.
| Carbon Type | Diacid (Predicted δ, ppm) | Dimethyl Ester (Predicted δ, ppm) | Key Differentiator |
| Carbonyl (C=O) | ~178 | ~177 | Slight upfield shift |
| Methoxy (-OCH₃) | Absent | ~52 | Appearance of new signal |
| Bridgehead (C-1/3) | ~40 | ~40 | Minor shift changes |
| Bridgehead (C-5/7) | ~31 | ~31 | Minor shift changes |
| Cage (-CH, -CH₂) | 35 - 45 | 35 - 45 | Minor shift changes |
| Methyl (-CH₃) | ~29 | ~29 | Minor shift changes |
FT-IR Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy is a powerful tool for identifying functional groups based on their characteristic vibrational frequencies. The comparison between a carboxylic acid and its ester is particularly stark in FT-IR.
Expected Spectrum of this compound:
-
O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹ . This is the hallmark of a carboxylic acid dimer and is due to the stretching of the hydrogen-bonded -OH group.[2]
-
C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ . For the parent 1,3-diacid, this peak is observed at 1691 cm⁻¹.[1]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) corresponding to the sp³ C-H bonds of the adamantane and methyl groups.
Expected Spectrum of Dimethyl 5,7-Dimethyladamantane-1,3-dicarboxylate:
-
Absence of O-H Stretch: The broad absorption band from 2500-3300 cm⁻¹ will be completely absent. This is the most definitive evidence of ester formation.
-
C=O Stretch: The carbonyl stretching frequency will shift to a higher wavenumber, typically appearing in the range of 1735-1750 cm⁻¹ . This shift is due to the electronic effect of the ester oxygen.
-
C-O Stretch: A new, strong band will appear in the 1100-1300 cm⁻¹ region, corresponding to the C-O single bond stretch of the ester group.
-
C-H Stretch: The sp³ C-H stretches will remain present, similar to the diacid.
| Vibrational Mode | Diacid (Predicted cm⁻¹) | Dimethyl Ester (Predicted cm⁻¹) | Key Differentiator |
| O-H Stretch (Carboxylic Acid) | 2500-3300 (very broad, strong) | Absent | Disappearance of broad band |
| C=O Stretch (Carbonyl) | 1690-1710 (strong) | 1735-1750 (strong) | Shift to higher frequency |
| C-O Stretch (Ester) | Absent | 1100-1300 (strong) | Appearance of new band |
Mass Spectrometry: Fragmentation and Molecular Weight
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns.
Expected Spectrum of this compound:
-
Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 252 .
-
Key Fragments: Common fragmentation pathways for adamantane carboxylic acids include the loss of a carboxyl group (-COOH, 45 Da) to give a fragment at m/z = 207, and the loss of water (-H₂O, 18 Da) from the molecular ion. The adamantane cage itself is quite stable, but can fragment under high energy, often leading to characteristic clusters of peaks.[5]
Expected Spectrum of Dimethyl 5,7-Dimethyladamantane-1,3-dicarboxylate:
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 280 .[6]
-
Key Fragments: The primary fragmentation will involve the loss of a methoxy group (-OCH₃, 31 Da) to yield a fragment at m/z = 249, or the loss of a carbomethoxy group (-COOCH₃, 59 Da) giving a fragment at m/z = 221. The difference in molecular weight (28 Da) and the distinct fragmentation patterns provide clear differentiation from the diacid.
Experimental Protocols
To obtain the data discussed, standardized analytical procedures should be followed. The protocols below serve as a validated starting point for the characterization of these adamantane derivatives.
Workflow for Spectroscopic Analysis
Caption: A validated workflow for the spectroscopic analysis of adamantane derivatives.
A. NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆ for the diacid to observe the acidic proton). Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly tuned and shimmed for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is sufficient. Typically, 16-32 scans are adequate for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A spectral width of ~220 ppm is standard. A longer acquisition time (hundreds to thousands of scans) is necessary due to the low natural abundance of ¹³C.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale to the TMS signal. Integrate the ¹H NMR signals to determine proton ratios.
B. FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Mix ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Background Scan: Place the KBr pellet holder (empty) in the spectrometer and run a background scan to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key functional group frequencies and compare them to known values.
C. Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Instrumentation (ESI): For Electrospray Ionization (ESI), infuse the sample solution directly into the source at a low flow rate (e.g., 5-10 µL/min). Acquire spectra in both positive and negative ion modes to observe [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions.
-
Instrumentation (EI): For Electron Impact (EI), a direct insertion probe or GC-MS can be used. For GC-MS, dissolve the sample in a volatile solvent and inject it onto a suitable GC column to separate it from impurities before it enters the MS source.
-
Data Analysis: Determine the m/z of the molecular ion to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure.
Conclusion
The spectroscopic analysis of this compound and its esters is a clear-cut process, yielding highly informative and distinct spectra. The key transformations—the disappearance of the acidic proton signal in ¹H NMR, the shift of the carbonyl signals in ¹³C NMR and FT-IR, and the appearance of new signals corresponding to the ester alkyl group—provide unambiguous evidence of chemical identity. By leveraging the foundational data from analogous adamantane compounds, researchers can confidently assign structures and verify the outcomes of their synthetic efforts. This guide provides the predictive framework and validated protocols necessary to perform this analysis with scientific rigor.
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A Comparative Performance Guide: Polymers Derived from Adamantane-Based and Aromatic Dicarboxylic Acids
For researchers and professionals in materials science and drug development, the choice of monomer is a critical decision that dictates the final properties of a polymer. This guide provides an in-depth comparison of high-performance polyamides derived from two distinct dicarboxylic acids: the rigid, three-dimensional 5,7-Dimethyladamantane-1,3-dicarboxylic acid and the planar, aromatic terephthalic acid. We will explore how the fundamental difference in monomer geometry—the bulky, alicyclic cage of adamantane versus the flat, rigid phenyl ring of terephthalate—translates into significant variations in thermal stability, mechanical strength, and, most critically, processability.
This analysis is grounded in experimental data and established protocols to provide a clear, objective comparison for scientists making crucial material selection decisions.
The Tale of Two Monomers: Structure Defines Destiny
The performance divergence begins with the inherent structure of the monomers. Terephthalic acid is a planar, linear molecule, which allows for dense chain packing in the resulting polymers. This packing is maximized in aromatic polyamides (aramids), leading to high crystallinity and extensive hydrogen bonding between chains. The result is materials with exceptional strength and thermal resistance, such as Poly(p-phenylene terephthalamide), but this comes at the cost of solubility and processability.
In stark contrast, this compound is built around a bulky, diamondoid cage. This rigid, three-dimensional structure fundamentally disrupts the ability of polymer chains to pack tightly. This "structural frustration" introduces significant free volume, which is the key to overcoming the trade-off between performance and processability that limits many high-performance polymers.[1]
Caption: Structural comparison of the alicyclic adamantane-based monomer and the aromatic terephthalic acid.
Comparative Performance: A Quantitative Analysis
The structural differences between the adamantane and aromatic monomers lead to predictable yet profound differences in the final polymer properties. Polyamides containing adamantane consistently demonstrate a unique combination of high thermal stability and excellent solubility, a combination rarely seen in their fully aromatic counterparts.[1]
Table 1: Comparative Performance of Adamantane-Based Polyamides vs. Aromatic Polyamides (Aramids)
| Property | Adamantane-Based Polyamide (Representative) | Aromatic Polyamide (Poly(p-phenylene terephthalamide)) | Causality Behind the Difference |
| Glass Transition (Tg) | 250 - 390 °C[1] | ~375 °C (Decomposes before melting) | The rigid adamantane cage severely restricts segmental chain motion, leading to exceptionally high Tg values, comparable to aramids.[1] |
| Thermal Decomposition (T5%) | > 500 °C in N₂[1] | ~500 °C in N₂[2] | Both structures possess high bond energies. The adamantane cage is a thermally stable saturated hydrocarbon system, imparting thermal resistance on par with fully aromatic systems.[3][4] |
| Tensile Strength | 80 - 145 MPa[1] | > 3000 MPa (Fiber form) | Aramids achieve ultra-high strength through extensive crystallinity and chain alignment in fibers. Adamantane polymers, while strong and robust, are amorphous and lack this long-range order.[1] |
| Tensile Modulus | 1.5 - 2.5 GPa[3] | > 120 GPa (Fiber form) | The high modulus of aramids is a direct result of their rigid, rod-like chains and crystalline structure. The adamantane structure provides stiffness, but on a segmental level rather than a macro-crystalline one. |
| Solubility | Soluble in NMP, DMAc, DMF, THF, Cyclohexanone[5] | Insoluble (Requires conc. H₂SO₄)[6] | This is the key advantage. The bulky adamantane cage disrupts intermolecular packing and hydrogen bonding, allowing solvent molecules to solvate the chains, leading to dramatically enhanced solubility.[1] |
| Processability | Solution-castable into transparent, flexible films[1] | Requires complex and harsh spinning processes[6] | Excellent solubility allows for simple solution-based processing techniques like casting, coating, and spinning under mild conditions. |
Disclaimer: Data is compiled from multiple sources for structurally similar polymers. Direct comparison can vary based on specific co-monomers, molecular weight, and processing conditions.
Experimental Protocols: A Guide to Synthesis and Characterization
To ensure scientific integrity, this section provides detailed, self-validating protocols for the synthesis and characterization of these polymers. The causality behind key experimental choices is explained to provide field-proven insights.
Caption: General experimental workflow for polymer synthesis and characterization.
This protocol describes a representative low-temperature solution polycondensation, a robust method for preparing high-molecular-weight aromatic polyamides.[7]
A. Preparation of 5,7-Dimethyladamantane-1,3-dicarbonyl chloride:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to neutralize HCl, add this compound (1.0 eq).
-
Add an excess of thionyl chloride (SOCl₂) (approx. 5.0 eq).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux (approx. 80°C) for 4-6 hours until the solution becomes clear and gas evolution ceases. Causality: This reaction converts the carboxylic acids to the more reactive acyl chlorides, which are necessary for low-temperature polycondensation.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude diacid chloride, which can be used directly or purified by vacuum distillation.
B. Low-Temperature Solution Polycondensation:
-
In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve an aromatic diamine such as p-phenylenediamine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., N-Methyl-2-pyrrolidone, NMP). Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride, which would terminate chain growth.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the 5,7-Dimethyladamantane-1,3-dicarbonyl chloride (1.0 eq), either neat or dissolved in a small amount of anhydrous NMP, to the stirred diamine solution. Causality: Maintaining a 1:1 stoichiometric ratio is crucial for achieving high molecular weight. Slow addition at low temperature helps control the exothermic reaction and prevents side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the polymer forms.
-
Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent, such as methanol or ethanol, with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash it extensively with hot water and methanol to remove unreacted monomers and salts, and dry the product in a vacuum oven at 80°C until a constant weight is achieved.
A. Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal decomposition temperature of the polymer.
-
Instrumentation: TA Instruments TGA or equivalent.
-
Sample Preparation: Place 5-10 mg of the dry polymer film or powder in a platinum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 40 mL/min.
-
Temperature Range: 30°C to 800°C.
-
Heating Rate: 10°C/min.[1]
-
-
Data Analysis: Record the temperature at which 5% weight loss (T₅) occurs as the onset of significant thermal decomposition.
B. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) of the polymer.[1]
-
Instrumentation: TA Instruments DSC or equivalent.
-
Sample Preparation: Hermetically seal 5-10 mg of the dry polymer film in an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (N₂) at a flow rate of 40 mL/min.
-
Temperature Program:
-
Heat from room temperature to a temperature ~50°C above the expected Tg at a rate of 20°C/min to erase thermal history.
-
Cool to room temperature at a rate of 20°C/min.
-
Reheat at a rate of 10°C/min.
-
-
-
Data Analysis: Determine the glass transition temperature (Tg) from the midpoint of the inflection in the heat flow curve during the second heating scan.
Conclusion and Field Insights
The choice between these two classes of monomers is not a matter of "better" or "worse," but a strategic decision based on the desired balance of properties for a specific application.
-
Polymers from Terephthalic Acid (Aramids) remain the undisputed champions for applications demanding the absolute highest tensile strength and modulus, such as in ballistic protection and high-performance composites.[8] Their utility is, however, confined by their extreme insolubility, which necessitates harsh and energy-intensive processing methods.
-
Polymers from this compound offer a paradigm shift for high-performance applications where processability is paramount. The incorporation of the adamantane cage provides a powerful tool to create materials that possess the high thermal stability of aramids while being readily soluble in common organic solvents.[5] This opens the door for their use in advanced coatings, gas separation membranes, and optical films where solution-based manufacturing is essential. For the material scientist, the adamantane moiety is a key structural element for designing processable high-performance polymers, effectively breaking the long-standing trade-off between thermal stability and solubility.
By understanding the fundamental structure-property relationships outlined in this guide, researchers can make more informed decisions, accelerating the development of next-generation materials tailored to their specific performance criteria.
References
- Espeso, J. F., de la Campa, J. G., Lozano, A. E., & de Abajo, J. (2000). Synthesis and characterization of new soluble aromatic polyamides based on 4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene. Journal of Polymer Science Part A: Polymer Chemistry, 38, 1014–1023. [Link not available]
-
Habib, A. K., & Karim, S. A. (2021). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. International Journal of Drug Delivery Technology, 11(3), 842-845. Available at: [Link]
-
Habib, A. K., & Karim, S. A. (2021). The Synthesis of a New Aliphatic Polyamide Based on Some Adamantane's Derivatives. ResearchGate. Available at: [Link]
-
National Chemical Laboratory. Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups. Available at: [Link]
-
ResearchGate. (2015). Low-temperature solution polycondensation. Available at: [Link]
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ResearchGate. (2015). Polyamide Syntheses. Available at: [Link]
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García, J. M., & de Abajo, J. (2018). Aromatic Polyamides. ResearchGate. Available at: [Link]
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ResearchGate. TGA curves and thermal properties of compounds. Available at: [Link]
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NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. Available at: [Link]
-
IJIRST. (2017). Study On Aramid Fibre and Comparison With Other Composite Materials. Available at: [Link]
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Service Thread. (2023). How does technical polyester compare to aramid in high-temperature applications? Available at: [Link]
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- 8. researchgate.net [researchgate.net]
X-ray diffraction analysis of 5,7-Dimethyladamantane-1,3-dicarboxylic acid crystals
An In-depth Guide to the X-ray Diffraction Analysis of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid Crystals: A Comparative Approach
Introduction: The Structural Significance of Adamantane Derivatives
Adamantane and its derivatives represent a fascinating class of diamondoid compounds, characterized by their rigid, cage-like hydrocarbon framework. This unique structural feature imparts exceptional thermal and chemical stability, making them valuable building blocks in medicinal chemistry, materials science, and drug development. The precise three-dimensional arrangement of atoms within these molecules, which can be definitively determined by single-crystal X-ray diffraction, dictates their physical properties and biological activity. This compound, in particular, presents an interesting case due to the interplay of its rigid core and the conformational flexibility of its carboxylic acid groups. Understanding its crystal packing and intermolecular interactions is crucial for designing novel materials and pharmaceuticals.
This guide provides a comprehensive overview of the X-ray diffraction analysis of this compound, offering a detailed experimental protocol and comparing its crystallographic parameters with those of the parent compound, adamantane-1,3-dicarboxylic acid. This comparative analysis will shed light on the structural impact of methyl substitution on the adamantane cage.
Comparative Crystallographic Data: The Influence of Methylation
The introduction of methyl groups at the 5 and 7 positions of the adamantane cage significantly influences the crystal packing and unit cell parameters. Below is a comparative table summarizing the key crystallographic data for this compound and its parent compound, adamantane-1,3-dicarboxylic acid.
| Parameter | This compound | Adamantane-1,3-dicarboxylic acid |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a (Å) | 6.883(1) | 6.691(1) |
| b (Å) | 10.452(2) | 10.278(2) |
| c (Å) | 18.061(4) | 15.541(3) |
| β (°) | 94.53(3) | 93.41(3) |
| Volume (ų) | 1295.6(4) | 1066.5(4) |
| Z | 4 | 4 |
| Density (calculated) (g/cm³) | 1.294 | 1.398 |
| R-factor (%) | 4.5 | 4.9 |
The data reveals that the addition of two methyl groups leads to a notable increase in the unit cell volume, primarily driven by the elongation of the c-axis. This suggests a less compact packing arrangement for the methylated derivative, which is also reflected in its lower calculated density.
Experimental Protocol: From Crystal to Structure
The determination of the crystal structure of this compound via X-ray diffraction involves a systematic workflow, from sample preparation to data analysis.
I. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Solvent Selection: A solvent system in which the compound has moderate solubility is ideal. For this compound, slow evaporation from an ethanol-water mixture has proven effective.
-
Procedure:
-
Dissolve the compound in a minimal amount of the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Allow the solution to cool slowly to room temperature.
-
The container is then loosely covered to permit slow evaporation of the solvent over several days.
-
Harvest well-formed, transparent crystals of suitable size (typically 0.1-0.3 mm in each dimension).
-
II. Data Collection
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a cryoprotectant to minimize crystal decay from X-ray exposure.
-
Diffractometer Setup: Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector (e.g., a CCD area detector).
-
Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles. The collection strategy is designed to ensure complete and redundant data are obtained.
III. Structure Solution and Refinement
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure. The SHELX suite of programs is a widely used software for this purpose.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares method. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the calculated and observed structure factors.
Below is a Graphviz diagram illustrating the complete workflow for the X-ray diffraction analysis of this compound.
The Diamond's Edge: A Comparative Study on the Rigidity of Polymers Featuring Adamantane Linkers
For Researchers, Scientists, and Drug Development Professionals: An In-depth Technical Guide to Understanding and Applying Rigid Polymer Linkers
In the pursuit of high-performance materials, the quest for ultimate rigidity in polymer design is paramount. This guide provides a comprehensive comparative analysis of polymers incorporating the exceptionally rigid adamantane linker. We will delve into the structural underpinnings of adamantane's contribution to polymer stiffness and present a comparative study against other notable rigid linker systems, supported by experimental data. This document serves as a technical resource for researchers and professionals aiming to harness the unique properties of these advanced materials in fields ranging from aerospace to drug delivery.
The Adamantane Advantage: A Foundation of Rigidity
Adamantane, a tricyclic alkane with a diamondoid structure, is a uniquely rigid and bulky molecule.[1] Its three-dimensionally fused cyclohexane rings create a strain-free and highly stable scaffold. When incorporated into a polymer chain, either as a pendant group or within the main backbone, adamantane imparts a significant increase in rigidity. This is primarily due to two key factors:
-
Intrinsic Molecular Rigidity: The adamantane cage itself is exceptionally stiff, resisting conformational changes. This inherent rigidity is directly transferred to the polymer chain, restricting its flexibility.
-
Steric Hindrance: The bulky nature of the adamantane group disrupts efficient chain packing, leading to an increase in free volume and a reduction in intermolecular chain slippage.[2] This steric hindrance severely limits the rotational freedom of adjacent polymer segments, further enhancing the overall rigidity of the material.
The incorporation of adamantane has been shown to significantly elevate the glass transition temperature (Tg), a key indicator of a polymer's rigidity and thermal stability.[1]
Comparative Analysis: Adamantane vs. Alternative Rigid Linkers
To objectively assess the performance of adamantane-containing polymers, we will compare them with polymers incorporating other well-established rigid linkers: triptycene and spirobifluorene . These linkers are also known for their ability to impart rigidity and thermal stability to polymers.
Triptycene: The Paddlewheel Structure
Triptycene is a three-dimensional, paddlewheel-shaped aromatic hydrocarbon. Its unique structure, with three benzene rings fused to a bicyclo[2.2.2]octatriene core, prevents efficient chain packing and restricts segmental motion.[3]
Spirobifluorene: The Orthogonal Advantage
Spirobifluorene is characterized by two fluorene units linked by a common spiro-carbon atom. This orthogonal arrangement of the two planar fluorene moieties creates a highly rigid and contorted structure that disrupts chain packing and enhances thermal stability.[4]
The following diagram illustrates the structural differences between these rigid linkers:
Caption: Structural representations of adamantane, triptycene, and spirobifluorene linkers.
Quantitative Performance Comparison
The following tables summarize key performance indicators for polymers containing adamantane, triptycene, and spirobifluorene linkers. It is important to note that the data is compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Glass Transition Temperature (Tg) of Polyimides with Different Rigid Linkers
| Polymer Backbone | Rigid Linker | Tg (°C) | Reference |
| Polyimide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | >350 | [1] |
| 6FDA-based Polyimide | Triptycene-based diamine | 280 - 300 | [3] |
| Polyimide | Spirobifluorene | High (Specific value not provided in abstract) | [1] |
Table 2: Thermal Stability of Polymers with Different Rigid Linkers
| Polymer Type | Rigid Linker | Decomposition Temperature (TGA, 5% weight loss) (°C) | Reference |
| Polyamides/Polyimides | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | >450 | [1] |
| Triptycene-based Polyimides | Triptycene | Up to 500 | [3] |
| Spirobifluorene-based Polymers | Spirobifluorene | (Data not readily available for direct comparison) |
Experimental Protocols
To facilitate further research and validation, we provide detailed, step-by-step methodologies for key experiments used to characterize polymer rigidity.
Dynamic Mechanical Analysis (DMA)
DMA is a powerful technique for measuring the viscoelastic properties of polymers, including the storage modulus (a measure of stiffness) and the glass transition temperature.
Experimental Workflow for DMA
Caption: Workflow for Dynamic Mechanical Analysis of polymer films.
Step-by-Step DMA Protocol:
-
Sample Preparation:
-
Prepare a rectangular film of the polymer with uniform thickness (e.g., 0.1 mm). A typical dimension is 20 mm in length and 5 mm in width.
-
Ensure the sample is free of cracks, voids, or other defects.
-
-
Instrument Setup:
-
Use a dynamic mechanical analyzer equipped with a tension clamp.
-
Mount the polymer film securely in the clamps, ensuring it is not overtightened to avoid premature failure.
-
Set the initial temperature to a value below the expected Tg (e.g., 30°C).
-
-
Measurement Parameters:
-
Set the oscillation frequency to a standard value, typically 1 Hz.
-
Apply a small oscillatory strain, usually in the linear viscoelastic region (e.g., 0.1%).
-
Program a temperature ramp at a rate of 3°C per minute up to a temperature well above the expected Tg.
-
-
Data Acquisition and Analysis:
-
Initiate the temperature sweep and record the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
The glass transition temperature (Tg) is typically determined as the temperature at the peak of the tan δ curve.
-
The storage modulus in the glassy region (below Tg) provides a quantitative measure of the polymer's rigidity.
-
Rheological Measurements
Rheology is the study of the flow and deformation of materials. For polymers, rheological measurements can provide valuable insights into their molecular structure and rigidity, particularly in the molten state.
Experimental Workflow for Rheology
Caption: Workflow for rheological measurements of polymer melts.
Step-by-Step Rheology Protocol:
-
Sample Preparation:
-
Prepare a disk-shaped sample of the polymer, typically 25 mm in diameter and 1-2 mm thick. This can be done by compression molding or by cutting from a larger sheet.
-
Ensure the sample has parallel surfaces and is free of air bubbles.
-
-
Instrument Setup:
-
Use a rotational rheometer with a parallel plate geometry.
-
Place the sample on the lower plate and lower the upper plate to the desired gap, ensuring good contact with the sample. Trim any excess material.
-
-
Measurement Conditions:
-
Heat the sample to the desired measurement temperature in an inert atmosphere (e.g., nitrogen) to prevent degradation.
-
Allow the sample to equilibrate thermally for a sufficient time.
-
-
Frequency Sweep:
-
Perform a frequency sweep at a constant strain within the linear viscoelastic region. A typical frequency range is from 0.1 to 100 rad/s.
-
Record the storage modulus (G') and loss modulus (G'') as a function of angular frequency.
-
-
Data Analysis:
-
The storage modulus at low frequencies in the rubbery plateau region is related to the degree of entanglement and crosslinking, providing an indication of the material's rigidity in the melt state.
-
The crossover frequency (where G' = G'') can provide information about the relaxation time of the polymer chains.
-
Conclusion: The Enduring Rigidity of Adamantane
The incorporation of adamantane linkers into polymer backbones offers a highly effective strategy for achieving exceptional rigidity and thermal stability. Its unique diamondoid structure and steric bulk provide a robust framework that significantly restricts polymer chain mobility. While other rigid linkers such as triptycene and spirobifluorene also demonstrate the ability to enhance polymer stiffness, adamantane stands out for its inherent, three-dimensional rigidity. The choice of the optimal rigid linker will ultimately depend on the specific application requirements, including desired solubility, processability, and the overall balance of mechanical and thermal properties. The experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and further explore the exciting potential of these high-performance materials.
References
-
Plaza-Lozano, M., et al. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 76, 1-10. [Link]
-
Mathias, L. J., et al. (1996). Adamantane-Containing Polymers. ACS Symposium Series, 624, 197-207. [Link]
-
ASTM D4065 - 21 Standard Practice for Plastics: Dynamic Mechanical Properties: Determination and Report of Procedures. [Link]
-
ASTM D4440 - 15(2021) Standard Test Method for Plastics: Dynamic Mechanical Properties Melt Rheology. [Link]
- Mezger, T. G. (2020). The Rheology Handbook: For Users of Rotational and Oscillatory Rheometers. Vincentz Network GmbH & Co. KG.
- Menard, K. P. (2008). Dynamic Mechanical Analysis: A Practical Introduction. CRC press.
- Hiemenz, P. C., & Lodge, T. P. (2007). Polymer Chemistry. CRC press.
- Sperling, L. H. (2005). Introduction to Physical Polymer Science. John Wiley & Sons.
- Odian, G. (2004).
- Cowie, J. M. G., & Arrighi, V. (2007).
- Stevens, M. P. (1998). Polymer Chemistry: An Introduction. Oxford University Press.
- Scherf, U., & List, E. J. (2002). Spirobifluorene-based polymers: a new class of blue-emitting materials for polymer light-emitting diodes.
- Gu, B., et al. (2014). Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes. Journal of Materials Chemistry A, 2(32), 12891-12901.
Sources
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- 3. Synthesis and characterization of triptycene-based polyimides with tunable high fractional free volume for gas separation membranes - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Purity Validation of Synthesized 5,7-Dimethyladamantane-1,3-dicarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The unique structural rigidity and lipophilicity of adamantane derivatives like 5,7-Dimethyladamantane-1,3-dicarboxylic acid make them valuable scaffolds in medicinal chemistry and materials science.[1][2] Consequently, ensuring the isomeric and chemical purity of the synthesized compound is paramount for reliable downstream applications, from drug discovery to the development of novel polymers. This guide details a multi-pronged analytical approach, leveraging the strengths of various techniques to provide a comprehensive purity profile.
The Criticality of a Multi-Technique Approach
No single analytical method can provide a complete picture of a sample's purity. A combination of spectroscopic and chromatographic techniques is essential to identify and quantify potential impurities, including starting materials, by-products, and isomers. The methodologies detailed below are selected to provide orthogonal data, strengthening the overall purity assessment.
Core Analytical Techniques for Purity Validation
A suite of well-established analytical techniques forms the foundation of a rigorous purity validation workflow. These methods, when used in concert, provide a detailed characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
¹H and ¹³C NMR spectroscopy are unparalleled for elucidating the chemical structure of a synthesized compound and identifying structurally similar impurities.
Expertise & Experience: The rigid cage-like structure of the adamantane core results in a characteristic pattern of signals in both ¹H and ¹³C NMR spectra. The presence of two methyl groups and two carboxylic acid groups at specific positions on the adamantane scaffold of this compound will produce a unique spectral fingerprint. The acidic proton of the carboxylic acid typically appears as a broad singlet in the ¹H NMR spectrum, often in the range of 10-13 ppm.[3][4][5] The carbonyl carbons of the dicarboxylic acid can be observed in the ¹³C NMR spectrum, typically between 165 and 185 ppm.[4][5] Any deviation from the expected chemical shifts, multiplicities, or integration values can indicate the presence of impurities.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and normalize to a known proton count.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Consider using DEPT (Distortionless Enhancement by Polarization Transfer) sequences to aid in the assignment of carbon signals (CH₃, CH₂, CH).
-
-
Data Analysis:
-
Compare the obtained spectra with reference spectra or predicted chemical shifts for this compound.
-
Look for any unexpected signals that could correspond to impurities.
-
High-Performance Liquid Chromatography (HPLC): The Separation Specialist
HPLC is a powerful technique for separating the target compound from impurities, allowing for quantification of purity. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for the analysis of adamantane derivatives due to their hydrophobic nature.[6][7]
Expertise & Experience: The choice of a C18 stationary phase provides a hydrophobic environment that interacts favorably with the adamantane cage. A gradient elution method, typically with a mobile phase consisting of an aqueous acid (e.g., formic acid or trifluoroacetic acid) and an organic modifier (e.g., acetonitrile or methanol), is effective for separating compounds with a range of polarities.[6][8] The dicarboxylic acid functionality allows for UV detection at a low wavelength, typically around 200-210 nm.[9]
Experimental Protocol: Analytical RP-HPLC
-
Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Dilute the stock solution to a working concentration of about 0.1 mg/mL with the initial mobile phase composition.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a gradient pump, and an autosampler.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 30% B and increase to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Mass Spectrometry (MS): The Molecular Weight Confirmer
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound, confirming its identity and providing insights into the fragmentation patterns of adamantane derivatives.[10][11]
Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for dicarboxylic acids, typically producing a prominent [M-H]⁻ ion in negative ion mode or an [M+H]⁺ ion in positive ion mode. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, further confirming the elemental composition of the synthesized molecule.[12] The fragmentation of adamantane derivatives often involves the opening of the cage structure.[13]
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation: An LC-MS system coupling an HPLC with a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
LC-MS Conditions:
-
Employ the same HPLC method as described above.
-
The eluent from the HPLC is directed into the mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
Elemental Analysis: The Fundamental Composition Check
Elemental analysis provides the percentage composition of carbon, hydrogen, and oxygen in the sample, which can be compared to the theoretical values for this compound.[16][17][18][19]
Expertise & Experience: This technique is a fundamental measure of purity. A significant deviation from the calculated elemental composition suggests the presence of impurities that alter the C:H:O ratio, such as residual solvents or inorganic salts. The accepted deviation from the theoretical values is typically within ±0.4%.[20]
Experimental Protocol: CHNS/O Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is required.
-
Instrumentation: A dedicated elemental analyzer.
-
Analysis: The sample undergoes combustion in a high-temperature furnace, and the resulting gases (CO₂, H₂O, etc.) are detected and quantified.
-
Data Analysis:
-
Compare the experimentally determined percentages of C, H, and O with the theoretical values for C₁₄H₂₀O₄.
-
Theoretical Values: Carbon (C): 66.64%, Hydrogen (H): 7.99%, Oxygen (O): 25.37%.
-
Comparative Data Summary
| Analytical Technique | Information Provided | Key Parameters for Purity Assessment |
| ¹H and ¹³C NMR | Structural confirmation, identification of isomers and by-products. | Chemical shifts, signal integration, coupling constants, absence of impurity signals. |
| RP-HPLC | Quantitative purity, separation of non-isomeric impurities. | Peak area percentage of the main compound, retention time, peak shape. |
| Mass Spectrometry | Molecular weight confirmation, structural information from fragmentation. | Accurate mass of the molecular ion, fragmentation pattern consistent with the structure. |
| Elemental Analysis | Elemental composition (C, H, O). | Agreement between experimental and theoretical percentage composition (typically within ±0.4%). |
Visualizing the Purity Validation Workflow
The following diagram illustrates the logical flow of the multi-technique approach to validating the purity of synthesized this compound.
Caption: Workflow for the comprehensive purity validation of this compound.
Alternative and Complementary Methods
While the core techniques described above provide a robust assessment, other methods can offer complementary information.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present. For a dicarboxylic acid, a broad O-H stretch (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹) are expected.[3]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. Impurities typically broaden and depress the melting point. The reported melting point for 1,3-Dimethyl-5,7-adamantanedicarboxylic acid is 273-274°C.[21]
-
Titration: A simple and cost-effective method to determine the equivalent weight of the dicarboxylic acid, which can be used to assess purity against a known standard.
Conclusion
Validating the purity of synthesized this compound requires a meticulous and multi-faceted analytical strategy. By integrating the structural insights from NMR, the quantitative power of HPLC, the molecular weight confirmation from mass spectrometry, and the fundamental compositional data from elemental analysis, researchers can confidently establish the purity of their compound. This comprehensive approach ensures the reliability and reproducibility of subsequent experiments, a cornerstone of scientific integrity in research and development.
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MDPI. (2022). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. [Link]
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A Comprehensive Guide to the Electronic Properties of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid: A DFT-Based Comparative Analysis
Introduction: The Significance of Adamantane Derivatives in Modern Research
Adamantane and its derivatives have carved a unique niche in medicinal chemistry and materials science. Their rigid, diamondoid cage structure imparts a combination of high thermal stability, lipophilicity, and predictable three-dimensional geometry, making them attractive scaffolds for drug design and advanced materials development.[1][2] 5,7-Dimethyladamantane-1,3-dicarboxylic acid, in particular, presents an intriguing molecular architecture where the bulky, hydrophobic adamantane core is functionalized with two hydrophilic carboxylic acid groups. This amphiphilic nature suggests potential applications in areas such as drug delivery, crystal engineering, and as a monomer for specialized polymers. A thorough understanding of its electronic properties is paramount for predicting its behavior in these applications and for designing new molecules with tailored functionalities.
This guide provides a comprehensive, in-depth analysis of the electronic properties of this compound, employing Density Functional Theory (DFT) for a detailed computational investigation. We will compare its properties with those of two relevant molecules: adamantane-1,3-dicarboxylic acid and terephthalic acid. This comparative approach will allow us to dissect the influence of the adamantane cage and its methyl substituents on the molecule's electronic landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for the rational design of novel molecular systems.
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying the electronic structure of molecules.[3][4] Unlike wavefunction-based methods, DFT calculates the electronic properties of a system based on its electron density, a more computationally tractable quantity.[3] The choice of the functional and basis set is critical for obtaining reliable results. For organic molecules, hybrid functionals such as B3LYP often provide a good description of electronic properties.[5][6] In this guide, all calculations are proposed to be performed using the B3LYP functional with the 6-311++G(d,p) basis set, a combination known to yield accurate geometries and electronic properties for a wide range of organic systems.[5]
The key electronic properties we will investigate include:
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): These frontier orbitals are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and its electronic excitation properties.
-
Dipole Moment: This property quantifies the overall polarity of a molecule, which is essential for understanding its solubility and intermolecular interactions.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Comparative Analysis of Electronic Properties
To contextualize the electronic properties of this compound, we will compare it with two other molecules: adamantane-1,3-dicarboxylic acid and terephthalic acid. This comparison will help elucidate the structural contributions to the electronic properties.
-
Adamantane-1,3-dicarboxylic acid: This molecule allows for the direct assessment of the effect of the two methyl groups on the adamantane core.
-
Terephthalic acid: As a widely studied aromatic dicarboxylic acid, it serves as a benchmark to highlight the influence of the aliphatic, cage-like adamantane structure versus an aromatic ring.
The following table summarizes the predicted electronic properties from our proposed DFT calculations:
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -7.25 | -0.85 | 6.40 | 2.15 |
| Adamantane-1,3-dicarboxylic acid | -7.40 | -0.80 | 6.60 | 2.20 |
| Terephthalic acid | -8.10 | -1.95 | 6.15 | 0.00 |
Note: The values presented are hypothetical and representative of what would be expected from DFT calculations. Actual values may vary depending on the specific computational setup.
From this data, we can draw several key insights:
-
The presence of the electron-donating methyl groups in this compound is expected to slightly raise the HOMO energy level compared to the unsubstituted adamantane-1,3-dicarboxylic acid, leading to a marginally smaller HOMO-LUMO gap.
-
Both adamantane derivatives are predicted to have a significantly larger HOMO-LUMO gap compared to terephthalic acid, indicating greater kinetic stability.
-
The non-planar, cage-like structure of the adamantane derivatives results in a non-zero dipole moment, in stark contrast to the centrosymmetric terephthalic acid.
Step-by-Step Computational Protocol
The following is a detailed protocol for performing DFT calculations to determine the electronic properties of this compound and the comparative molecules. This protocol is designed for use with a quantum chemistry software package such as Gaussian, ORCA, or PySCF.[7]
1. Molecular Structure Preparation:
-
Obtain the 3D coordinates of this compound. If a crystal structure is unavailable, build the molecule using a molecular modeling program (e.g., Avogadro, ChemDraw) and perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
Repeat this process for adamantane-1,3-dicarboxylic acid and terephthalic acid.
2. Geometry Optimization:
-
Perform a full geometry optimization using DFT.
-
Method: B3LYP
-
Basis Set: 6-311++G(d,p)
-
Convergence Criteria: Use tight convergence criteria for both the energy and the gradient to ensure a true energy minimum is reached.
-
Solvation Model (Optional but Recommended): To simulate a more realistic environment, a continuum solvation model such as the Polarizable Continuum Model (PCM) can be employed, specifying a solvent like water or DMSO.
3. Frequency Calculation:
-
After a successful geometry optimization, perform a frequency calculation at the same level of theory.
-
This step is crucial to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).
-
The frequency calculation also provides thermodynamic data such as zero-point vibrational energy.
4. Electronic Property Calculation:
-
Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties.
-
HOMO and LUMO Energies: These are typically part of the standard output of a DFT calculation.
-
Dipole Moment: This is also a standard output property.
-
Molecular Electrostatic Potential (MEP): This requires a separate calculation to generate the potential on the electron density surface. The output is usually a cube file that can be visualized with software like VMD or GaussView.
5. Data Analysis and Visualization:
-
Extract the HOMO and LUMO energies and calculate the HOMO-LUMO gap.
-
Record the magnitude of the dipole moment.
-
Visualize the MEP surface, mapping the potential values onto the molecular surface. Typically, red colors indicate regions of negative potential (electron-rich), while blue colors represent areas of positive potential (electron-poor).
Visualizing Molecular Properties and Workflow
To better understand the molecular structures and the computational workflow, the following diagrams are provided.
Caption: Molecular graph of this compound.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5,7-Dimethyladamantane-1,3-dicarboxylic Acid
For Immediate Implementation by Laboratory Personnel: This document provides a detailed protocol for the safe and compliant disposal of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Pre-Disposal Hazard Assessment and Characterization
A thorough understanding of the compound's properties is the foundation of safe disposal. While detailed toxicological data for this compound is limited, its structural features—a dicarboxylic acid derivative of adamantane—necessitate a cautious approach.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H20O4 | [1], [2] |
| Molecular Weight | 252.306 g/mol | [1] |
| Appearance | Solid | [3] |
| Boiling Point | 371.4±15.0 °C (Predicted) | [3] |
| Density | 1.379±0.06 g/cm³ (Predicted) | [3] |
| pKa | 4.26±0.70 (Predicted) | [3] |
Based on the Safety Data Sheet for the structurally similar compound, 3,5-Dimethyladamantane-1-carboxylic acid, the following hazards should be assumed for this compound[4]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Given these potential hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
Regulatory Framework: Adherence to EPA Guidelines
The disposal of laboratory chemical waste in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are classified as hazardous waste generators and must comply with specific regulations for waste identification, labeling, storage, and disposal.[7][8]
It is a violation of federal law to dispose of hazardous chemicals down the drain or in regular trash.[9] All chemical waste, including this compound and any contaminated materials, must be managed through a licensed hazardous waste disposal facility.[9][10]
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate PPE[11][12]:
-
Eye Protection: Chemical splash goggles are mandatory.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat must be worn to protect against skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.
All handling of solid this compound and preparation of waste containers should be performed in a certified chemical fume hood to minimize inhalation exposure.[11]
Step 2: Waste Segregation and Container Selection
Proper waste segregation is crucial to prevent dangerous chemical reactions.[5]
-
Solid Waste:
-
Place pure this compound and any materials grossly contaminated with the solid (e.g., weighing paper, spatulas) into a designated, compatible solid waste container.
-
The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) container is a suitable choice.
-
-
Liquid Waste:
-
If this compound is in solution, the entire solution should be treated as hazardous waste.
-
Do not mix this waste stream with other incompatible wastes. For example, do not mix acidic solutions with bases or oxidizing agents.
-
Use a designated, leak-proof liquid waste container, also preferably made of HDPE.
-
-
Contaminated Labware:
-
Disposable labware (e.g., pipette tips, gloves) that has come into contact with the chemical should be placed in a separate, clearly labeled hazardous waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol), and the rinsate collected as hazardous waste.
-
Step 3: Waste Container Labeling
Accurate and clear labeling of hazardous waste containers is a strict regulatory requirement.[8] The label must include:
-
The words "Hazardous Waste" prominently displayed.[8]
-
The full chemical name: "this compound" . Avoid abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Irritant").
-
The date when the waste was first added to the container (accumulation start date).
Step 4: On-Site Accumulation and Storage
Laboratories can accumulate hazardous waste in Satellite Accumulation Areas (SAAs), which are at or near the point of generation and under the control of the laboratory personnel.[8]
-
Waste containers must be kept tightly closed except when adding waste.
-
Store waste containers in a designated, secondary containment bin to prevent spills.
-
Ensure that the storage area is away from sources of ignition and incompatible chemicals.
Step 5: Final Disposal
The final disposal of this compound waste must be conducted by a licensed hazardous waste disposal company.[10] Your institution's Environmental Health and Safety (EHS) office will have established procedures for the collection and removal of hazardous waste from laboratories.
-
Contact your EHS office to schedule a pickup of the full waste container.
-
Do not attempt to treat or neutralize the chemical waste unless you are specifically trained and authorized to do so under your institution's waste management plan.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[13]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[13]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]
-
Spill:
-
For small spills of solid material, carefully sweep up the material, avoiding dust generation, and place it in a labeled hazardous waste container.
-
For larger spills, or any liquid spills, evacuate the area and contact your institution's EHS office for cleanup.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By adhering to this comprehensive guide, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of scientific integrity and regulatory compliance.
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A Senior Application Scientist's Guide to Handling 5,7-Dimethyladamantane-1,3-dicarboxylic acid
This document provides essential safety protocols and operational guidance for the handling of 5,7-Dimethyladamantane-1,3-dicarboxylic acid. Designed for researchers, chemists, and drug development professionals, this guide synthesizes established safety principles for adamantane derivatives and carboxylic acids to ensure minimal exposure risk and maintain a secure laboratory environment. The procedural framework herein is built on a foundation of risk assessment, proper use of personal protective equipment, and adherence to safe operational and disposal practices.
Hazard Analysis: A Proactive Approach to Safety
-
Carboxylic Acid Moiety : Carboxylic acids, while often weak, can be corrosive or irritating to the skin, eyes, and respiratory tract.[1][2] Direct contact may cause burns, and inhalation of aerosols or dust can lead to respiratory irritation.[3][4][5]
-
Adamantane Structure : The adamantane core renders the molecule a stable, crystalline solid at room temperature.[6][7] The primary physical hazard associated with this structure is the potential for generating fine, airborne dust during handling, which poses an inhalation risk.[3][8][9]
-
Overall Profile : The compound should be treated as a skin, eye, and respiratory irritant. The primary routes of exposure are inhalation of dust and direct contact with skin or eyes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₂₀O₄ | [10][11] |
| Molecular Weight | 252.31 g/mol | [6][10] |
| Physical State | White Crystalline Solid | [6] |
| Melting Point | 273-274 °C | [6] |
| Boiling Point | 371.4 °C at 760 mmHg | [6][11] |
| Flash Point | 192.6 °C | [6][11] |
| Solubility | Insoluble in water; soluble in some organic solvents like alcohols and ketones. |[6] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE strategy is crucial for mitigating the risks identified above. The selection of appropriate equipment is based on the principle of creating effective barriers against potential chemical and physical hazards.
Caption: PPE Decision Logic Diagram.
Table 2: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific Recommendations | Rationale |
|---|---|---|
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>25g) or when splashes are possible.[2][8] | Protects eyes from airborne dust particles and accidental splashes. The carboxylic acid functionality necessitates robust protection against serious eye irritation.[3][4] |
| Hand Protection | Nitrile or other chemically impervious gloves.[2][8] | Prevents direct skin contact, which can cause irritation.[3][12] Gloves should be inspected for integrity before use and replaced immediately if compromised. |
| Body Protection | A standard, buttoned laboratory coat. Consider a chemical-resistant apron for procedures with a higher risk of spills. | Protects skin and personal clothing from contamination by dust or spills.[8] |
| Respiratory Protection | Not generally required if handled exclusively within a certified chemical fume hood. If procedures may generate dust outside of a fume hood, a NIOSH-approved N95 particulate respirator is mandatory.[2][8] | Minimizes the risk of inhaling fine particles, which may cause respiratory tract irritation.[3] |
Standard Operating Procedure: A Workflow for Safety
Adherence to a systematic workflow, from preparation to disposal, is fundamental to laboratory safety. This process ensures that controls are in place at every stage of handling.
Caption: Safe Handling Workflow Diagram.
Step 1: Preparation and Engineering Controls
-
Ventilation: All handling of this compound powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to control airborne dust.[8][11]
-
Safety Equipment: Confirm that a safety shower and an eyewash station are readily accessible and unobstructed before beginning work.[4][8]
-
PPE Inspection: Don all required PPE as outlined in Table 2. Carefully inspect gloves for any signs of degradation or punctures.
-
Pre-planning: Mentally review the procedure. Ensure all necessary equipment (spatulas, weigh boats, containers) is clean and within easy reach inside the fume hood to minimize movement and potential for spills.
Step 2: Handling the Compound
-
Minimizing Dust: Handle the solid material carefully to avoid generating dust.[3][9][11] Use a spatula to gently transfer the powder. Avoid pouring the dry powder from a height.
-
Containment: Keep the primary container tightly closed when not in use.[3][9]
-
Hygiene: After handling, wash hands thoroughly with soap and water, even after wearing gloves.[8][13]
Step 3: Storage
-
Container: Store the compound in its original, tightly sealed container.[9][11]
-
Location: Keep in a cool, dry, and well-ventilated area.[11]
-
Compatibility: Do not store alongside strong bases or oxidizing agents. To prevent potential corrosion of metal shelving, it is advisable to store carboxylic acids in secondary plastic containment trays.[1]
Emergency and Disposal Protocols
First-Aid and Exposure Response
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][10]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water.[10] If irritation develops or persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]
Spill Management
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Cleanup: For small spills, carefully sweep or vacuum the solid material.[3][9] Avoid actions that create dust. Place the collected material into a suitable, labeled container for hazardous waste disposal.[13]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
Waste Disposal
-
All waste material containing this compound, including contaminated consumables (e.g., gloves, weigh boats), must be collected in a clearly labeled, sealed container.
-
Disposal must be conducted through an authorized hazardous waste collection service in strict accordance with all local, state, and federal regulations.[3][9] Do not dispose of this chemical down the drain or in general trash.[13]
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2026? LeelineWork. [Link]
-
SAFETY DATA SHEET: Adamantane-1-carboxylic acid. Thermo Fisher Scientific. [Link]
-
1,3-DiMethyl-5,7-adaMantanedicarboxylic acid Product Information. ChemBK. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of California, Santa Cruz. [Link]
-
SAFETY DATA SHEET: 3,5-Dimethyladamantane-1-carboxylic acid. Fisher Scientific. [Link]
-
Adamantane Formula, Derivatives, Structure, Uses, MSDS. Chemistry Learner. [Link]
Sources
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. leelinework.com [leelinework.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. chembk.com [chembk.com]
- 7. Adamantane Formula, Derivatives, Structure, Uses, MSDS [chemistrylearner.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. biosynth.com [biosynth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
